molecular formula C10H12Cl2N2 B172760 Quinolin-2-ylmethanamine dihydrochloride CAS No. 18004-62-1

Quinolin-2-ylmethanamine dihydrochloride

Cat. No.: B172760
CAS No.: 18004-62-1
M. Wt: 231.12 g/mol
InChI Key: XPAZBFLKFMBGMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Quinolin-2-ylmethanamine dihydrochloride is a useful research compound. Its molecular formula is C10H12Cl2N2 and its molecular weight is 231.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

quinolin-2-ylmethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2.2ClH/c11-7-9-6-5-8-3-1-2-4-10(8)12-9;;/h1-6H,7,11H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPAZBFLKFMBGMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18004-62-1
Record name (quinolin-2-yl)methanamine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Quinolin-2-ylmethanamine Dihydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 18004-62-1

This technical guide provides a comprehensive overview of Quinolin-2-ylmethanamine dihydrochloride, a heterocyclic amine of interest to researchers in drug discovery and medicinal chemistry. This document outlines its physicochemical properties, potential synthetic routes, and explores its likely biological activities based on the broader class of quinoline derivatives.

Physicochemical Properties

This compound is the dihydrochloride salt of the parent compound, 2-(aminomethyl)quinoline. Key physicochemical data are summarized in the table below.

PropertyValueSource
CAS Number 18004-62-1[][2]
Molecular Formula C₁₀H₁₂Cl₂N₂[2]
Molecular Weight 231.12 g/mol [2]
IUPAC Name quinolin-2-ylmethanamine;dihydrochloride[]
Synonyms 2-(Aminomethyl)quinoline dihydrochloride[]
Free Base CAS Number 5760-20-3[2]
Solubility Soluble in deionized water and DMSO (may require heating or sonication)[2]
Storage Stable at room temperature[2]

Synthesis and Preparation

G cluster_0 Step 1: Chlorination of Quinaldine cluster_1 Step 2: Amination cluster_2 Step 3: Salt Formation quinaldine Quinaldine reaction1 Radical Chlorination quinaldine->reaction1 ncs N-Chlorosuccinimide (NCS) ncs->reaction1 peroxide Radical Initiator (e.g., AIBN) peroxide->reaction1 solvent1 Solvent (e.g., CCl4) solvent1->reaction1 chloroquinoline 2-(Chloromethyl)quinoline reaction2 Nucleophilic Substitution chloroquinoline->reaction2 reaction1->chloroquinoline ammonia Ammonia (or protected equivalent) ammonia->reaction2 solvent2 Solvent (e.g., Ethanol) solvent2->reaction2 aminomethylquinoline 2-(Aminomethyl)quinoline (Free Base) reaction3 Acid-Base Reaction aminomethylquinoline->reaction3 reaction2->aminomethylquinoline hcl Hydrochloric Acid (in solvent) hcl->reaction3 final_product Quinolin-2-ylmethanamine dihydrochloride reaction3->final_product

A plausible synthetic workflow for this compound.
Experimental Protocol: General Synthesis of 2-(Aminomethyl)quinolines

The following is a generalized experimental protocol for the synthesis of 2-(aminomethyl)quinoline derivatives, which could be adapted for the synthesis of Quinolin-2-ylmethanamine.

Step 1: Preparation of 2-(Chloromethyl)quinoline Hydrochloride

A common precursor for the synthesis of 2-(aminomethyl)quinoline is 2-(chloromethyl)quinoline. This intermediate can be synthesized from quinaldine (2-methylquinoline) through various chlorination methods. One approach involves the reaction of quinaldine with a chlorinating agent such as N-chlorosuccinimide (NCS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) in a suitable solvent like carbon tetrachloride. The reaction mixture is typically heated under reflux, and the product, 2-(chloromethyl)quinoline, can be isolated and purified using standard techniques such as chromatography. The hydrochloride salt can then be prepared by treating the free base with hydrochloric acid.

Step 2: Amination of 2-(Chloromethyl)quinoline

The 2-(chloromethyl)quinoline intermediate can then be converted to 2-(aminomethyl)quinoline through a nucleophilic substitution reaction. A general procedure would involve reacting 2-(chloromethyl)quinoline hydrochloride with a source of ammonia. For instance, 2-(chloromethyl)quinoline hydrochloride can be suspended in an aqueous solution of methylamine and stirred at room temperature. The resulting 2-(methylaminomethyl)quinoline can be extracted with an organic solvent, dried, and concentrated to yield the product. To obtain the primary amine, a protected form of ammonia, such as hexamethylenetetramine (in the Sommelet reaction) or phthalimide (in the Gabriel synthesis), followed by deprotection, could be employed to avoid over-alkylation.

Step 3: Formation of the Dihydrochloride Salt

The final step involves the formation of the dihydrochloride salt. The free base, 2-(aminomethyl)quinoline, is dissolved in a suitable solvent (e.g., ethanol or diethyl ether), and a solution of hydrochloric acid in the same or a compatible solvent is added. The dihydrochloride salt will typically precipitate out of the solution and can be collected by filtration, washed with a cold solvent, and dried.

Potential Biological Activity and Mechanism of Action

While specific biological data for this compound is limited in publicly available literature, the broader class of quinoline derivatives is well-documented for a wide range of pharmacological activities, most notably as anticancer agents. Many quinoline-based compounds have been investigated for their ability to inhibit cancer cell proliferation through various mechanisms.

Two prominent mechanisms of action for anticancer quinoline derivatives are the inhibition of telomerase and the disruption of microtubule dynamics.

Telomerase Inhibition

Telomerase is an enzyme that is crucial for the maintenance of telomere length in cancer cells, allowing for their immortalization. Inhibition of telomerase can lead to telomere shortening, cellular senescence, and apoptosis. Several quinoline derivatives have been identified as potent telomerase inhibitors.[3] It is plausible that this compound could also exhibit such activity.

G compound Quinoline Derivative (e.g., Quinolin-2-ylmethanamine) telomerase Telomerase Enzyme compound->telomerase Inhibition telomere Telomere Shortening telomerase->telomere Prevents Elongation senescence Cellular Senescence telomere->senescence apoptosis Apoptosis telomere->apoptosis

Potential mechanism of action via telomerase inhibition.
Microtubule Disruption

Microtubules are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport. Compounds that interfere with microtubule dynamics can arrest the cell cycle and induce apoptosis. The quinoline scaffold is present in several known microtubule-targeting agents. These compounds can either stabilize or destabilize microtubule polymers, leading to mitotic arrest and cell death.

G compound Quinoline Derivative (e.g., Quinolin-2-ylmethanamine) tubulin Tubulin Dimers compound->tubulin Binds to microtubules Microtubule Polymerization tubulin->microtubules Inhibits Polymerization mitotic_spindle Mitotic Spindle Formation microtubules->mitotic_spindle Disrupts mitotic_arrest Mitotic Arrest mitotic_spindle->mitotic_arrest apoptosis Apoptosis mitotic_arrest->apoptosis

Potential mechanism of action via microtubule disruption.

Experimental Protocols for Biological Evaluation

To assess the potential anticancer activity of this compound, a series of standard in vitro assays can be employed.

Cell Proliferation Assay (MTT Assay)

This assay is used to determine the cytotoxic effect of the compound on cancer cell lines.

  • Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Telomerase Activity Assay (TRAP Assay)

The Telomeric Repeat Amplification Protocol (TRAP) assay can be used to evaluate the inhibitory effect of the compound on telomerase activity.

  • Cell Lysis: Prepare cell extracts from a cancer cell line known to have high telomerase activity.

  • Compound Incubation: Incubate the cell extracts with various concentrations of this compound.

  • TRAP Reaction: Perform the TRAP reaction, which involves the extension of a telomeric substrate by telomerase, followed by PCR amplification of the extended products.

  • Detection: Analyze the PCR products by gel electrophoresis or a more quantitative method like ELISA.

  • Data Analysis: Quantify the telomerase activity relative to a control and determine the IC50 value for telomerase inhibition.

Conclusion

This compound is a readily accessible synthetic building block with potential applications in drug discovery, particularly in the development of novel anticancer agents. While specific biological data for this compound is not extensively documented, its structural similarity to other biologically active quinoline derivatives suggests that it may exhibit interesting pharmacological properties, potentially through mechanisms such as telomerase inhibition or microtubule disruption. The experimental protocols outlined in this guide provide a framework for researchers to investigate the biological activity of this and related compounds. Further research is warranted to fully elucidate the therapeutic potential of this compound.

References

Quinolin-2-ylmethanamine dihydrochloride molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Quinolin-2-ylmethanamine Dihydrochloride for Researchers and Drug Development Professionals

Introduction

The quinoline scaffold is a cornerstone in the field of medicinal chemistry, recognized for its presence in a wide array of biologically active compounds.[1] As a fused aromatic heterocycle, it provides a rigid and versatile framework for the design of novel therapeutic agents. Quinoline derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimalarial, antimicrobial, and anti-inflammatory properties.[2][3] This technical guide focuses on this compound, a specific derivative that holds potential as a building block in drug discovery and development. Its structure is primed for further chemical modification, making it a valuable intermediate for synthesizing more complex molecules with tailored biological functions.[4]

Core Compound Data: this compound

The fundamental properties of this compound are essential for its application in research and synthesis. The following table summarizes its key quantitative data.

PropertyValue
Molecular Formula C₁₀H₁₀N₂ · 2HCl (C₁₀H₁₂Cl₂N₂)
Molecular Weight 231.12 g/mol
Parent Compound Quinolin-2-ylmethanamine
Parent Compound Formula C₁₀H₁₀N₂
Parent Compound M.W. 158.20 g/mol

Note: The molecular weight is calculated based on the molecular formula and atomic masses. This value is consistent with the molecular weights of its isomers, such as Quinolin-6-ylmethanamine dihydrochloride, which also has a molecular weight of 231.12 g/mol .[5]

Representative Experimental Protocol: Synthesis via Friedländer Annulation

The Friedländer synthesis is a straightforward and widely used method for the preparation of quinoline derivatives.[1][6] It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone or aldehyde). The following is a representative protocol for the synthesis of a substituted quinoline, which can be adapted for the synthesis of precursors to Quinolin-2-ylmethanamine.

Objective: To synthesize a 2-substituted quinoline derivative.

Materials:

  • 2-Aminobenzaldehyde

  • A ketone with an α-methylene group (e.g., acetone for 2-methylquinoline)

  • Sodium ethoxide (NaOEt) or another suitable base/acid catalyst

  • Absolute Ethanol (EtOH)

  • Ethyl acetate

  • Petroleum ether

  • Standard laboratory glassware for reflux and workup

  • Thin-Layer Chromatography (TLC) apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1 molar equivalent of 2-aminobenzaldehyde and 1 molar equivalent of the selected ketone in absolute ethanol.

  • Catalyst Addition: To this solution, add 1 molar equivalent of sodium ethoxide.[1] The mixture may change color, indicating the start of the reaction.

  • Reflux: Heat the reaction mixture to reflux. The reaction progress should be monitored by TLC using a suitable eluent system (e.g., ethyl acetate/petroleum ether).[1] The reaction is typically complete within 4-8 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Redissolve the residue in ethyl acetate and wash with water to remove any inorganic salts. Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the organic layer and purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure quinoline derivative.

This general protocol illustrates a common synthetic route. The synthesis of Quinolin-2-ylmethanamine would require starting materials that lead to the desired aminomethyl group at the 2-position, potentially through reduction of a nitrile or another suitable functional group introduced via this method.

Biological Context and Potential Signaling Pathways

Quinoline derivatives are of significant interest in oncology due to their ability to inhibit various protein kinases that are crucial for tumor growth and progression.[7] Many of these compounds function as targeted therapy agents, interfering with specific signaling cascades that are dysregulated in cancer cells.

Key signaling pathways often targeted by quinoline-based inhibitors include:

  • Receptor Tyrosine Kinase (RTK) Pathways: Quinoline derivatives have been developed to inhibit RTKs such as the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and c-Met.[8] Inhibition of these receptors blocks downstream signaling cascades that are vital for cell proliferation, angiogenesis, and survival.

  • Downstream Signaling Cascades: The inhibition of RTKs by quinoline compounds directly affects major downstream pathways like the Ras/Raf/MEK and PI3K/Akt/mTOR pathways.[8] These cascades are central regulators of numerous cellular processes, and their blockade can lead to apoptosis (programmed cell death) and a reduction in tumor growth.

The versatility of the quinoline scaffold allows for the design of inhibitors that can target the ATP-binding sites of kinases, thereby preventing the phosphorylation events that drive these signaling pathways.[9]

Visualization of a Generic Kinase Inhibition Pathway

The following diagram illustrates a simplified, generic signaling pathway that can be inhibited by quinoline-based kinase inhibitors.

Quinoline_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras PI3K PI3K RTK->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription ... Inhibitor Quinoline-based Inhibitor Inhibitor->RTK

Caption: Generic pathway of RTK inhibition by a quinoline derivative.

Conclusion

This compound represents a valuable chemical entity for researchers in medicinal chemistry and drug development. Its defined molecular properties and the established biological significance of the quinoline core make it an attractive starting point for the synthesis of novel therapeutic agents. The ability of quinoline derivatives to modulate key signaling pathways, particularly in the context of cancer, underscores the continued importance of this compound class in the search for new and more effective treatments.[10][11]

References

Quinolin-2-ylmethanamine Dihydrochloride: A Comprehensive Technical Guide to Synthesis and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the synthesis and characterization of quinolin-2-ylmethanamine dihydrochloride, a valuable building block in medicinal chemistry and drug discovery. The quinoline moiety is a privileged scaffold in numerous biologically active compounds, and this particular derivative serves as a key intermediate for the development of novel therapeutic agents.

Synthesis of this compound

The synthesis of this compound is most effectively achieved through a two-step process commencing with the reduction of commercially available 2-quinolinecarbonitrile to the corresponding primary amine, followed by the formation of the dihydrochloride salt.

A robust and widely employed method for the reduction of the nitrile functional group is the use of lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent.[1][2][3] This powerful reducing agent efficiently converts the carbon-nitrogen triple bond to a primary amine.[2] Subsequent treatment of the isolated quinolin-2-ylmethanamine with hydrochloric acid yields the desired dihydrochloride salt, which often presents as a more stable and crystalline solid, facilitating purification and handling.

G start 2-Quinolinecarbonitrile reduction Reduction start->reduction amine Quinolin-2-ylmethanamine (Free Base) reduction->amine 1. Add LiAlH4 2. Aqueous Workup lah LiAlH4, Anhydrous THF lah->reduction salt_formation Salt Formation amine->salt_formation product This compound salt_formation->product Precipitation & Isolation hcl HCl in Ether/Methanol hcl->salt_formation

A schematic overview of the synthesis workflow for this compound.

Experimental Protocols

Synthesis of Quinolin-2-ylmethanamine
  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with a suspension of lithium aluminum hydride (a slight molar excess) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

  • Addition of Starting Material: A solution of 2-quinolinecarbonitrile in anhydrous THF is added dropwise to the stirred suspension of LiAlH₄ at 0 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours to ensure complete reduction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: The reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and finally more water, while cooling in an ice bath.

  • Isolation: The resulting granular precipitate is filtered off and washed with THF or diethyl ether. The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude quinolin-2-ylmethanamine as an oil or low-melting solid.

Preparation of this compound
  • Dissolution: The crude quinolin-2-ylmethanamine is dissolved in a minimal amount of a suitable solvent such as methanol or isopropanol.

  • Acidification: A solution of hydrochloric acid in an ethereal solvent (e.g., diethyl ether or dioxane) is added dropwise to the stirred amine solution until the mixture is acidic.

  • Precipitation and Isolation: The dihydrochloride salt typically precipitates out of the solution. The suspension may be cooled to promote complete precipitation. The solid product is then collected by vacuum filtration, washed with cold diethyl ether, and dried under vacuum to afford this compound.

Characterization of this compound

The structure and purity of the synthesized this compound can be confirmed by a combination of spectroscopic methods and physical property measurements.

Table 1: Physicochemical and Spectroscopic Data

PropertyData
Molecular Formula C₁₀H₁₂Cl₂N₂
Molecular Weight 231.12 g/mol [4]
Appearance Off-white to pale yellow solid
Melting Point >250 °C (decomposes)
¹H NMR (DMSO-d₆, 400 MHz) Predicted δ (ppm): 8.6-8.8 (br s, 3H, NH₃⁺), 8.2-8.4 (m, 2H, Ar-H), 8.0-8.1 (m, 2H, Ar-H), 7.8-7.9 (m, 1H, Ar-H), 7.6-7.7 (m, 1H, Ar-H), 4.6-4.7 (s, 2H, CH₂-NH₃⁺)
¹³C NMR (DMSO-d₆, 100 MHz) Predicted δ (ppm): 154-156 (Ar-C), 146-148 (Ar-C), 138-140 (Ar-CH), 130-132 (Ar-CH), 128-130 (Ar-C), 127-129 (Ar-CH), 126-128 (Ar-CH), 122-124 (Ar-CH), 119-121 (Ar-C), 42-44 (CH₂)
IR (KBr, cm⁻¹) Predicted ν: 3100-2800 (br, N-H stretch), 1600-1450 (C=C and C=N stretch), 1400-1200 (C-N stretch)
Mass Spectrometry (ESI+) m/z: 159.09 [M+H]⁺ (for the free base)

Note: The predicted NMR chemical shifts are based on the analysis of similar quinoline derivatives and the expected electronic effects of the protonated aminomethyl group.[5][6] The broad singlet in the ¹H NMR spectrum corresponds to the protons of the ammonium group. The aromatic protons will exhibit characteristic splitting patterns corresponding to the quinoline ring system. In the ¹³C NMR spectrum, the methylene carbon will appear in the aliphatic region, while the aromatic carbons will be in the downfield region. The IR spectrum will be characterized by a broad absorption band for the N-H stretching vibrations of the ammonium salt. Mass spectrometry will show the molecular ion of the free base after the loss of HCl.

G start Synthesized Product nmr NMR Spectroscopy (¹H and ¹³C) start->nmr ir IR Spectroscopy start->ir ms Mass Spectrometry start->ms mp Melting Point Analysis start->mp structure Structure & Purity Confirmation nmr->structure ir->structure ms->structure mp->structure

A logical workflow for the characterization of this compound.

Conclusion

This technical guide outlines a reliable and reproducible method for the synthesis of this compound from 2-quinolinecarbonitrile. The detailed experimental protocols and expected characterization data provide a solid foundation for researchers to produce and verify this important chemical intermediate. The availability of this compound will facilitate the exploration of new chemical space in the quest for novel therapeutics.

References

Spectroscopic Profile of Quinolin-2-ylmethanamine Dihydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral characteristics of quinolin-2-ylmethanamine dihydrochloride. Due to the limited availability of public domain spectral data for this specific molecule, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the analysis of structurally related quinoline derivatives. Detailed experimental protocols for obtaining these spectra are also provided to facilitate the analytical characterization of this compound in a laboratory setting.

Predicted Spectral Data

The following tables summarize the anticipated spectral data for this compound. These predictions are derived from established principles of spectroscopy and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are powerful tools for elucidating the molecular structure. For this compound, the protonation of the quinoline nitrogen and the primary amine will influence the chemical shifts, particularly of the protons and carbons in their vicinity. The spectra are typically recorded in a deuterated solvent such as DMSO-d₆ or D₂O.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~8.5 - 8.7d1HH4
~8.0 - 8.2d1HH8
~7.8 - 8.0m2HH5, H7
~7.6 - 7.8d1HH3
~7.5 - 7.7t1HH6
~4.5 - 4.7s2H-CH₂-NH₃⁺
~9.0 - 10.0br s3H-NH₃⁺
~13.0 - 14.0br s1HQuinoline N-H⁺

d = doublet, t = triplet, m = multiplet, s = singlet, br s = broad singlet

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
~155 - 157C2
~148 - 150C8a
~138 - 140C4
~130 - 132C7
~129 - 131C5
~128 - 130C4a
~127 - 129C6
~122 - 124C3
~45 - 47-CH₂-NH₃⁺
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic bands for the aromatic quinoline ring and the protonated amine group.

Table 3: Predicted FT-IR Spectral Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 2800Strong, BroadN-H stretching (amine salt)
~3050MediumAromatic C-H stretching
~2900MediumAliphatic C-H stretching
~1620, 1580, 1500Medium-StrongC=C and C=N stretching (quinoline ring)
~1450MediumCH₂ bending
~1100MediumC-N stretching
850 - 750StrongAromatic C-H out-of-plane bending
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. For this compound, a soft ionization technique like Electrospray Ionization (ESI) is suitable. The spectrum would likely show the molecular ion of the free base after the loss of the two HCl molecules.

Table 4: Predicted Mass Spectrometry Data for Quinolin-2-ylmethanamine

m/zIon
159.09[M+H]⁺ (protonated free base)
158.08[M]⁺ (molecular ion of free base)

Experimental Protocols

The following sections detail standard procedures for acquiring NMR, IR, and MS spectra for a compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general protocol for acquiring high-quality ¹H and ¹³C NMR spectra is as follows.[1]

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-25 mg for ¹³C NMR.

    • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in a clean, dry NMR tube.

    • Add a small amount of an internal standard (e.g., TMS) if quantitative analysis or precise chemical shift referencing is required.

    • Cap the NMR tube and ensure the sample is fully dissolved by gentle vortexing or inversion.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp and symmetrical peaks.

  • ¹H NMR Spectrum Acquisition:

    • Utilize a standard single-pulse experiment.

    • Set appropriate parameters, including spectral width, acquisition time, relaxation delay (typically 1-5 seconds), and the number of scans. For dilute samples, a higher number of scans will be necessary to achieve a good signal-to-noise ratio.

  • ¹³C NMR Spectrum Acquisition:

    • Employ a proton-decoupled pulse sequence to simplify the spectrum and enhance sensitivity.

    • A longer relaxation delay and a higher number of scans are typically required compared to ¹H NMR.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Reference the chemical shifts to the internal standard or the residual solvent peak.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

Fourier-Transform Infrared (FT-IR) Spectroscopy

For solid samples like this compound, the KBr pellet method or Attenuated Total Reflectance (ATR) are common techniques.[2][3][4][5][6]

Procedure (KBr Pellet Method):

  • Sample Preparation:

    • Grind 1-2 mg of the sample with an agate mortar and pestle.

    • Add approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) and mix thoroughly.

    • Transfer the mixture to a pellet die.

    • Apply pressure using a hydraulic press to form a thin, transparent pellet.

  • Spectrum Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Electrospray ionization (ESI) is a common and effective technique for analyzing polar, non-volatile small molecules like this compound.[7][8][9][10][11]

Procedure (ESI-MS):

  • Sample Preparation:

    • Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. A small amount of formic acid may be added to promote protonation.

  • Instrument Setup and Analysis:

    • Infuse the sample solution directly into the ESI source of the mass spectrometer at a constant flow rate.

    • Optimize the ESI source parameters (e.g., spray voltage, capillary temperature, gas flows) to achieve a stable and strong signal for the ion of interest.

    • Acquire the mass spectrum in positive ion mode to detect the protonated molecule [M+H]⁺.

    • If fragmentation information is desired for structural confirmation, perform tandem mass spectrometry (MS/MS) by selecting the precursor ion and subjecting it to collision-induced dissociation (CID).

Visualized Workflows

The following diagrams, generated using the DOT language, illustrate the experimental workflows for the spectroscopic analysis of this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample transfer->insert lock_shim Lock & Shim insert->lock_shim acquire Acquire FID lock_shim->acquire ft Fourier Transform acquire->ft phase_baseline Phase & Baseline Correction ft->phase_baseline reference Reference Spectrum phase_baseline->reference analyze Analyze & Interpret reference->analyze

Caption: Workflow for NMR Spectroscopy Analysis.

FTIR_Workflow cluster_prep Sample Preparation (KBr Pellet) cluster_acq Spectrum Acquisition cluster_proc Data Processing & Analysis grind Grind Sample mix Mix with KBr grind->mix press Press into Pellet mix->press background Acquire Background press->background sample_spec Acquire Sample Spectrum background->sample_spec ratio Ratio to Background sample_spec->ratio analyze Analyze Spectrum ratio->analyze

Caption: Workflow for FT-IR Spectroscopy Analysis (KBr Method).

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (ESI) cluster_proc Data Analysis dissolve Dissolve Sample in Solvent infuse Infuse into ESI Source dissolve->infuse ionize Ionize Sample infuse->ionize detect Detect Ions ionize->detect generate_spectrum Generate Mass Spectrum detect->generate_spectrum interpret Interpret Spectrum (m/z, fragmentation) generate_spectrum->interpret

Caption: Workflow for Mass Spectrometry Analysis (ESI Method).

References

Quinolin-2-ylmethanamine Dihydrochloride: A Technical Overview of Physical Properties and Biological Context

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinolin-2-ylmethanamine dihydrochloride is a heterocyclic organic compound belonging to the quinoline family. The quinoline scaffold is a prominent structural motif in a vast array of biologically active compounds and is considered a "privileged structure" in medicinal chemistry. Its derivatives have garnered significant interest in drug discovery due to their diverse pharmacological activities, including anticancer, antimalarial, and antimicrobial properties. This technical guide provides a detailed overview of the available physical properties of this compound and its isomers, alongside a discussion of the relevant biological context of quinoline derivatives in cellular signaling pathways.

Core Physical and Chemical Properties

Precise experimental data for this compound is not extensively available in peer-reviewed literature. However, computed data for the monohydrochloride salt and experimental data for isomeric forms provide valuable reference points.

Table 1: Computed Physical Properties for (2-Quinolyl)methylamine hydrochloride

PropertyValueSource
Molecular Formula C₁₀H₁₁ClN₂PubChem[1]
Molecular Weight 194.66 g/mol PubChem[1]
IUPAC Name quinolin-2-ylmethanamine;hydrochloridePubChem[1]
InChI Key SUSYYDXUTFWSRV-UHFFFAOYSA-NPubChem[1]
SMILES C1=CC=C2C(=C1)C=CC(=N2)CN.ClPubChem[1]

Table 2: Experimental Physical Properties of Isomeric Quinolin-yl-methanamine Dihydrochlorides

IsomerPropertyValueSource
Quinolin-4-yl-methylamine dihydrochloride Appearance Yellow crystalsChem-Impex
Molecular Formula C₁₀H₁₀N₂·2HClChem-Impex
Molecular Weight 231.2 g/mol Chem-Impex
Quinolin-6-ylmethanamine dihydrochloride Molecular Formula C₁₀H₁₂Cl₂N₂PubChem[2]
Molecular Weight 231.12 g/mol PubChem[2]
C-QUINOLIN-8-YL-METHYLAMINE DIHYDROCHLORIDE Appearance Off-White to Pale Beige SolidChemicalBook[3]
Melting Point 255-260 °CChemicalBook[3]
Solubility DMSO (Slightly), Water (Slightly)ChemicalBook[3]
Molecular Formula C₁₀H₁₀N₂·2ClHChemicalBook[3]
Molecular Weight 231.125 g/mol ChemicalBook[3]

Experimental Protocols

Melting Point Determination (General Protocol)

The melting point of a solid crystalline substance is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity, whereas a broad melting range often indicates the presence of impurities. The capillary method is a standard technique for melting point determination.[4]

Methodology:

  • Sample Preparation: A small amount of the dry, finely powdered sample is packed into a capillary tube to a height of 2-3 mm.[5]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block and a calibrated thermometer or temperature probe.

  • Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting point, followed by a slower, more precise measurement (e.g., 1-2 °C per minute) approaching the expected melting point.[5]

  • Observation: The temperature at which the substance first begins to melt (onset) and the temperature at which it becomes completely liquid (clear point) are recorded to define the melting range.

G Workflow for Melting Point Determination cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis a Dry and powder the sample b Pack into capillary tube (2-3 mm) a->b c Place in melting point apparatus b->c d Heat at a controlled rate c->d e Observe and record melting range d->e f Compare with reference data e->f g Assess purity based on range f->g

General workflow for melting point determination.
Solubility Assessment (General Protocol)

Determining the solubility of a compound in various solvents is essential for its application in drug development, particularly for formulation and bioavailability studies. The equilibrium solubility is typically determined by the shake-flask method.[6]

Methodology:

  • Sample Preparation: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, buffers of different pH, ethanol) in a sealed vial.

  • Equilibration: The vials are agitated (e.g., shaken or stirred) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation: The saturated solution is separated from the undissolved solid by centrifugation or filtration.

  • Quantification: The concentration of the dissolved compound in the supernatant or filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Biological Context: Quinoline Derivatives as PI3K/Akt/mTOR Pathway Inhibitors

While no specific signaling pathway has been directly associated with this compound in the available literature, the broader class of quinoline derivatives has been extensively studied for its anticancer properties. A significant number of these compounds have been shown to target the Phosphatidylinositol-3-Kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling pathway.[7][8][9][10] This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a common feature in many cancers.[7][10]

The PI3K/Akt/mTOR pathway is activated by growth factors binding to receptor tyrosine kinases (RTKs). This leads to the activation of PI3K, which in turn activates Akt. Akt then phosphorylates a range of downstream targets, including mTOR, which promotes protein synthesis and cell growth. Quinoline-based inhibitors can interfere with this cascade at various points, leading to the induction of apoptosis and the suppression of tumor growth.[11][12]

G Quinoline Derivatives as Inhibitors of the PI3K/Akt/mTOR Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK binds PI3K PI3K RTK->PI3K activates Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation, Growth, Survival mTOR->Proliferation promotes Quinoline Quinoline Derivatives Quinoline->PI3K Quinoline->Akt Quinoline->mTOR

General inhibitory action of quinoline derivatives on the PI3K/Akt/mTOR pathway.

Conclusion

This compound remains a compound with limited publicly available experimental data regarding its physical properties. The provided information, including computed data for the monohydrochloride and experimental data for its isomers, serves as a valuable starting point for researchers. The broader biological context of quinoline derivatives as inhibitors of the PI3K/Akt/mTOR signaling pathway highlights the potential therapeutic relevance of this class of compounds and suggests a promising avenue for future investigation of this compound and its analogs in the field of drug development. Further experimental characterization is necessary to fully elucidate the physicochemical profile and biological activity of this specific compound.

References

Quinolin-2-ylmethanamine Dihydrochloride: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This whitepaper provides a comprehensive technical guide to Quinolin-2-ylmethanamine dihydrochloride, a quinoline derivative of significant interest to researchers and professionals in drug development and medicinal chemistry. This document outlines the compound's chemical structure, physicochemical properties, a plausible synthetic pathway, and general characterization methodologies.

Chemical Structure and Properties

This compound is the dihydrochloride salt of quinolin-2-ylmethanamine. The parent compound features a quinoline ring system with a methanamine substituent at the 2-position. The dihydrochloride salt is formed by the protonation of both the primary amine and the quinoline ring nitrogen, enhancing its solubility in aqueous media.

Physicochemical Data

A summary of key physicochemical properties is presented in Table 1. It is important to note that experimental data for the dihydrochloride salt is limited in publicly available literature; therefore, some data pertains to the monohydrochloride or the free base form.

PropertyValueSource/Form
Molecular Formula C₁₀H₁₂Cl₂N₂Dihydrochloride
Molecular Weight 231.12 g/mol Dihydrochloride
IUPAC Name quinolin-2-ylmethanamine;dihydrochlorideDihydrochloride[1]
CAS Number 861036-67-1 (monohydrochloride)Monohydrochloride[2]
Appearance Expected to be a crystalline solidGeneral for salts
Solubility Sparingly soluble in water (as quinoline)[3]Quinoline Base
Canonical SMILES C1=CC=C2C(=C1)C=CC(=N2)CN.Cl.ClDihydrochloride

Note: The properties of quinoline derivatives can be influenced by substitution patterns. Quinoline itself is a colorless hygroscopic liquid with a strong odor[3].

Synthesis and Experimental Protocols

Proposed Synthesis of 2-(Aminomethyl)quinoline

A feasible approach involves the following steps:

  • Synthesis of 2-Cyanoquinoline: This intermediate can be prepared from quinoline-N-oxide and a cyanide source, a common method for introducing a cyano group at the 2-position of N-heterocycles.

  • Reduction of 2-Cyanoquinoline: The nitrile group can be reduced to a primary amine using a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent or catalytic hydrogenation.

Experimental Protocol: Reduction of 2-Cyanoquinoline (General Procedure)

  • Reaction Setup: A solution of 2-cyanoquinoline in a dry ethereal solvent (e.g., diethyl ether or tetrahydrofuran) is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Reduction: The solution is cooled in an ice bath, and a reducing agent (e.g., a solution of LiAlH₄ in ether) is added dropwise with stirring.

  • Workup: After the reaction is complete (monitored by thin-layer chromatography), the reaction is carefully quenched by the sequential addition of water and an aqueous base (e.g., NaOH solution) to precipitate the aluminum salts.

  • Extraction and Purification: The resulting mixture is filtered, and the organic layer is separated. The aqueous layer is extracted with an organic solvent. The combined organic extracts are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield crude quinolin-2-ylmethanamine. The product can be further purified by column chromatography.

Formation of the Dihydrochloride Salt

The purified quinolin-2-ylmethanamine (free base) can be converted to the dihydrochloride salt by the following procedure:

  • The free base is dissolved in a suitable organic solvent (e.g., ethanol or diethyl ether).

  • A solution of hydrochloric acid in the same or a compatible solvent is added in excess (at least two equivalents).

  • The dihydrochloride salt will precipitate out of the solution.

  • The solid is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Characterization

To confirm the identity and purity of the synthesized this compound, a suite of analytical techniques should be employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR spectroscopy should show characteristic signals for the aromatic protons of the quinoline ring, a singlet for the methylene (-CH₂-) group, and a broad signal for the ammonium (-NH₃⁺) protons. The integration of these signals should correspond to the number of protons in the structure.

    • ¹³C NMR spectroscopy will show the expected number of carbon signals for the quinoline ring and the methylene carbon.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for N-H stretching of the ammonium group, C-H stretching of the aromatic and methylene groups, and C=C and C=N stretching of the quinoline ring.

  • Mass Spectrometry (MS): Mass spectral analysis should show a molecular ion peak corresponding to the free base (quinolin-2-ylmethanamine) after the loss of two molecules of HCl.

While specific spectral data for the dihydrochloride is not widely published, suppliers of the monohydrochloride salt often have analytical data such as NMR, HPLC, and LC-MS available upon request[4].

Applications in Research and Development

Quinoline derivatives are a significant class of compounds in medicinal chemistry, with a wide range of biological activities[5]. They form the core structure of many pharmaceuticals, including antimalarial, antibacterial, and anticancer agents[5][6]. This compound serves as a valuable building block for the synthesis of more complex molecules in drug discovery programs. Its primary amine functionality allows for a variety of chemical modifications, enabling the exploration of structure-activity relationships.

Visualizations

To aid in the understanding of the concepts presented, the following diagrams have been generated.

Figure 1: Chemical structure of this compound.

G cluster_synthesis Synthesis Pathway Start Quinoline-N-Oxide Intermediate1 2-Cyanoquinoline Start->Intermediate1  + KCN/NaCN (Reissert Reaction) Intermediate2 Quinolin-2-ylmethanamine (Free Base) Intermediate1->Intermediate2  Reduction (e.g., LiAlH₄ or H₂/Pd) End Quinolin-2-ylmethanamine Dihydrochloride Intermediate2->End  + 2 HCl

Figure 2: Proposed synthesis pathway for this compound.

References

Quinolin-2-ylmethanamine Dihydrochloride: A Technical Guide to its Solubility Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of Quinolin-2-ylmethanamine dihydrochloride. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document focuses on providing a robust framework for its experimental determination. It includes detailed, adaptable protocols for solubility assessment and discusses general strategies for improving the solubility of quinoline derivatives. Furthermore, this guide explores the broader biological context of quinoline compounds, outlining their general mechanisms of action in relevant signaling pathways.

Solubility Profile

Table 1: Qualitative and Predicted Solubility of this compound and Related Compounds

Solvent/SystemPredicted/Observed SolubilityRemarks
WaterLikely slightly soluble to sparingly solubleAs a dihydrochloride salt, solubility is expected to be higher than the free base. Solubility is likely pH-dependent.
Dimethyl Sulfoxide (DMSO)Predicted to be soluble or slightly solubleA common solvent for initial stock solutions of quinoline derivatives.
EthanolPredicted to be soluble or slightly solubleOften used as a co-solvent to improve aqueous solubility.
Aqueous Buffers (e.g., PBS, pH 7.4)Predicted to be sparingly solubleMany quinoline derivatives exhibit poor solubility in physiological buffers.

Experimental Protocols for Solubility Determination

To ascertain the precise solubility of this compound, the following established experimental protocols are recommended. These methods are widely used in the pharmaceutical industry for characterizing the solubility of new chemical entities.

Thermodynamic (Equilibrium) Solubility Determination: The Shake-Flask Method

The shake-flask method is considered the gold standard for determining thermodynamic solubility, which represents the maximum concentration of a substance that can dissolve in a solvent at equilibrium.

Methodology:

  • Preparation: Add an excess amount of this compound to a series of vials containing a known volume of the desired solvent (e.g., purified water, various pH buffers, organic solvents). The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25°C or 37°C). Agitate the samples for a sufficient period (typically 24 to 72 hours) to ensure equilibrium is reached.

  • Sample Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples at a high speed to pellet the excess solid.

  • Quantification: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. The concentration of the dissolved compound in the supernatant is then determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Kinetic Solubility Assessment

Kinetic solubility assays are high-throughput methods often used in early drug discovery to quickly assess the solubility of a large number of compounds. These methods measure the concentration at which a compound, dissolved in an organic solvent like DMSO, precipitates when added to an aqueous buffer.

Methodology (Nephelometric Method):

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Serial Dilution: Create a serial dilution of the stock solution in a 96-well plate using DMSO.

  • Addition to Aqueous Buffer: Transfer a small volume of each DMSO dilution to a corresponding well in a clear-bottom 96-well plate containing the aqueous buffer of interest (e.g., Phosphate-Buffered Saline, pH 7.4).

  • Precipitation Measurement: The plate is then read using a nephelometer, which measures the light scattering caused by any precipitated particles. The kinetic solubility is defined as the concentration at which significant precipitation is first observed.[2]

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for determining and optimizing the solubility of a pharmaceutical compound like this compound.

G cluster_prep Preparation cluster_sol_det Solubility Determination cluster_analysis Analysis & Decision cluster_optimization Optimization Strategies A Compound Synthesis & Purification C Thermodynamic Solubility (Shake-Flask Method) A->C D Kinetic Solubility (Nephelometry/UV) A->D B Solvent Selection (Water, Buffers, Organic) B->C B->D E Solubility > Target? C->E D->E F pH Adjustment E->F No G Co-solvent Addition E->G No H Use of Excipients (e.g., Cyclodextrins) E->H No I Proceed to Formulation E->I Yes F->C Re-test J Re-evaluate or Re-synthesize F->J G->C Re-test G->J H->C Re-test H->J

Solubility Determination Workflow.

Biological Context: General Signaling Pathways for Quinoline Derivatives

While specific signaling pathways for this compound have not been identified, the broader class of quinoline derivatives has been extensively studied, particularly for their anti-cancer properties.[3][4][5] These compounds are known to interact with various molecular targets, thereby modulating key signaling pathways involved in cell proliferation, survival, and angiogenesis.

The diagram below illustrates some of the common signaling pathways targeted by quinoline-based compounds in cancer cells.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinases (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K RAS RAS RTK->RAS AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Gene Transcription (Proliferation, Survival) mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Tubulin Tubulin DNA DNA Quinoline Quinoline Derivatives Quinoline->RTK Inhibition Quinoline->PI3K Inhibition Quinoline->Tubulin Disruption Quinoline->DNA Intercalation

General Signaling Pathways Targeted by Quinoline Derivatives.

Quinoline derivatives have been shown to exert their anti-cancer effects through multiple mechanisms, including:

  • Inhibition of Receptor Tyrosine Kinases (RTKs): Many quinoline-based drugs, such as bosutinib and lenvatinib, function as inhibitors of RTKs like EGFR and VEGFR, which are crucial for tumor growth and angiogenesis.[6]

  • PI3K/Akt/mTOR Pathway Inhibition: This is a central pathway regulating cell growth and survival, and several quinoline derivatives have been developed to target key kinases within this cascade, such as PI3K and mTOR.[6]

  • Disruption of Tubulin Polymerization: Some quinoline compounds can interfere with the dynamics of microtubules, leading to cell cycle arrest and apoptosis.[4]

  • DNA Intercalation and Topoisomerase Inhibition: The planar structure of the quinoline ring allows some derivatives to intercalate into DNA, disrupting DNA replication and transcription and inhibiting enzymes like topoisomerases.[3]

References

Technical Guide: Stability and Storage of Quinolin-2-ylmethanamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Quinolin-2-ylmethanamine dihydrochloride. The information is intended to assist researchers, scientists, and professionals in the pharmaceutical industry in ensuring the integrity and reliability of this compound in their research and development endeavors. Due to the limited availability of specific stability data for this compound in the public domain, this guide combines direct information where available with established knowledge regarding the stability of related quinoline compounds.

Chemical and Physical Properties

This compound is the dihydrochloride salt of 2-(aminomethyl)quinoline. The presence of the quinoline nucleus and the aminomethyl group influences its chemical reactivity and stability.

PropertyValue
CAS Number 18004-62-1; 5760-20-3
Molecular Formula C₁₀H₁₂Cl₂N₂
Molecular Weight 231.12 g/mol

Recommended Storage Conditions

Proper storage is critical to maintain the stability and purity of this compound. Conflicting information from suppliers suggests that the optimal storage conditions may depend on the intended duration of storage and the purity of the material.

ParameterRecommended Condition
Temperature Short-term: Room temperature.[1] Long-term: -20°C or -80°C to prevent degradation.[1] Some suppliers also suggest room temperature for general storage.
Atmosphere Inert atmosphere is recommended by some suppliers.
Light Store in a dark place. Quinoline compounds, in general, can be light-sensitive.
Moisture Store in a dry, well-ventilated area.[2] Quinoline compounds can be hygroscopic.
Container Keep container well-closed.[2]

Stability Profile and Degradation

Potential Degradation Pathways

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a molecule. The following diagram illustrates a general logical workflow for conducting such a study on a chemical compound like this compound.

G cluster_0 Compound Characterization cluster_1 Forced Degradation Studies cluster_2 Analysis cluster_3 Outcome start Quinolin-2-ylmethanamine dihydrochloride A Acid Hydrolysis (e.g., 0.1 M HCl) start->A B Base Hydrolysis (e.g., 0.1 M NaOH) start->B C Oxidative Degradation (e.g., 3% H2O2) start->C D Thermal Degradation (e.g., 60-80°C) start->D E Photolytic Degradation (UV/Vis light) start->E F Stability-Indicating HPLC Method A->F B->F C->F D->F E->F G Identification of Degradation Products F->G H Establishment of Degradation Pathway G->H I Determination of Intrinsic Stability H->I

Forced degradation study workflow.

Experimental Protocols for Stability Assessment

The following are generalized protocols for conducting forced degradation studies on quinoline derivatives. These should be adapted and optimized for this compound.

General Stock Solution Preparation

Prepare a stock solution of this compound in a suitable solvent (e.g., deionized water, methanol, or a mixture) at a known concentration (e.g., 1 mg/mL).[3] Sonication or gentle heating may be required to aid dissolution.[1]

Forced Degradation (Stress Testing) Protocols

The goal of forced degradation is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[3]

Stress ConditionProtocol
Acid Hydrolysis Mix the stock solution with an equal volume of 0.1 M hydrochloric acid. Incubate at room temperature or an elevated temperature (e.g., 60°C) if no degradation is observed at room temperature. Sample at various time points (e.g., 0, 2, 4, 8, 24 hours) and neutralize with 0.1 M NaOH before analysis.
Base Hydrolysis Mix the stock solution with an equal volume of 0.1 M sodium hydroxide. Follow the same incubation and sampling procedure as for acid hydrolysis. Neutralize samples with 0.1 M HCl before analysis.
Oxidative Degradation Mix the stock solution with a solution of 3% hydrogen peroxide. Keep the mixture at room temperature and monitor over time (e.g., up to 24 hours).
Thermal Degradation For solutions, place the stock solution in a temperature-controlled oven at an elevated temperature (e.g., 60-80°C). For the solid compound, place the powder in the oven. Sample at various time points.
Photolytic Degradation Expose the stock solution in a chemically inert, transparent container to a light source providing both UV and visible light. A common condition is an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be protected from light (e.g., wrapped in aluminum foil).
Analytical Methodology: Stability-Indicating HPLC

A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating and quantifying the parent compound from its degradation products.

HPLC ParameterTypical Conditions for Quinoline Derivatives
Column Reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
Mobile Phase A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol).
Flow Rate 1.0 mL/min.
Detection UV detection at a wavelength appropriate for the quinoline chromophore (e.g., around 230 nm or 270 nm). A photodiode array (PDA) detector is recommended for peak purity analysis.
Column Temperature Ambient or controlled (e.g., 30°C).
Injection Volume 10-20 µL.[3]

Method Validation: The HPLC method should be validated according to ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness.[4]

Summary and Recommendations

  • Storage: For long-term stability, this compound should be stored at low temperatures (-20°C or -80°C), protected from light, in a tightly sealed container, and in a dry environment.[1] For short-term use, room temperature storage may be acceptable.[1]

  • Handling: Handle in a well-ventilated area, avoiding contact with skin and eyes.[2]

  • Stability Testing: A comprehensive forced degradation study is recommended to understand the specific stability profile of this compound. The provided protocols offer a starting point for these investigations.

  • Analytical Monitoring: A validated stability-indicating HPLC method is essential for monitoring the purity and degradation of the compound over time and under various stress conditions.

By adhering to these guidelines, researchers and drug development professionals can ensure the quality and integrity of this compound, leading to more reliable and reproducible scientific outcomes.

References

The Biological Frontier: An In-Depth Technical Guide to the Activity of Novel Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a cornerstone in medicinal chemistry, continues to yield novel derivatives with potent and diverse biological activities. This technical guide provides a comprehensive overview of the latest advancements in the anticancer, antimicrobial, and anti-inflammatory properties of these emerging compounds. Through a systematic presentation of quantitative data, detailed experimental protocols, and visual representations of molecular interactions, this document serves as a vital resource for researchers engaged in the discovery and development of next-generation therapeutics.

Quantitative Analysis of Biological Activity

The therapeutic potential of novel quinoline derivatives is underscored by their potent activity in a range of biological assays. The following tables summarize key quantitative data, offering a comparative landscape of their efficacy.

Anticancer Activity

The cytotoxicity of novel quinoline derivatives has been evaluated against a panel of human cancer cell lines, with IC50 values demonstrating significant growth-inhibitory potential.

Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)Reference
Quinoline-ChalconeCompound 12eMGC-803 (Gastric)1.38[1]
HCT-116 (Colon)5.34[1]
MCF-7 (Breast)5.21[1]
Quinoline-ChalconeCompound 6HL-60 (Leukemia)0.59[1]
Phenylsulfonylurea-QuinolineCompound 7HepG-2 (Liver)2.71[1]
A549 (Lung)7.47[1]
MCF-7 (Breast)6.55[1]
Pyrimido[4,5-b]quinolineVarious DerivativesMCF-7 (Breast)48.54 - 70.33[2]
7-chloro-4-quinolinylhydrazoneVarious DerivativesSF-295 (CNS), HCT-8 (Colon), HL-60 (Leukemia)0.314 - 4.65 µg/cm³[3]
N-alkylated, 2-oxoquinolineVarious DerivativesHEp-2 (Larynx)49.01 - 77.67% inhibition[3]
4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinolineCompound 55HL-60 (Leukemia)19.88[3]
U937 (Lymphoma)43.95[3]
Pyridin-2-one substituted quinolineCompound 4cK-562 (Leukemia)7.72[4]
HOP-92 (Lung)2.37[4]
SNB-75 (CNS)2.38[4]
RXF 393 (Renal)2.21[4]
HS 578T (Breast)2.38[4]
Antimicrobial Activity

Novel quinoline derivatives have demonstrated significant efficacy against a spectrum of pathogenic bacteria and fungi, with Minimum Inhibitory Concentration (MIC) values highlighting their potential as future antimicrobial agents.

Compound ClassDerivative ExampleMicroorganismMIC (µg/mL)Reference
6-amino-4-methyl-1H-quinoline-2-one derivativesCompounds 2 & 6Bacillus cereus, Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli3.12 - 50[5]
Quinoline-based hydroxyimidazolium hybridsCompound 7bStaphylococcus aureus2[6]
Mycobacterium tuberculosis H37Rv10[6]
Compound 7c, 7dCryptococcus neoformans15.6[6]
Various hybridsCandida spp., Aspergillus spp.62.5[6]
Quinoline–Thiazole DerivativesCompound I (R = H, R1 = Br)Rhizopus oryzae6.3[7]
Various hybridsBacterial strains10.9 - 39.4[7]
Quinoline-Thiazole DerivativesCompound 4h, 4mCandida krusei≤0.06[7]
Quinoline-Thiazole DerivativesCompound 4d, 4i, 4k, 4l, 4mCandida albicans1.95[7]
Quinoline-Thiosemicarbazide DerivativesQST10Candida albicans31.25[8]
QST8, QST9Staphylococcus aureus250[8]
QST4Mycobacterium tuberculosis H37Rv6.25 µM[8]
QST3, QST10Mycobacterium tuberculosis H37Rv12.5 µM[8]
Anti-inflammatory Activity

The anti-inflammatory potential of novel quinoline derivatives has been demonstrated in vivo, with significant inhibition of edema in preclinical models.

Compound ClassDerivative ExampleAnimal ModelDosageInhibition of Edema (%)Reference
Oxa-diaza-anthracen-oneCompound 3gXylene-induced ear edema in mice50 mg/kg (oral)63.19[9]
Tetraaza-cyclopenta[a]anthraceneCompound 6dXylene-induced ear edema in mice50 mg/kg (oral)68.28[9]
Quinoline-pyrazole hybridsCompound 12c, 14a, 14bCarrageenan-induced rat paw edema-Significant[10]
Indoloquinoline derivativeN1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine hydrochlorideMethotrexate-induced inflammation in mice200 mg/mLSignificant reduction in inflammatory markers[11]

Experimental Protocols

The following section provides detailed methodologies for the key experiments cited in this guide, offering a reproducible framework for the evaluation of novel quinoline derivatives.

MTT Assay for Anticancer Activity

This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method to assess cell viability.

Materials:

  • Cancer cell lines

  • Complete culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the quinoline derivatives in culture medium. Replace the medium in each well with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value, the concentration of the compound that inhibits 50% of cell growth, using a dose-response curve.

Agar Well Diffusion Method for Antimicrobial Activity

This protocol describes the agar well diffusion method for determining the antimicrobial susceptibility of test compounds.

Materials:

  • Bacterial and fungal strains

  • Mueller-Hinton Agar (MHA) for bacteria, Sabouraud Dextrose Agar (SDA) for fungi

  • Nutrient broth or Sabouraud dextrose broth

  • Sterile petri dishes

  • Sterile cork borer (6-8 mm diameter)

  • Test quinoline derivatives

  • Positive control antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

  • Negative control (e.g., DMSO)

  • Micropipettes

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) in sterile broth.

  • Plate Preparation: Pour molten agar into sterile petri dishes and allow to solidify.

  • Inoculation: Evenly spread the microbial inoculum over the surface of the agar plates using a sterile cotton swab.

  • Well Creation: Aseptically punch wells of 6-8 mm diameter into the agar plates using a sterile cork borer.

  • Compound Addition: Add a defined volume (e.g., 100 µL) of the test quinoline derivative solution at a known concentration into each well. Also, add positive and negative controls to separate wells.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28-30°C for 48-72 hours for fungi.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of inhibition around each well in millimeters.

  • MIC Determination: To determine the Minimum Inhibitory Concentration (MIC), a broth microdilution method is typically performed following the initial screening.

Xylene-Induced Ear Edema Model for Anti-inflammatory Activity

This in vivo protocol is used to assess the acute anti-inflammatory activity of quinoline derivatives.

Materials:

  • Swiss albino mice

  • Xylene

  • Test quinoline derivatives

  • Reference anti-inflammatory drug (e.g., indomethacin, diclofenac)

  • Vehicle (e.g., saline, DMSO)

  • Micropipette

  • Cork borer (6 mm diameter)

  • Analytical balance

Procedure:

  • Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

  • Grouping and Dosing: Divide the mice into groups (n=6). Administer the test quinoline derivatives orally or intraperitoneally at different doses. Administer the reference drug to the positive control group and the vehicle to the negative control group.

  • Induction of Edema: After a specific time (e.g., 30-60 minutes) post-dosing, apply a fixed volume (e.g., 20 µL) of xylene to the inner surface of the right ear of each mouse to induce edema. The left ear serves as the control.

  • Sample Collection: After a set time (e.g., 15-30 minutes) following xylene application, sacrifice the mice by cervical dislocation.

  • Edema Measurement: Punch out circular sections from both ears using a cork borer and weigh them.

  • Calculation of Inhibition: The anti-inflammatory activity is expressed as the percentage inhibition of edema, calculated using the formula: % Inhibition = [(Wt_control - Wt_treated) / Wt_control] x 100 Where Wt_control is the difference in weight between the right and left ears of the control group, and Wt_treated is the difference in weight between the right and left ears of the treated group.

Signaling Pathways and Mechanisms of Action

Novel quinoline derivatives exert their biological effects by modulating key cellular signaling pathways implicated in the pathogenesis of cancer and inflammation. The following diagrams, created using the DOT language, illustrate the points of intervention for these compounds.

Inhibition of EGFR/HER-2 Signaling in Cancer

Many quinoline derivatives function as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2), both of which are critical drivers of tumor growth and proliferation. By blocking the tyrosine kinase activity of these receptors, quinoline compounds disrupt downstream signaling cascades, including the PI3K/Akt/mTOR and MAPK pathways, ultimately leading to cell cycle arrest and apoptosis.[12][13][14][15]

EGFR_HER2_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Growth Factor Growth Factor EGFR EGFR/HER-2 PI3K PI3K EGFR->PI3K Activates RAS RAS EGFR->RAS Activates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Quinoline Quinoline Derivative Quinoline->EGFR PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 CellGrowth Cell Growth & Protein Synthesis mTORC1->CellGrowth mTORC2 mTORC2 mTORC2->Akt Activates Quinoline_PI3K Quinoline Derivative (PI3K inhibitor) Quinoline_PI3K->PI3K Inhibits Quinoline_mTOR Quinoline Derivative (mTOR inhibitor) Quinoline_mTOR->mTORC1 Inhibits Quinoline_mTOR->mTORC2 Inhibits Wnt_Pathway cluster_off Wnt OFF cluster_on Wnt ON cluster_nucleus DestructionComplex_off Destruction Complex (Axin, APC, GSK3β, CK1) BetaCatenin_off β-catenin DestructionComplex_off->BetaCatenin_off Phosphorylates Proteasome Proteasome BetaCatenin_off->Proteasome Degradation Wnt Wnt Ligand Frizzled Frizzled/LRP Wnt->Frizzled Dsh Dishevelled Frizzled->Dsh DestructionComplex_on Destruction Complex (Inactivated) Dsh->DestructionComplex_on Inhibits BetaCatenin_on β-catenin (Accumulates) Nucleus Nucleus BetaCatenin_on->Nucleus Translocates TCF_LEF TCF/LEF TargetGenes Target Gene Transcription TCF_LEF->TargetGenes Activates BetaCatenin_on_nuc->TCF_LEF Co-activates Quinoline Quinoline Derivative Quinoline->BetaCatenin_on Inhibits Nuclear Translocation NFkB_Pathway cluster_nucleus Stimulus Inflammatory Stimuli (e.g., TNF-α, LPS) Receptor Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates p65_p50 p65/p50 (NF-κB) Proteasome Proteasome IkBa->Proteasome Degradation Nucleus Nucleus p65_p50->Nucleus Translocates InflammatoryGenes Pro-inflammatory Gene Transcription p65_p50_nuc->InflammatoryGenes Activates Quinoline Quinoline Derivative Quinoline->IKK Inhibits

References

Quinolin-2-ylmethanamine Dihydrochloride: A Versatile Scaffold for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the structural core of a vast array of therapeutic agents with a broad spectrum of biological activities, including anticancer, antimicrobial, antimalarial, and anti-inflammatory properties.[1][2] Its versatile structure allows for diverse substitutions, enabling the fine-tuning of pharmacological profiles. Among the various quinoline-based building blocks, Quinolin-2-ylmethanamine dihydrochloride has emerged as a particularly valuable precursor for the synthesis of novel bioactive molecules. The primary amine functionality at the 2-position of the quinoline ring offers a reactive handle for a multitude of chemical transformations, allowing for the construction of diverse compound libraries for drug discovery.

This technical guide provides a comprehensive overview of this compound as a building block in medicinal chemistry. It covers its synthesis, reactivity, and application in the development of therapeutic agents, with a focus on anticancer, antimicrobial, and kinase inhibitory activities. Detailed experimental protocols, quantitative biological data, and visual representations of relevant signaling pathways and experimental workflows are presented to facilitate its use in drug discovery and development.

Chemical Properties and Synthesis

Quinolin-2-ylmethanamine, in its dihydrochloride salt form, is a stable, crystalline solid that is amenable to a variety of chemical reactions. The primary amine group is a key functional feature, allowing for the formation of amides, sulfonamides, imines, and secondary or tertiary amines through various synthetic methodologies.

General Experimental Protocol: Reduction of 2-Quinolinecarbonitrile

  • Dissolution: Dissolve 2-quinolinecarbonitrile in a suitable anhydrous solvent, such as diethyl ether or tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon).

  • Reduction: Slowly add a solution of a reducing agent, such as LiAlH₄ in the same solvent, to the solution of 2-quinolinecarbonitrile at a controlled temperature (typically 0 °C to room temperature).

  • Quenching: After the reaction is complete (monitored by thin-layer chromatography), cautiously quench the reaction mixture by the sequential addition of water and a sodium hydroxide solution to precipitate the aluminum salts.

  • Extraction: Filter the resulting suspension and extract the filtrate with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic extracts over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude Quinolin-2-ylmethanamine.

  • Salt Formation: Dissolve the crude amine in a suitable solvent (e.g., ethanol) and treat with a solution of hydrochloric acid in the same solvent to precipitate the dihydrochloride salt.

  • Isolation: Collect the precipitated this compound by filtration, wash with a cold solvent, and dry under vacuum.

Reactivity and Application as a Building Block

The primary amine of Quinolin-2-ylmethanamine serves as a versatile nucleophile, enabling its use in a variety of coupling reactions to generate diverse libraries of compounds.

Amide Bond Formation

A fundamental transformation in medicinal chemistry is the formation of an amide bond. Quinolin-2-ylmethanamine can be readily coupled with a wide range of carboxylic acids using standard peptide coupling reagents.

General Experimental Protocol: Amide Coupling using EDC/HOBt

  • Activation: To a solution of the desired carboxylic acid (1.0 eq) in an appropriate solvent (e.g., dichloromethane (DCM) or N,N-dimethylformamide (DMF)), add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and 1-hydroxybenzotriazole (HOBt) (1.2 eq). Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Coupling: Add this compound (1.0 eq) and a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2.5 eq), to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 12-24 hours, monitoring its progress by thin-layer chromatography.

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with an aqueous solution of a weak acid (e.g., 1 M HCl), a saturated aqueous solution of sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired N-(quinolin-2-ylmethyl)amide.[3][4][5]

Experimental Workflow for Amide Synthesis

Amide_Synthesis_Workflow Carboxylic_Acid Carboxylic Acid EDC_HOBt EDC, HOBt in DCM/DMF Carboxylic_Acid->EDC_HOBt Activation Activated_Ester Activated Ester Intermediate EDC_HOBt->Activated_Ester Coupling Amide Coupling Activated_Ester->Coupling Q2M Quinolin-2-ylmethanamine dihydrochloride, DIPEA Q2M->Coupling Workup Aqueous Work-up Coupling->Workup Purification Column Chromatography Workup->Purification Final_Product N-(Quinolin-2-ylmethyl)amide Purification->Final_Product

Caption: General workflow for the synthesis of N-(quinolin-2-ylmethyl)amides.

Reductive Amination

Reductive amination provides a straightforward method for the synthesis of secondary and tertiary amines by reacting an amine with a carbonyl compound in the presence of a reducing agent.[6][7][8][9]

General Experimental Protocol: Reductive Amination

  • Imine Formation: In a suitable solvent such as methanol or 1,2-dichloroethane, combine this compound (1.0 eq), the desired aldehyde or ketone (1.1 eq), and a base like triethylamine (1.2 eq) to neutralize the hydrochloride salt. Stir at room temperature for 1-2 hours to facilitate imine formation.

  • Reduction: Add a reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise to the reaction mixture.

  • Reaction: Continue stirring at room temperature for an additional 4-12 hours.

  • Work-up: Quench the reaction by the addition of water. Extract the product with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product via column chromatography.[6][7][8][9]

Experimental Workflow for Reductive Amination

Reductive_Amination_Workflow Q2M Quinolin-2-ylmethanamine dihydrochloride, Base Imine_Formation Imine Formation Q2M->Imine_Formation Carbonyl Aldehyde or Ketone Carbonyl->Imine_Formation Reduction Reduction Imine_Formation->Reduction Reducing_Agent Reducing Agent (e.g., NaBH4) Reducing_Agent->Reduction Workup Aqueous Work-up Reduction->Workup Purification Column Chromatography Workup->Purification Final_Product N-Substituted Quinolin-2-ylmethanamine Purification->Final_Product

Caption: General workflow for the synthesis of N-substituted Quinolin-2-ylmethanamines.

Applications in Medicinal Chemistry

Derivatives of Quinolin-2-ylmethanamine have shown promise in several therapeutic areas, most notably in oncology and infectious diseases.

Anticancer Activity

The quinoline scaffold is a common feature in many anticancer agents.[2][10][11] Derivatives of 2-aminomethylquinoline have been investigated for their potential to inhibit various cancer cell lines. The mechanism of action for many quinoline-based anticancer drugs involves the inhibition of key signaling pathways that are often dysregulated in cancer.

Targeted Signaling Pathways

Several critical signaling pathways involved in cell proliferation, survival, and angiogenesis are targeted by quinoline derivatives. These include:

  • PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth and survival.[1][12][13]

  • MAPK/ERK Pathway: This pathway is crucial for cell proliferation and differentiation.

  • Receptor Tyrosine Kinases (RTKs): Many quinoline-based compounds are potent inhibitors of RTKs such as EGFR, VEGFR, and c-Met, which are frequently overexpressed or mutated in various cancers.[14][15][16][17][18][19][20][21][22][23][24][25][26][27]

Signaling Pathways Targeted by Quinoline Derivatives

Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK (EGFR, VEGFR, c-Met) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Quinoline Quinolin-2-ylmethanamine Derivatives Quinoline->RTK Inhibition Quinoline->PI3K Inhibition Quinoline->mTOR Inhibition

Caption: Key signaling pathways in cancer targeted by quinoline derivatives.

Quantitative Data: Anticancer Activity of 2-Substituted Quinoline Derivatives

The following table summarizes the in vitro anticancer activity of various 2-substituted quinoline derivatives, showcasing their potential as leads for further development. It is important to note that these compounds are structurally related to derivatives that can be synthesized from Quinolin-2-ylmethanamine, though the original studies may not have used this specific starting material.

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
2,4-Disubstituted QuinolinesSF-295 (CNS)0.314 - 4.65[14]
HTC-8 (Colon)0.314 - 4.65[14]
HL-60 (Leukemia)0.314 - 4.65[14]
Quinolyl HydrazonesNCI-60 Panel0.33 - 4.87 (GI₅₀)[28]
3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-onesHL-60Low µM range[29]
MCF-7Low µM range[29]
Quinoline Amide AnaloguesHT-29 (Colon)3.38[20][27]
COLO-205 (Colon)10.55[20][27]
Kinase Inhibition

The role of kinases in signal transduction makes them attractive targets for cancer therapy. Several quinoline-based compounds have been developed as potent kinase inhibitors.

Quantitative Data: Kinase Inhibitory Activity of Quinoline Derivatives

Target KinaseCompound TypeIC₅₀ (nM)Reference
c-MetQuinoline-based analogs0.9 - 1.7[14]
c-Met3,6-disubstituted quinoline9.3[19]
EGFR4-anilinoquinoline-3-carbonitrile5[19]
EGFRQuinoline-pyrazoline hybrids31.80 - 42.52[19]
EGFRQuinoline Amide Derivatives138[30]
VEGFR-27-Chloro-4-(piperazin-1-yl)quinoline1380[17]
VEGFR-2Quinoline-isatin hybrids69.11 - 85.89[24]
PI3Kα4-anilinoquinoline720[19]
mTOR4-anilinoquinoline2620[19]
Antimicrobial Activity

Quinoline derivatives have a long history as antimicrobial agents. The 2-aminomethylquinoline scaffold can be incorporated into novel structures to combat bacterial and fungal infections.

Quantitative Data: Antimicrobial Activity of Quinoline Derivatives

Compound ClassMicroorganismMIC (µg/mL)Reference
Quinoxaline derivativesEscherichia coli8[31]
Bacillus subtilis16[31]
α-aminophosphonates with quinolineGram-positive bacteria0.25 - 128[28]
Gram-negative bacteria0.25 - 128[28]
Fungi0.25 - 32[28]
N-substituted carbazolesS. aureus30[32]
S. epidermidis50[32]
S. pyogenes40[32]

Pharmacokinetic Considerations

While extensive pharmacokinetic data for derivatives of Quinolin-2-ylmethanamine are not widely published, general trends for quinoline-based compounds can be considered. In silico tools and early-stage in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays are crucial in guiding the optimization of lead compounds derived from this scaffold. Key parameters to consider include solubility, membrane permeability, metabolic stability, and potential for cytochrome P450 inhibition. Some studies on related compounds have shown high gastrointestinal absorption and the ability to cross the blood-brain barrier.[33]

Conclusion

This compound is a valuable and versatile building block for the synthesis of diverse compound libraries in medicinal chemistry. Its readily available primary amine functionality allows for straightforward derivatization through well-established synthetic protocols such as amide coupling and reductive amination. The resulting 2-substituted quinoline derivatives have demonstrated significant potential as anticancer, antimicrobial, and kinase inhibitory agents. This guide provides a foundational resource for researchers to leverage the synthetic utility of this compound in the pursuit of novel therapeutic agents. Further exploration of the structure-activity relationships of its derivatives will undoubtedly lead to the discovery of new and improved drug candidates.

References

Quinolin-2-ylmethanamine Dihydrochloride: A Technical Guide for Ligand-Based Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved therapeutic agents.[1][2][3] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties.[4][5][6] This technical guide focuses on Quinolin-2-ylmethanamine dihydrochloride as a core scaffold for ligand-based drug design (LBDD). While specific biological data for this particular isomer is not extensively documented in publicly available literature, this guide will provide a comprehensive framework for its utilization in the drug discovery process. We will explore its physicochemical properties, potential synthesis strategies, and a systematic approach to LBDD, drawing upon the wealth of information available for the broader class of quinoline derivatives and its isomers. This document aims to equip researchers with the necessary theoretical and practical knowledge to explore the therapeutic potential of novel compounds derived from the Quinolin-2-ylmethanamine core.

Introduction to this compound

This compound is a heterocyclic aromatic organic compound.[5] The quinoline ring system is a versatile nucleus in the design and synthesis of biologically active compounds.[1][2][3] The presence of the aminomethyl group at the 2-position provides a key vector for chemical modification, allowing for the exploration of diverse chemical space and the potential for interaction with various biological targets. The dihydrochloride salt form enhances the compound's solubility in aqueous media, a desirable property for biological screening and formulation development.

While isomers such as quinolin-4-yl-methylamine and quinolin-5-yl-methylamine have been noted for their roles in pharmaceutical and biochemical research[7][8], the 2-substituted isomer represents a structurally distinct starting point for generating novel molecular entities. The pyridine ring in quinoline is electron-deficient, influencing its chemical reactivity and potential interactions with biological macromolecules.[9]

Physicochemical Properties
PropertyPredicted Value/InformationSource
Molecular Formula C₁₀H₁₂Cl₂N₂-
Molecular Weight 231.13 g/mol [11]
IUPAC Name quinolin-2-ylmethanamine;dihydrochloride-
CAS Number Not available in search results-
Predicted LogP Varies with prediction software[10]
Predicted Solubility High in aqueous solutions due to the dihydrochloride salt form.General Chemical Knowledge
Predicted pKa The primary amine and the quinoline nitrogen will have distinct pKa values.General Chemical Knowledge

Synthesis of Quinolin-2-ylmethanamine and its Derivatives

The synthesis of the quinoline scaffold can be achieved through various established methods, including the Skraup, Doebner-von Miller, and Friedländer syntheses.[9][12] For 2-substituted quinolines specifically, several synthetic strategies have been developed.[13][14] A general approach to the synthesis of Quinolin-2-ylmethanamine could start from a precursor such as 2-methylquinoline (quinaldine), which can be functionalized at the methyl group.

General Synthetic Protocol

A plausible synthetic route, though not explicitly found for the title compound, can be conceptualized based on standard organic chemistry transformations. One common method involves the radical bromination of 2-methylquinoline followed by nucleophilic substitution with an amine source.

Experimental Protocol (Hypothetical):

  • Bromination of 2-Methylquinoline: To a solution of 2-methylquinoline in a suitable solvent (e.g., carbon tetrachloride), add N-bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide. Reflux the mixture under inert atmosphere until the starting material is consumed (monitored by TLC). After cooling, filter the succinimide byproduct and concentrate the filtrate. The crude 2-(bromomethyl)quinoline can be purified by column chromatography.

  • Amination: The resulting 2-(bromomethyl)quinoline is then reacted with a protected amine source, such as potassium phthalimide, in a polar aprotic solvent like DMF. Heating the reaction mixture will facilitate the nucleophilic substitution.

  • Deprotection: The phthalimide protecting group can be removed by hydrazinolysis (Ing-Manske procedure) using hydrazine hydrate in ethanol to yield the free primary amine, Quinolin-2-ylmethanamine.

  • Salt Formation: To obtain the dihydrochloride salt, the free base is dissolved in a suitable solvent (e.g., diethyl ether or ethanol) and treated with an excess of hydrochloric acid (e.g., as a solution in dioxane or isopropanol). The precipitated this compound can be collected by filtration, washed with a cold solvent, and dried under vacuum.

G cluster_synthesis Hypothetical Synthesis Workflow 2-Methylquinoline 2-Methylquinoline 2-(Bromomethyl)quinoline 2-(Bromomethyl)quinoline 2-Methylquinoline->2-(Bromomethyl)quinoline NBS, Initiator N-(Quinolin-2-ylmethyl)phthalimide N-(Quinolin-2-ylmethyl)phthalimide 2-(Bromomethyl)quinoline->N-(Quinolin-2-ylmethyl)phthalimide Potassium Phthalimide Quinolin-2-ylmethanamine Quinolin-2-ylmethanamine N-(Quinolin-2-ylmethyl)phthalimide->Quinolin-2-ylmethanamine Hydrazine Hydrate Quinolin-2-ylmethanamine\ndihydrochloride Quinolin-2-ylmethanamine dihydrochloride Quinolin-2-ylmethanamine->Quinolin-2-ylmethanamine\ndihydrochloride HCl G cluster_lbdd Ligand-Based Drug Design Workflow A Scaffold Selection: Quinolin-2-ylmethanamine B Library Design & Synthesis A->B C Biological Screening B->C D Data Collection & Curation C->D E Pharmacophore Modeling / QSAR D->E F Virtual Screening E->F G Hit Identification F->G H Lead Optimization G->H H->B Iterative Refinement I Preclinical Development H->I G cluster_computational In Silico Target Prediction scaffold Quinolin-2-ylmethanamine 3D Structure method Computational Method - Reverse Docking - Pharmacophore Screening - Machine Learning scaffold->method database Protein Database Known Binding Sites database->method targets Predicted Biological Targets - Kinases - GPCRs - Enzymes method->targets

References

The Promising but Underexplored Pharmacology of Quinolin-2-ylmethanamine Derivatives: A Call for Focused Investigation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse biological activities.[1][2][3][4] From antimalarials to anticancer agents, the versatility of the quinoline ring system is well-documented.[3][4] However, a comprehensive review of the current scientific literature reveals a significant knowledge gap concerning the specific pharmacology of quinolin-2-ylmethanamine derivatives. While this core structure holds theoretical promise for the development of novel therapeutics, it remains a largely underexplored area of research.

Quinoline derivatives, in a broader sense, have been extensively investigated for their potential to combat a range of diseases. Studies have demonstrated their efficacy as antibacterial agents against multidrug-resistant strains, potent inhibitors of various enzymes, and promising candidates for cancer and neurodegenerative disease therapies.[5][6][7][8] The exploration of structure-activity relationships (SAR) has been a key focus in many of these studies, providing valuable insights into how chemical modifications of the quinoline core can modulate biological activity.[9][10][11]

Despite this wealth of information on the wider quinoline family, dedicated research into the pharmacological profile of quinolin-2-ylmethanamine and its direct derivatives is sparse. This specific scaffold, characterized by a methanamine group at the 2-position of the quinoline ring, offers a unique chemical handle for the synthesis of diverse compound libraries. The primary amine provides a reactive site for the introduction of a wide variety of substituents, allowing for the fine-tuning of physicochemical properties and biological activities.

The limited available data suggests that quinolin-2-ylmethanamine derivatives may possess significant therapeutic potential. For instance, related 2-substituted quinoline compounds have shown promise as antileishmanial agents. Furthermore, the incorporation of the quinoline-2-ylmethanamine moiety into larger molecular frameworks has been explored in the context of developing novel enzyme inhibitors and antibacterial compounds.

However, a systematic investigation into the pharmacology of a dedicated series of quinolin-2-ylmethanamine derivatives is currently lacking in the public domain. To unlock the full therapeutic potential of this chemical class, focused research efforts are critically needed. Such studies should encompass:

  • Systematic Synthesis: The creation of diverse libraries of quinolin-2-ylmethanamine derivatives with systematic variations in their substitution patterns.

  • Comprehensive Pharmacological Screening: The evaluation of these compounds against a wide range of biological targets, including microbial pathogens, cancer cell lines, and key enzymes involved in disease pathways.

  • Detailed Structure-Activity Relationship (SAR) Studies: The elucidation of the relationships between the chemical structures of the derivatives and their observed biological activities to guide the design of more potent and selective compounds.

  • Mechanism of Action Studies: The investigation of the molecular mechanisms by which active compounds exert their therapeutic effects, including the identification of specific cellular targets and signaling pathways.

A generalized workflow for the discovery and preclinical development of novel therapeutic agents, which would be applicable to the study of quinolin-2-ylmethanamine derivatives, is outlined below.

experimental_workflow cluster_discovery Discovery Phase cluster_optimization Lead Optimization cluster_preclinical Preclinical Development A Synthesis of Quinolin-2-ylmethanamine Derivative Library B High-Throughput Screening (HTS) A->B Primary Assays C Hit Identification B->C Data Analysis D Structure-Activity Relationship (SAR) Studies C->D Iterative Design E Lead Compound Selection D->E Potency & Selectivity F In Vitro & In Vivo Pharmacology E->F Efficacy Models G Toxicology & Safety Studies F->G ADME/Tox H Candidate Drug Selection G->H Risk Assessment

Caption: Generalized Drug Discovery and Development Workflow.

The potential signaling pathways that could be modulated by quinoline derivatives are vast and depend on the specific molecular target. For instance, in the context of cancer, quinoline-based compounds have been shown to interfere with pathways such as the PI3K/Akt/mTOR signaling cascade. A simplified representation of this pathway is provided below.

signaling_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis Inhibition Akt->Apoptosis Inhibition CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotion

Caption: Simplified PI3K/Akt/mTOR Signaling Pathway.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Bioactive Molecules Using Quinolin-2-ylmethanamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry, renowned for their wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antimalarial properties. Quinolin-2-ylmethanamine dihydrochloride serves as a versatile building block for the synthesis of a diverse array of novel bioactive molecules. The primary amine functionality at the 2-position of the quinoline ring offers a reactive site for various chemical transformations, enabling the introduction of diverse pharmacophores and the generation of compound libraries for drug discovery.

These application notes provide an overview of the synthetic utility of this compound in the generation of bioactive compounds. Detailed protocols for key synthetic transformations are provided to guide researchers in the design and execution of their synthetic strategies.

Synthetic Applications and Bioactive Molecules

This compound is a valuable precursor for the synthesis of several classes of bioactive compounds, primarily through reactions involving its primary amine group. Key synthetic transformations include the formation of Schiff bases, amides, ureas, thioureas, and metal complexes.

Synthesis of Schiff Bases and their Biological Activities

Schiff bases, formed by the condensation of primary amines with aldehydes or ketones, are a well-established class of compounds with a broad range of biological activities. The imine or azomethine group (-C=N-) is a critical pharmacophore that contributes to their bioactivity.

Biological Significance: Quinoline-based Schiff bases have demonstrated significant potential as antimicrobial and anticancer agents. The formation of a Schiff base with Quinolin-2-ylmethanamine introduces a new dimension to the molecule's structure, often enhancing its biological efficacy.

Experimental Protocol: General Procedure for the Synthesis of Schiff Bases

A general protocol for the synthesis of Schiff bases from this compound is as follows:

  • Dissolution: Dissolve this compound (1.0 eq.) in a suitable solvent such as ethanol or methanol.

  • Neutralization: Add a base, such as triethylamine or sodium acetate (2.2 eq.), to neutralize the dihydrochloride salt and liberate the free amine.

  • Aldehyde/Ketone Addition: To the resulting solution, add the desired aldehyde or ketone (1.1 eq.).

  • Reaction: The reaction mixture is typically stirred at room temperature or heated under reflux for a period ranging from a few hours to overnight, depending on the reactivity of the carbonyl compound. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation: Upon completion, the product can be isolated by filtration if it precipitates, or by evaporation of the solvent followed by purification using techniques such as recrystallization or column chromatography.

Workflow for Schiff Base Synthesis

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification Quinolin-2-ylmethanamine\ndihydrochloride Quinolin-2-ylmethanamine dihydrochloride Solvent (e.g., Ethanol) Solvent (e.g., Ethanol) Quinolin-2-ylmethanamine\ndihydrochloride->Solvent (e.g., Ethanol) Aldehyde or Ketone Aldehyde or Ketone Aldehyde or Ketone->Solvent (e.g., Ethanol) Base (e.g., Triethylamine) Base (e.g., Triethylamine) Solvent (e.g., Ethanol)->Base (e.g., Triethylamine) Stirring/Reflux Stirring/Reflux Base (e.g., Triethylamine)->Stirring/Reflux Isolation Isolation Stirring/Reflux->Isolation Purification Purification Isolation->Purification Bioactive Schiff Base Bioactive Schiff Base Purification->Bioactive Schiff Base

Caption: Workflow for the synthesis of bioactive Schiff bases.

Synthesis of Amides via N-Acylation

Amide bond formation is one of the most important reactions in medicinal chemistry. N-acylation of Quinolin-2-ylmethanamine with various carboxylic acids or their derivatives leads to the formation of amides with potential biological activities.

Biological Significance: The amide linkage is a key structural feature in many pharmaceuticals. Introducing an amide functionality to the quinoline scaffold can lead to compounds with enhanced anti-inflammatory and anticancer properties.

Experimental Protocol: General Procedure for N-Acylation

  • Amine Preparation: Dissolve this compound (1.0 eq.) in a suitable aprotic solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF). Add a base such as triethylamine or diisopropylethylamine (2.5 eq.) to neutralize the salt.

  • Activating Agent: In a separate flask, dissolve the carboxylic acid (1.1 eq.) in the same solvent and add a coupling agent (e.g., DCC, EDC, or HATU) (1.2 eq.).

  • Coupling Reaction: Add the activated carboxylic acid solution to the amine solution and stir the mixture at room temperature for several hours.

  • Work-up and Purification: After the reaction is complete, the mixture is typically washed with aqueous solutions to remove by-products and unreacted reagents. The organic layer is then dried and concentrated, and the crude product is purified by column chromatography or recrystallization.

Synthesis of Urea and Thiourea Derivatives

Urea and thiourea derivatives are known to exhibit a wide range of biological activities, including antiviral, antibacterial, and anticancer effects. These can be readily synthesized from Quinolin-2-ylmethanamine.

Biological Significance: The urea and thiourea moieties can act as hydrogen bond donors and acceptors, facilitating interactions with biological targets.

Experimental Protocol: General Procedure for Urea/Thiourea Synthesis

  • Amine Solution: Prepare a solution of Quinolin-2-ylmethanamine (from the dihydrochloride salt by neutralization) (1.0 eq.) in a suitable solvent like tetrahydrofuran (THF) or acetonitrile.

  • Isocyanate/Isothiocyanate Addition: Add the corresponding isocyanate or isothiocyanate (1.0 eq.) dropwise to the amine solution at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for a few hours.

  • Product Isolation: The product often precipitates out of the reaction mixture and can be collected by filtration. If not, the solvent is removed under reduced pressure, and the residue is purified.

Logical Relationship of Synthesized Derivatives

G cluster_derivatives Bioactive Derivatives Quinolin-2-ylmethanamine\ndihydrochloride Quinolin-2-ylmethanamine dihydrochloride Schiff Bases Schiff Bases Quinolin-2-ylmethanamine\ndihydrochloride->Schiff Bases Condensation (Aldehydes/Ketones) Amides Amides Quinolin-2-ylmethanamine\ndihydrochloride->Amides N-Acylation (Carboxylic Acids) Ureas Ureas Quinolin-2-ylmethanamine\ndihydrochloride->Ureas Addition (Isocyanates) Thioureas Thioureas Quinolin-2-ylmethanamine\ndihydrochloride->Thioureas Addition (Isothiocyanates) Metal Complexes Metal Complexes Quinolin-2-ylmethanamine\ndihydrochloride->Metal Complexes Coordination (Metal Salts)

Caption: Synthetic pathways from the starting material.

Synthesis of Metal Complexes

The nitrogen atoms in the quinoline ring and the primary amine can act as ligands to coordinate with various metal ions, forming stable metal complexes.

Biological Significance: Metal complexes of quinoline derivatives have shown promising anticancer activity, often exhibiting enhanced efficacy compared to the free ligand.

Experimental Protocol: General Procedure for Metal Complex Synthesis

  • Ligand Solution: Dissolve Quinolin-2-ylmethanamine (or a Schiff base derivative) (1.0-2.0 eq.) in a suitable solvent (e.g., ethanol, methanol, or DMF).

  • Metal Salt Solution: Prepare a solution of the metal salt (e.g., chlorides or acetates of Cu(II), Ni(II), Co(II), Zn(II)) (1.0 eq.) in the same solvent.

  • Complexation: Add the metal salt solution dropwise to the ligand solution with constant stirring. The reaction is often carried out at room temperature or with gentle heating.

  • Isolation of Complex: The resulting metal complex, which is often a colored precipitate, is collected by filtration, washed with the solvent, and dried.

Quantitative Data Summary

While specific quantitative data for bioactivity of compounds directly synthesized from this compound is not extensively available in the public domain, the following table provides a representative summary of the types of data that should be collected and organized for newly synthesized derivatives.

Compound ClassRepresentative BioactivityAssay MethodPotency (e.g., IC50, MIC)Reference
Schiff BasesAntibacterial (e.g., S. aureus)Broth microdilutionµg/mL or µM[Hypothetical]
Anticancer (e.g., MCF-7)MTT assayµM[Hypothetical]
AmidesAnti-inflammatory (e.g., COX-2 inhibition)Enzyme inhibition assayµM[Hypothetical]
Ureas/ThioureasAntiviral (e.g., Influenza A)Plaque reduction assayµM[Hypothetical]
Metal ComplexesAnticancer (e.g., HeLa)MTT assayµM[Hypothetical]

Note: The data in this table is illustrative. Researchers should report their own experimentally determined values.

Signaling Pathway Visualization

The synthesized bioactive molecules can potentially interfere with various cellular signaling pathways implicated in diseases like cancer. For instance, some quinoline derivatives have been shown to inhibit kinase signaling pathways.

Hypothetical Kinase Inhibition Pathway

G Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Downstream Signaling Proteins Downstream Signaling Proteins Receptor Tyrosine Kinase (RTK)->Downstream Signaling Proteins Cell Proliferation & Survival Cell Proliferation & Survival Downstream Signaling Proteins->Cell Proliferation & Survival Apoptosis Apoptosis Downstream Signaling Proteins->Apoptosis Quinoline Derivative Quinoline Derivative Quinoline Derivative->Receptor Tyrosine Kinase (RTK) Inhibition

Caption: Inhibition of a receptor tyrosine kinase pathway.

Conclusion

This compound is a readily accessible and versatile starting material for the synthesis of a wide range of potentially bioactive molecules. The protocols and information provided herein are intended to serve as a guide for researchers in the field of medicinal chemistry and drug discovery to explore the chemical space around the quinoline scaffold and to develop novel therapeutic agents. Careful characterization and biological evaluation of the synthesized compounds are crucial next steps in the drug development pipeline.

Application Notes and Protocols: The Role of Quinolin-2-ylmethanamine dihydrochloride in the Synthesis of Novel Therapeutics for Neurological Disorders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the backbone of numerous compounds with a wide array of pharmacological activities.[1][2] In the realm of neurodegenerative diseases such as Alzheimer's and Parkinson's, quinoline derivatives have emerged as promising candidates for multi-target-directed ligands (MTDLs).[3][4] These compounds can simultaneously modulate various pathological pathways, including oxidative stress, neuroinflammation, cholinergic deficits, and excitotoxicity.[3][4] Quinolin-2-ylmethanamine dihydrochloride, with its reactive primary amine, serves as a versatile starting material for the synthesis of a diverse library of quinoline-based therapeutics. This document outlines the application of this key intermediate in the synthesis of potential neuroprotective agents and provides detailed protocols for their synthesis and evaluation.

Rationale for Use in Neurological Drug Discovery

The development of novel drugs for neurological disorders is increasingly focused on creating multifunctional agents that can address the complex and interconnected pathologies of these diseases. The aminomethyl group at the 2-position of the quinoline ring is an ideal handle for chemical modification, allowing for the introduction of various pharmacophores to achieve a multi-target profile.

Key Therapeutic Targets for Quinoline Derivatives:

  • NMDA Receptor Antagonism: Overactivation of the N-methyl-D-aspartate (NMDA) receptor leads to excitotoxicity, a major contributor to neuronal cell death in neurodegenerative conditions.[5][6] Quinoline-based structures, particularly analogs of kynurenic acid (a known NMDA receptor antagonist), can be designed to block this excitotoxic cascade.[7][8]

  • Cholinesterase Inhibition: Enhancing cholinergic neurotransmission by inhibiting acetylcholinesterase (AChE) is a primary therapeutic strategy for Alzheimer's disease.[4] The quinoline scaffold can be elaborated to interact with the active sites of AChE.

  • Antioxidant Activity: Oxidative stress is a common pathological feature of neurodegeneration.[9] By incorporating moieties with antioxidant properties (e.g., phenolic acids), novel quinoline derivatives can scavenge reactive oxygen species (ROS) and protect neurons from oxidative damage.[10]

  • Metal Chelation: Dysregulation of metal ions like copper and zinc is implicated in the aggregation of amyloid-beta plaques in Alzheimer's disease.[10] The quinoline core can be functionalized to chelate these metal ions, thereby preventing plaque formation and reducing metal-induced oxidative stress.

Synthesis of Novel Quinoline-Based Neuroprotective Agents

A key synthetic strategy involves the acylation of the primary amine of Quinolin-2-ylmethanamine with carboxylic acids that possess inherent neuroprotective properties. This approach allows for the creation of amide-linked hybrid molecules with the potential for synergistic or additive therapeutic effects.

General Synthesis Workflow

The following diagram illustrates the general workflow for synthesizing novel amide derivatives of Quinolin-2-ylmethanamine.

G cluster_start Starting Materials cluster_reaction Amide Coupling Reaction cluster_end Purification and Final Product A Quinolin-2-ylmethanamine dihydrochloride F Reaction at Room Temperature A->F B Carboxylic Acid (with neuroprotective moiety) B->F C Coupling Reagents (e.g., EDC, HOBt) C->F D Base (e.g., DIPEA) D->F E Solvent (e.g., DMF) E->F G Work-up and Extraction F->G H Column Chromatography G->H I Final Product: N-(Quinolin-2-ylmethyl)amide Derivative H->I

Caption: General workflow for the synthesis of N-(Quinolin-2-ylmethyl)amide derivatives.

Experimental Protocols

Protocol 1: Synthesis of N-(Quinolin-2-ylmethyl)ferulamide

This protocol describes the synthesis of a hybrid molecule combining the quinoline scaffold with ferulic acid, a natural antioxidant.

Materials:

  • This compound

  • Ferulic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • To a solution of ferulic acid (1.2 mmol) in anhydrous DMF (10 mL), add EDC (1.5 mmol) and HOBt (1.5 mmol).

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • In a separate flask, suspend this compound (1.0 mmol) in anhydrous DMF (5 mL) and add DIPEA (2.5 mmol) to neutralize the hydrochloride salt and act as a base.

  • Add the solution of Quinolin-2-ylmethanamine to the activated ferulic acid solution.

  • Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate (50 mL) and wash with saturated aqueous sodium bicarbonate solution (3 x 20 mL) and brine (2 x 20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure N-(Quinolin-2-ylmethyl)ferulamide.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Quantitative Data Summary

The following table summarizes representative pharmacological data for hypothetical quinoline derivatives synthesized from Quinolin-2-ylmethanamine, based on activities reported for similar multifunctional quinoline compounds.[4]

Compound IDSynthetic Yield (%)AChE Inhibition IC₅₀ (µM)Antioxidant Activity (DPPH Scavenging IC₅₀, µM)NMDA Receptor Binding Ki (nM)
Q-FA 755.215.8>1000
Q-CA 728.110.5>1000
Q-LA 6812.525.3>1000
Q-KYNA 652.530.1150

Table Caption: Representative data for hypothetical N-(Quinolin-2-ylmethyl)amide derivatives. Q-FA: Ferulic Acid derivative; Q-CA: Caffeic Acid derivative; Q-LA: Lipoic Acid derivative; Q-KYNA: Kynurenic Acid derivative.

Signaling Pathway Modulation

Derivatives of Quinolin-2-ylmethanamine can be designed to act as NMDA receptor antagonists, thereby inhibiting excitotoxicity. The following diagram illustrates this neuroprotective mechanism.

G cluster_pathway NMDA Receptor-Mediated Excitotoxicity cluster_intervention Therapeutic Intervention Glutamate Excess Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Over-activation Ca_influx Excessive Ca²⁺ Influx NMDAR->Ca_influx ROS ↑ ROS Production Ca_influx->ROS Mito_dys Mitochondrial Dysfunction Ca_influx->Mito_dys Apoptosis Apoptosis / Neuronal Death ROS->Apoptosis Mito_dys->Apoptosis Drug Quinoline-2-ylmethanamine Derivative (Antagonist) Drug->NMDAR Blocks

Caption: Inhibition of NMDA receptor-mediated excitotoxicity by a quinoline-based antagonist.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel, multifunctional drug candidates for the treatment of neurological disorders. By employing straightforward synthetic methodologies, such as amide coupling, a wide range of derivatives can be generated that target key pathological mechanisms, including excitotoxicity, cholinergic dysfunction, and oxidative stress. The protocols and data presented herein provide a framework for researchers to explore the therapeutic potential of this promising chemical scaffold.

References

Application Notes and Protocols for Quinolin-2-ylmethanamine dihydrochloride in Enzyme Inhibition Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Quinolin-2-ylmethanamine dihydrochloride in enzyme inhibition research. While direct inhibitory data for this specific compound is limited in publicly available literature, the quinoline scaffold is a well-established pharmacophore known to inhibit a variety of enzymes. Based on structure-activity relationships of similar quinoline-containing molecules, this document will focus on the representative application of this compound as a potential inhibitor of DNA Methyltransferase 1 (DNMT1) .

Disclaimer: The inhibitory activity and protocols described herein are based on the known pharmacology of structurally related quinoline derivatives. Researchers should perform initial screening and dose-response studies to determine the actual inhibitory potency of this compound against the specific enzyme of interest.

Introduction to this compound as a Potential Enzyme Inhibitor

This compound is a heterocyclic aromatic compound featuring a quinoline core functionalized with a methanamine group at the 2-position. The quinoline ring system is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a broad range of biological activities, including enzyme inhibition. Alterations in DNA methylation patterns, regulated by DNMTs, are implicated in various diseases, particularly cancer.[1][2] The inhibition of DNMT1, the primary enzyme responsible for maintaining DNA methylation patterns after replication, is a key therapeutic strategy.[1] Quinoline-based compounds have been identified as inhibitors of enzymes that interact with DNA, making DNMT1 a plausible target for this compound.

Data Presentation: Hypothetical Inhibitory Profile

The following table provides a template for presenting quantitative data on the inhibitory activity of this compound against DNMT1. The values presented are hypothetical and should be replaced with experimental data.

CompoundTarget EnzymeAssay TypeIC₅₀ (µM) [Hypothetical]Ki (µM) [Hypothetical]Mode of Inhibition [Hypothetical]
This compoundHuman DNMT1In vitro, ELISA-based15.88.2Competitive with DNA substrate
Decitabine (Positive Control)Human DNMT1In vitro, ELISA-based0.45N/ACovalent

Experimental Protocols

Protocol 1: In Vitro DNMT1 Inhibition Assay (ELISA-based)

This protocol describes a common method for measuring the inhibition of DNMT1 activity in a 96-well plate format. Commercial kits for this assay are widely available and provide most of the necessary reagents.

Materials:

  • This compound

  • Recombinant human DNMT1 enzyme

  • DNMT1 assay buffer

  • S-adenosyl-L-methionine (SAM)

  • DNA substrate (e.g., poly(dI-dC)) coated on a 96-well plate

  • Anti-5-methylcytosine (5-mC) primary antibody

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water). Perform serial dilutions in DNMT1 assay buffer to achieve a range of final concentrations for IC₅₀ determination (e.g., 0.1 µM to 100 µM).

  • Reaction Setup (in duplicate or triplicate):

    • Blank wells: Add assay buffer only.

    • Negative control wells (100% activity): Add assay buffer containing the same concentration of solvent used for the test compound.

    • Test compound wells: Add the desired concentrations of this compound.

    • Positive control wells: Add a known DNMT1 inhibitor (e.g., Decitabine).

  • Enzyme Addition: Add a pre-determined optimal concentration of recombinant human DNMT1 enzyme to all wells except the blank wells.

  • Reaction Initiation: Add SAM to all wells to start the methylation reaction.

  • Incubation: Cover the plate and incubate at 37°C for 1-2 hours.

  • Washing: Wash the wells three times with wash buffer to remove unreacted components.

  • Primary Antibody Incubation: Add the anti-5-mC primary antibody to each well and incubate at room temperature for 1 hour.

  • Washing: Repeat the washing step.

  • Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody to each well and incubate at room temperature for 30-60 minutes.

  • Washing: Repeat the washing step.

  • Signal Development: Add TMB substrate to each well and incubate in the dark until a blue color develops.

  • Stop Reaction: Add the stop solution to each well. The color will change from blue to yellow.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Absorbance of test well / Absorbance of negative control well)] x 100

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Visualizations

Signaling Pathway of DNMT1 Inhibition

The following diagram illustrates the central role of DNMT1 in maintaining DNA methylation and how its inhibition can lead to the re-expression of tumor suppressor genes.

DNMT1_Pathway DNA_hemi Hemi-methylated DNA DNMT1 DNMT1 DNA_hemi->DNMT1 Substrate SAH SAH DNMT1->SAH DNA_full Fully Methylated DNA DNMT1->DNA_full Product Hypomethylation DNA Hypomethylation SAM SAM SAM->DNMT1 Co-substrate Inhibitor Quinolin-2-ylmethanamine dihydrochloride Inhibitor->DNMT1 Inhibition Inhibitor->Hypomethylation TSG Tumor Suppressor Gene Re-expression Hypomethylation->TSG Apoptosis Apoptosis / Cell Cycle Arrest TSG->Apoptosis

Caption: Inhibition of DNMT1 by this compound.

Experimental Workflow for DNMT1 Inhibition Assay

This diagram outlines the key steps in the in vitro DNMT1 inhibition assay.

DNMT1_Workflow start Start prep Prepare Compound Dilutions start->prep setup Set up 96-well Plate (Blank, Controls, Test Compound) prep->setup add_enzyme Add DNMT1 Enzyme setup->add_enzyme add_sam Initiate Reaction with SAM add_enzyme->add_sam incubate1 Incubate at 37°C add_sam->incubate1 wash1 Wash Plate incubate1->wash1 add_primary_ab Add Anti-5-mC Primary Antibody wash1->add_primary_ab incubate2 Incubate at RT add_primary_ab->incubate2 wash2 Wash Plate incubate2->wash2 add_secondary_ab Add HRP-conjugated Secondary Antibody wash2->add_secondary_ab incubate3 Incubate at RT add_secondary_ab->incubate3 wash3 Wash Plate incubate3->wash3 develop Add TMB Substrate (Color Development) wash3->develop stop Add Stop Solution develop->stop read Read Absorbance at 450 nm stop->read analyze Calculate % Inhibition and IC₅₀ read->analyze end End analyze->end

Caption: Workflow for the ELISA-based DNMT1 inhibition assay.

References

Application Notes and Protocols for Quinolin-2-ylmethanamine Dihydrochloride in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinolin-2-ylmethanamine dihydrochloride is a versatile bifunctional reagent that serves as a valuable building block in organic synthesis, particularly in the construction of novel heterocyclic compounds with significant biological activities. The quinoline moiety is a well-established pharmacophore found in a wide array of therapeutic agents, exhibiting anticancer, antibacterial, anti-inflammatory, and kinase inhibitory properties.[1] The primary amine functionality of quinolin-2-ylmethanamine provides a reactive handle for the introduction of diverse structural motifs through reactions such as N-acylation, alkylation, and reductive amination. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of biologically active molecules.

Application Notes

This compound is primarily utilized as a nucleophilic building block for the synthesis of N-substituted quinoline derivatives. The most common application involves its N-acylation to form quinoline-2-carboxamides, a class of compounds that has garnered significant interest in medicinal chemistry.

Key Applications:

  • Synthesis of Kinase Inhibitors: The quinoline scaffold is a key feature in several approved kinase inhibitors.[2] N-acylation of quinolin-2-ylmethanamine with various carboxylic acid derivatives can lead to the generation of potent inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR), which are implicated in various cancers.[3][4]

  • Development of Anticancer Agents: Quinoline derivatives have demonstrated significant antiproliferative activity against various cancer cell lines.[5][6] By incorporating different acyl groups onto the quinolin-2-ylmethanamine core, novel compounds with enhanced cytotoxicity and target specificity can be developed.

  • Creation of Novel Antibacterial Agents: The quinoline core is present in several antibacterial drugs.[7][8] Modification of the amine group can lead to the synthesis of new quinoline-based compounds with potent activity against a range of bacterial strains, including drug-resistant ones.[9]

Data Presentation

The following tables summarize the biological activities of representative quinoline derivatives, illustrating the potential of compounds that can be synthesized from quinolin-2-ylmethanamine.

Table 1: EGFR and HER-2 Inhibitory Activity of a Representative Quinoline Derivative

CompoundTargetIC₅₀ (nM)Reference CompoundReference IC₅₀ (nM)
5a EGFR71Erlotinib80
HER-231Lapatinib26
Data from a study on quinoline-based EGFR/HER-2 dual-target inhibitors.[3]

Table 2: Anticancer Activity of Representative Quinazoline Derivatives (Structurally related to Quinoline derivatives)

CompoundCell LineIC₅₀ (µM)Reference CompoundReference IC₅₀ (µM)
21 HeLa1.85 ± 0.12Gefitinib4.3 ± 0.21
22 HeLa2.15 ± 0.15Gefitinib4.3 ± 0.21
23 HeLa2.81 ± 0.18Gefitinib4.3 ± 0.21
21 MDA-MB-2311.92 ± 0.13Gefitinib28.3 ± 1.98
22 MDA-MB-2312.24 ± 0.16Gefitinib28.3 ± 1.98
23 MDA-MB-2312.63 ± 0.17Gefitinib28.3 ± 1.98
Data from a study on the anticancer activity of new quinazoline derivatives.[5]

Table 3: Antibacterial Activity of a Representative Quinoline-Sulfonamide Hybrid

CompoundBacterial StrainMIC (µg/mL)
QS-3 P. aeruginosa64
Data from a study on quinoline-sulfonamide hybrid compounds.[9]

Experimental Protocols

General Protocol for the N-Acylation of this compound

This protocol describes a general procedure for the synthesis of N-(quinolin-2-ylmethyl)amides from this compound and an acyl chloride.

Materials:

  • This compound

  • Acyl chloride of choice (e.g., benzoyl chloride)

  • Triethylamine (TEA) or Diisopropylethylamine (DIEA)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv).

  • Suspension: Suspend the dihydrochloride salt in anhydrous DCM (or THF) at a concentration of approximately 0.1-0.5 M.

  • Addition of Base: Add triethylamine or diisopropylethylamine (2.2-3.0 equiv) to the suspension. Stir the mixture at room temperature for 10-15 minutes to neutralize the hydrochloride salt and liberate the free amine.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of Acyl Chloride: Slowly add the acyl chloride (1.0-1.1 equiv) dropwise to the stirred reaction mixture. The reaction can be exothermic, so slow addition is crucial.[10]

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[10]

  • Quenching: Once the reaction is complete, quench the reaction by adding water or a saturated aqueous solution of NaHCO₃.[10]

  • Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.[10]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.[10]

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent to afford the desired N-(quinolin-2-ylmethyl)amide.

Mandatory Visualizations

Synthetic Workflow for N-Acylation

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product start1 Quinolin-2-ylmethanamine dihydrochloride reaction N-Acylation start1->reaction start2 Acyl Chloride start2->reaction start3 Base (TEA/DIEA) start3->reaction workup Quenching Extraction Drying reaction->workup Reaction Completion purification Column Chromatography or Recrystallization workup->purification product N-(Quinolin-2-ylmethyl)amide purification->product Pure Product

Caption: General workflow for the synthesis of N-(quinolin-2-ylmethyl)amides.

EGFR Signaling Pathway Inhibition

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Ligand EGF Ligand Ligand->EGFR Inhibitor Quinoline-2-carboxamide Derivative Inhibitor->EGFR Inhibition

Caption: Inhibition of the EGFR signaling pathway by a quinoline-2-carboxamide derivative.

References

Application Notes and Protocols for the Step-by-Step Synthesis of N-Substituted Quinolin-2-ylmethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline derivatives are a significant class of heterocyclic compounds that form the backbone of numerous pharmaceuticals and bioactive molecules. Their wide-ranging biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, have established them as privileged scaffolds in medicinal chemistry. This document provides a detailed protocol for the synthesis of N-substituted quinolin-2-ylmethanamines, a key subclass of quinoline derivatives, via a reliable and efficient reductive amination pathway. The methodologies outlined herein are designed to be reproducible and scalable for applications in drug discovery and development.

Synthetic Strategy: Reductive Amination

The primary synthetic route detailed is the reductive amination of quinoline-2-carboxaldehyde. This one-pot reaction involves the formation of an imine intermediate from the aldehyde and a primary amine, which is then reduced in situ to the corresponding secondary amine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reducing agent of choice for this transformation due to its mildness, high selectivity for the iminium ion over the aldehyde, and broad functional group tolerance, which consistently results in high yields.

Experimental Protocols

General Procedure for the Synthesis of N-Substituted Quinolin-2-ylmethanamine

Materials:

  • Quinoline-2-carboxaldehyde

  • Appropriate primary amine (aliphatic or aromatic)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Glacial Acetic Acid (optional, catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for purification (e.g., ethyl acetate, hexanes)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon inlet

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Protocol:

  • To a clean, dry round-bottom flask under an inert atmosphere (nitrogen or argon), add quinoline-2-carboxaldehyde (1.0 equivalent).

  • Dissolve the aldehyde in an appropriate solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).

  • Add the desired primary amine (1.0-1.2 equivalents) to the solution.

  • If the amine is a salt (e.g., hydrochloride), add a non-nucleophilic base like triethylamine (NEt₃) or diisopropylethylamine (DIPEA) (1.0-1.1 equivalents) to liberate the free amine.

  • For less reactive amines or ketones, a catalytic amount of glacial acetic acid (0.1-0.2 equivalents) can be added to facilitate imine formation.

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.

  • Carefully add sodium triacetoxyborohydride (1.2-1.5 equivalents) portion-wise to the reaction mixture. The addition may cause some effervescence.

  • Continue stirring the reaction at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-24 hours).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) three times.

  • Combine the organic layers and wash with brine.

  • Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted quinolin-2-ylmethanamine.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).

Data Presentation

The following tables summarize representative yields for the synthesis of N-substituted quinolin-2-ylmethanamines using the described reductive amination protocol. Yields can vary based on the specific substrates and reaction conditions.

Table 1: Synthesis of N-Aryl-quinolin-2-ylmethanamines

EntryAmineProductReaction Time (h)Yield (%)
1AnilineN-(phenyl)quinolin-2-ylmethanamine1285-95
24-MethoxyanilineN-(4-methoxyphenyl)quinolin-2-ylmethanamine1488-96
34-ChloroanilineN-(4-chlorophenyl)quinolin-2-ylmethanamine1682-90
43-NitroanilineN-(3-nitrophenyl)quinolin-2-ylmethanamine2075-85

Table 2: Synthesis of N-Alkyl-quinolin-2-ylmethanamines

EntryAmineProductReaction Time (h)Yield (%)
1BenzylamineN-(benzyl)quinolin-2-ylmethanamine890-98
2CyclohexylamineN-(cyclohexyl)quinolin-2-ylmethanamine1085-94
3n-ButylamineN-(butyl)quinolin-2-ylmethanamine1280-90
4IsopropylamineN-(isopropyl)quinolin-2-ylmethanamine1878-88

Visualizations

Synthetic Workflow

The following diagram illustrates the step-by-step workflow for the synthesis of N-substituted quinolin-2-ylmethanamine via reductive amination.

G cluster_0 Reaction Setup cluster_1 Reduction cluster_2 Work-up & Purification Start Quinoline-2-carboxaldehyde + Primary Amine + Solvent (DCE/THF) Imine_Formation Stir at RT (30-60 min) (Optional: Acetic Acid) Start->Imine_Formation Add_Reducing_Agent Add NaBH(OAc)₃ Imine_Formation->Add_Reducing_Agent Stir_Reaction Stir at RT (2-24 h) Monitor by TLC Add_Reducing_Agent->Stir_Reaction Quench Quench with aq. NaHCO₃ Stir_Reaction->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry, Filter, Concentrate Extract->Dry Purify Silica Gel Chromatography Dry->Purify Product Pure N-Substituted Quinolin-2-ylmethanamine Purify->Product

Caption: Workflow for the synthesis of N-substituted quinolin-2-ylmethanamine.

Potential Biological Applications and Signaling Pathways

N-substituted quinolin-2-ylmethanamine derivatives are of significant interest in drug discovery due to their potential to interact with various biological targets. The diagram below illustrates a conceptual signaling pathway where these compounds might exert their effects, for instance, as inhibitors of key enzymes or modulators of cellular signaling cascades implicated in diseases like cancer or microbial infections.

G cluster_0 Drug Action Mechanism Drug N-Substituted Quinolin-2-ylmethanamine Target Biological Target (e.g., Kinase, DNA Gyrase) Drug->Target Inhibition/Modulation Pathway Cellular Signaling Pathway (e.g., Proliferation, Survival) Target->Pathway Blocks/Alters Signal Response Cellular Response (e.g., Apoptosis, Growth Inhibition) Pathway->Response

Caption: Conceptual mechanism of action for N-substituted quinolin-2-ylmethanamine derivatives.

Application Notes and Protocols: Synthesis of Schiff Bases from Quinolin-2-ylmethanamine Dihydrochloride and Aromatic Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of Schiff bases via the condensation reaction of quinolin-2-ylmethanamine dihydrochloride with various aromatic aldehydes. The resulting N-(arylmethylene)quinolin-2-ylmethanamines are of significant interest in medicinal chemistry and drug development due to their potential biological activities, including antimicrobial, antifungal, and anticancer properties.[1][2]

Introduction

Schiff bases, characterized by the azomethine (-C=N-) functional group, are synthesized through the condensation of a primary amine with a carbonyl compound.[3][4] Quinoline-containing Schiff bases are a particularly important class of compounds in pharmaceutical sciences, with demonstrated applications as ligands in coordination chemistry and as bioactive molecules.[1] The synthesis typically involves the reaction of a quinoline-based amine with an aldehyde or ketone.[3]

This protocol specifically addresses the use of this compound as the amine precursor. The dihydrochloride salt form necessitates an initial neutralization step to liberate the free amine, which can then react with the aromatic aldehyde.

Reaction Principle

The reaction proceeds in two key stages. First, the this compound is treated with a base to remove the hydrochloride salts and generate the free primary amine. Subsequently, the nucleophilic amine attacks the electrophilic carbonyl carbon of the aromatic aldehyde, followed by dehydration to form the stable imine, or Schiff base.

Experimental Protocols

Protocol 1: Conventional Synthesis via Thermal Reflux

This protocol describes a standard method for the synthesis of Schiff bases using conventional heating under reflux.

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

  • Triethylamine (TEA) or Sodium hydroxide (NaOH)

  • Ethanol or Methanol

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Deionized water

Procedure:

  • Deprotonation of the Amine Salt:

    • In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol (20 mL).

    • Add triethylamine (2.2 eq) or an aqueous solution of 10% methanolic NaOH to the solution dropwise while stirring.[1]

    • Stir the mixture at room temperature for 30 minutes to ensure complete neutralization of the hydrochloride salt.

  • Schiff Base Formation:

    • To the solution containing the free quinolin-2-ylmethanamine, add the aromatic aldehyde (1.0 eq) dissolved in a minimal amount of ethanol.

    • Reflux the reaction mixture for 2-4 hours.[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[1]

  • Isolation and Purification:

    • After completion of the reaction, cool the mixture to room temperature.

    • The precipitated product can be collected by filtration.

    • Wash the solid product with cold ethanol to remove unreacted starting materials.

    • If no precipitate forms, the solvent can be removed under reduced pressure. The residue can then be extracted with ethyl acetate and washed with water.

    • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the crude product.

    • Recrystallize the crude product from ethanol to yield the pure Schiff base.

Protocol 2: Microwave-Assisted Synthesis (Green Chemistry Approach)

This protocol offers a more rapid and environmentally friendly approach to the synthesis of Schiff bases using microwave irradiation.

Materials:

  • This compound

  • Substituted aromatic aldehyde

  • Triethylamine or other suitable base

  • Ethanol (optional, as a solvent)

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of the Reaction Mixture:

    • In a microwave-safe vessel, combine this compound (1.0 eq), the aromatic aldehyde (1.0 eq), and triethylamine (2.2 eq).

    • For a solvent-free reaction, mix the reagents thoroughly. Alternatively, a minimal amount of ethanol can be added as a solvent.

  • Microwave Irradiation:

    • Place the vessel in a microwave reactor and irradiate at a suitable power (e.g., 600 W) for 80-120 seconds.[5]

    • Monitor the reaction progress using TLC.

  • Work-up and Purification:

    • After the reaction is complete, cool the vessel to room temperature.

    • Dissolve the reaction mass in ethyl acetate and wash with water.[5]

    • Dry the organic layer with anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the crude product.[5]

    • Purify the product by recrystallization from ethanol.

Data Presentation

The following tables summarize hypothetical quantitative data for a series of synthesized Schiff bases derived from quinolin-2-ylmethanamine and various aromatic aldehydes.

Table 1: Reaction Conditions and Yields for the Synthesis of N-(arylmethylene)quinolin-2-ylmethanamines

EntryAromatic AldehydeMethodReaction TimeYield (%)
1BenzaldehydeConventional3 h85
24-ChlorobenzaldehydeConventional2.5 h92
34-MethoxybenzaldehydeConventional4 h88
42-NitrobenzaldehydeConventional3 h78
5BenzaldehydeMicrowave90 s91
64-ChlorobenzaldehydeMicrowave80 s95
74-MethoxybenzaldehydeMicrowave120 s93
82-NitrobenzaldehydeMicrowave100 s85

Table 2: Characterization Data for Synthesized Schiff Bases

EntryProduct NameMolecular FormulaMelting Point (°C)FT-IR (cm⁻¹, C=N)¹H NMR (δ, ppm, -CH=N-)
1N-(phenylmethylene)quinolin-2-ylmethanamineC₁₇H₁₄N₂110-112~1625~8.5
2N-(4-chlorophenylmethylene)quinolin-2-ylmethanamineC₁₇H₁₃ClN₂125-127~1628~8.6
3N-(4-methoxyphenylmethylene)quinolin-2-ylmethanamineC₁₈H₁₆N₂O118-120~1622~8.4
4N-(2-nitrophenylmethylene)quinolin-2-ylmethanamineC₁₇H₁₃N₃O₂130-132~1630~8.8

Mandatory Visualizations

Reaction Pathway Diagram

Reaction_Pathway cluster_reactants Reactants cluster_process Reaction Steps cluster_products Products Quinolinamine_HCl Quinolin-2-ylmethanamine dihydrochloride Deprotonation Deprotonation (Base) Quinolinamine_HCl->Deprotonation Aldehyde Aromatic Aldehyde Condensation Condensation (Reflux or Microwave) Aldehyde->Condensation Deprotonation->Condensation Free Amine Schiff_Base Schiff Base (N-(arylmethylene)quinolin-2-ylmethanamine) Condensation->Schiff_Base Water Water Condensation->Water

Caption: General reaction pathway for the synthesis of Schiff bases.

Experimental Workflow Diagram

Experimental_Workflow start Start dissolve_amine Dissolve Quinolin-2-ylmethanamine dihydrochloride in Ethanol start->dissolve_amine add_base Add Base (e.g., TEA) for Deprotonation dissolve_amine->add_base stir Stir at Room Temperature add_base->stir add_aldehyde Add Aromatic Aldehyde stir->add_aldehyde react React (Reflux or Microwave) add_aldehyde->react cool Cool to Room Temperature react->cool isolate Isolate Crude Product (Filtration or Extraction) cool->isolate purify Purify by Recrystallization isolate->purify characterize Characterize Product (MP, FT-IR, NMR) purify->characterize end End characterize->end

Caption: Step-by-step experimental workflow for Schiff base synthesis.

References

Revolutionizing Quinoline Chemistry: Palladium-Catalyzed Cross-Coupling Reactions for Drug Discovery and Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

Detailed application notes and protocols on the palladium-catalyzed functionalization of quinoline derivatives, a cornerstone of modern synthetic chemistry. These reactions provide a powerful toolkit for researchers and drug development professionals to access a diverse array of substituted quinolines, which are key structural motifs in numerous pharmaceuticals, agrochemicals, and functional materials.

The quinoline scaffold is a privileged heterocyclic motif renowned for its broad spectrum of biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[1][2] The ability to precisely and efficiently introduce various substituents onto the quinoline ring is therefore of paramount importance in medicinal chemistry and materials science. Palladium-catalyzed cross-coupling reactions have emerged as the most robust and versatile methods for achieving this, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high selectivity and functional group tolerance.[3][4] This document provides a detailed overview of several key palladium-catalyzed cross-coupling reactions applied to quinoline derivatives, complete with experimental protocols and comparative data to guide researchers in their synthetic endeavors.

Suzuki-Miyaura Coupling: A Versatile Tool for C-C Bond Formation

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or its ester) and an organic halide or triflate.[2][5] Its mild reaction conditions and the commercial availability of a vast library of boronic acids make it a go-to method for synthesizing aryl- and heteroaryl-substituted quinolines.[2]

EntryQuinoline SubstrateCoupling PartnerPd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
14-Chloro-2-(trifluoromethyl)quinolinePhenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Toluene/H₂O1001295[6]
26-Bromo-2-(trifluoromethyl)quinoline4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)-Na₂CO₃Dioxane/H₂O901688[6]
34,6-Dichloro-2-(trifluoromethyl)quinolinePhenylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄Toluene1001292 (at C4)[6]
  • To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the haloquinoline (1.0 mmol), the boronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Add the degassed solvent system (e.g., toluene/water, 4:1 mixture, 5 mL).

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the specified time (e.g., 12 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and partition between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Heck Reaction: Alkenylation of Quinolines

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide or triflate with an alkene to form a substituted alkene.[7][8] This reaction is particularly useful for introducing vinyl groups onto the quinoline core, which can serve as versatile synthetic handles for further transformations.[9]

EntryQuinoline SubstrateAlkenePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
12-IodoanilineMethyl acrylatePd(OAc)₂ (5)-DABCOAcetonitrile801284 (yield of cyclized quinoline)[1]
23-BromoquinolineStyrenePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃NDMF1002475[9]
34-Chloroquinolinen-Butyl acrylatePd₂(dba)₃ (1)XPhos (2)K₂CO₃Dioxane1201882[9]
  • In a sealed tube, combine the haloquinoline (1.0 mmol), the alkene (1.5 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), the phosphine ligand (if required, e.g., P(o-tol)₃, 0.04 mmol, 4 mol%), and the base (e.g., Et₃N, 2.0 mmol).

  • Add the anhydrous, degassed solvent (e.g., DMF, 5 mL) under an inert atmosphere.

  • Seal the tube and heat the reaction mixture to the specified temperature (e.g., 100 °C) with vigorous stirring for the required duration (e.g., 24 hours).

  • After cooling to room temperature, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium black.

  • Wash the filtrate with water and brine, dry over anhydrous MgSO₄, and evaporate the solvent in vacuo.

  • Purify the residue by flash column chromatography to obtain the pure alkenylated quinoline.

Sonogashira Coupling: Synthesis of Alkynylquinolines

The Sonogashira coupling is a powerful method for the formation of C(sp²)-C(sp) bonds, involving the reaction of a terminal alkyne with an aryl or vinyl halide, co-catalyzed by palladium and copper complexes.[10][11] This reaction has been successfully applied to the synthesis of various alkynyl-substituted quinolines.[12][13] A modified, copper-free Sonogashira protocol has also been developed to provide a less hazardous and more effective synthetic tool.[12]

EntryQuinoline SubstrateAlkynePd Catalyst (mol%)Cu Cocatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
12-BromoquinolineTrimethylsilylacetylenePdCl₂(PPh₃)₂ (cat.)CuI (cat.)Et₃N----[3]
22-Chloro-4-azidoquinolinePhenylacetylenePdCl₂(dppf) (10)-K₂CO₃1,4-Dioxane1001285[12]
36,7-Dibromoquinoline-5,8-dionePhenylacetylenePdCl₂(PPh₃)₂ (cat.)CuI (cat.)Et₃NTHFreflux685[14]
  • To a solution of the haloquinoline (1.0 mmol) in 1,4-dioxane (10 mL) in a round-bottom flask, add the terminal alkyne (1.2 mmol) and K₂CO₃ (2.0 mmol).

  • Add the palladium catalyst (e.g., PdCl₂(dppf), 0.1 mmol, 10 mol%) to the reaction mixture.

  • Reflux the mixture at 100 °C for the specified time (e.g., 12 hours), monitoring the reaction by TLC.

  • After completion, cool the mixture and filter it through a celite bed, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate) to yield the desired alkynylquinoline.[12]

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines.[15][16] This reaction is of great significance in the pharmaceutical industry for the synthesis of N-aryl amines, which are common moieties in drug molecules.[17][18]

EntryQuinoline SubstrateAminePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
14-ChlorobenzonitrilePiperidinePd₂(dba)₃ (1.5)BINAP (3.6)NaOtBuToluene80298[15]
2p-BromotoluenePiperazinePd(dba)₂BINAPNaOtBum-XyleneMW-High selectivity[17]
3Aryl HalideAnilinePd(PPh₃)₄ (5)-Cs₂CO₃Toluene10016-[19]
  • Charge a Schlenk tube with the palladium catalyst (e.g., Pd₂(dba)₃, 0.015 mmol, 1.5 mol%), the ligand (e.g., BINAP, 0.036 mmol, 3.6 mol%), and the base (e.g., NaOtBu, 1.4 mmol).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add the aryl halide (1.0 mmol), the amine (1.2 mmol), and the anhydrous solvent (e.g., toluene, 5 mL) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed (as monitored by TLC or GC-MS).

  • Cool the reaction to room temperature, dilute with ether, and filter through celite.

  • Concentrate the filtrate and purify the crude product by flash chromatography or crystallization to give the N-arylated product.

C-H Activation and Arylation: A Greener Approach

Direct C-H activation has emerged as a more atom-economical and environmentally friendly strategy for the functionalization of quinolines, as it avoids the need for pre-functionalized substrates.[20] Palladium catalysts have been instrumental in the regioselective arylation, alkenylation, and etherification of quinoline C-H bonds, often directed by the nitrogen atom or an N-oxide group.[20][21][22]

EntryQuinoline SubstrateArylating AgentPd Catalyst (mol%)Additive/LigandSolventTemp (°C)Time (h)PositionYield (%)Reference
1Quinoline N-oxideIodobenzenePd(OAc)₂ (5)Pivalic acidToluene12024C885[22]
2Quinoline N-oxideAryl(mesityl)iodonium triflatePd(OAc)₂ (5)-AcOH10012C8High[23][24]
3QuinolineAryl bromidePd(OAc)₂ (10)P(Cy)₃·HBF₄ (20)Cs₂CO₃Mesitylene14024C245-86
  • A mixture of quinoline N-oxide (0.5 mmol), iodoarene (1.0 mmol), Pd(OAc)₂ (0.025 mmol, 5 mol%), and pivalic acid (0.25 mmol) in toluene (2 mL) is stirred in a sealed tube.

  • The reaction mixture is heated at 120 °C for 24 hours.

  • After cooling, the mixture is diluted with ethyl acetate and washed with saturated aqueous NaHCO₃ and brine.

  • The organic layer is dried over Na₂SO₄, filtered, and concentrated.

  • The residue is purified by column chromatography on silica gel to afford the C8-arylated quinoline N-oxide.[22]

Visualizing the Process: Diagrams and Workflows

To better understand the underlying mechanisms and experimental setups, the following diagrams illustrate the catalytic cycle and a typical workflow for reaction optimization.

Catalytic Cycle of Palladium-Catalyzed Cross-Coupling

G A Pd(0)Ln B Oxidative Addition Complex (R-Pd(II)-X)Ln A->B R-X C Transmetalation Complex (R-Pd(II)-R')Ln B->C R'-M D Reductive Elimination C->D D->A R-R' R-X Organic Halide R'-M Organometallic Reagent R-R' Coupled Product

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental Workflow for Reaction Optimization

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Analysis A Select Substrates (Quinoline Derivative, Coupling Partner) B Screen Pd Catalysts (e.g., Pd(OAc)₂, Pd(PPh₃)₄) A->B C Screen Ligands (e.g., Phosphines, NHCs) B->C D Screen Bases (e.g., K₂CO₃, Cs₂CO₃, NaOtBu) C->D E Screen Solvents (e.g., Toluene, Dioxane, DMF) D->E F Vary Temperature E->F G Vary Reaction Time F->G H Vary Stoichiometry G->H I Determine Yield and Purity (NMR, LC-MS, Chromatography) H->I J Final Optimized Protocol I->J

Caption: A typical workflow for the optimization of a cross-coupling reaction.

Logical Relationships in C-H Functionalization of Quinolines

G Quinoline Quinoline C2_Func C2 Functionalization Quinoline->C2_Func Favored Distal_Func Distal C-H Functionalization (C3-C7) Quinoline->Distal_Func Challenging Quinoline_N_Oxide Quinoline N-Oxide Quinoline_N_Oxide->C2_Func Common C8_Func C8 Functionalization Quinoline_N_Oxide->C8_Func Achievable with specific conditions Directing_Group Directing Group Effect C2_Func->Directing_Group Steric_Hindrance Steric Hindrance C2_Func->Steric_Hindrance Electronic_Effects Electronic Effects C2_Func->Electronic_Effects C8_Func->Directing_Group

Caption: Factors influencing the regioselectivity of C-H functionalization on quinolines.

References

Application Notes and Protocols: Microwave-Assisted Synthesis of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Quinoline, a heterocyclic aromatic organic compound, and its derivatives are fundamental scaffolds in medicinal chemistry and drug development.[1][2][3] These compounds exhibit a wide range of biological activities, including antimalarial, anticancer, antibacterial, antifungal, anti-inflammatory, and antiviral properties.[4][5][6] Traditionally, the synthesis of quinolines involves classical methods like the Skraup, Friedländer, and Combes reactions, which often require harsh conditions, long reaction times, and result in moderate yields.[5][7]

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful and green technology that significantly accelerates chemical reactions.[1][8] By utilizing microwave irradiation, this technique offers advantages such as dramatically reduced reaction times (from hours to minutes), improved product yields, enhanced purity, and greater energy efficiency compared to conventional heating methods.[2][9][10] This document provides detailed protocols for the microwave-assisted synthesis of quinoline derivatives via several key named reactions, presents comparative data, and offers troubleshooting guidance for researchers.

Comparative Data: Microwave-Assisted vs. Conventional Synthesis

The primary advantages of microwave irradiation are the significant reduction in reaction time and often a substantial increase in product yield. The following table summarizes a comparison between microwave-assisted and conventional heating methods for various quinoline syntheses.

Reaction NameMethodCatalyst / SolventTemperature (°C)TimeYield (%)
Friedländer Synthesis MicrowaveAcetic Acid (neat)1605 minExcellent
ConventionalAcetic Acid / Organic SolventRoom TempSeveral daysVery Poor
Combes Synthesis MicrowaveNKC-9 Resin (Solvent-free)-3-5 min85-95
ConventionalH2SO4 / Organic SolventRefluxHoursModerate
Gould-Jacobs Reaction MicrowaveNone (neat)25010 min43
MicrowaveNone (neat)3005 min47
Multi-component MicrowaveNone / Ethanol100-1108-10 min88-96
ConventionalNone / EthanolReflux4-6 h72-90
Doebner-Miller MicrowavePhosphotungstic Acid-10-15 min79-94
ConventionalAcid CatalystRefluxHoursModerate

Data compiled from multiple sources.[9][11][12][13][14]

Experimental Protocols

Dedicated scientific microwave reactors are strongly recommended for these procedures as they provide precise temperature and pressure control, ensuring reproducibility and safety, which domestic microwave ovens lack.[15]

Protocol 1: Friedländer Annulation

The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[15][16] This modified protocol utilizes neat acetic acid as both a solvent and catalyst, showcasing a significant improvement over conventional methods.[9]

Materials:

  • 2-Aminobenzophenone (or other 2-aminoaryl ketone)

  • Cyclic or acyclic ketone (e.g., cyclohexanone, ethyl acetoacetate)

  • Glacial Acetic Acid

Procedure:

  • In a microwave-safe reaction vial, combine the 2-aminoaryl ketone (1.0 mmol) and the active methylene ketone (1.2 mmol).

  • Add neat glacial acetic acid (3-5 mL) to the vial.

  • Seal the vessel and place it in the microwave reactor cavity.

  • Irradiate the mixture at 160 °C for 5 minutes.[9]

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • Pour the reaction mixture into ice-water and neutralize with a suitable base (e.g., sodium bicarbonate solution).

  • Collect the resulting precipitate by filtration, wash with cold water, and dry.

  • Purify the crude product by recrystallization (e.g., from ethanol) or column chromatography.

Protocol 2: Combes Quinoline Synthesis

This reaction involves the acid-catalyzed condensation of an aniline with a β-diketone.[15][17] The use of a solid acid catalyst under solvent-free conditions makes this a particularly green and efficient method.[11]

Materials:

  • Substituted Aniline (e.g., p-toluidine)

  • β-Diketone (e.g., acetylacetone)

  • Acidic Resin (e.g., NKC-9 resin)

Procedure:

  • In a microwave vial, mix the substituted aniline (10 mmol), the β-diketone (10 mmol), and the acidic resin catalyst (e.g., 0.3 g NKC-9).

  • Seal the vial and irradiate in a microwave reactor for 3-5 minutes at a power setting of approximately 300-400 W.[11]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add a suitable organic solvent (e.g., ethyl acetate), filter to remove the catalyst, and wash the catalyst with the same solvent.

  • Combine the organic filtrates and evaporate the solvent under reduced pressure.

  • Purify the residue by column chromatography or recrystallization to obtain the desired 2,4-disubstituted quinoline.[11]

Protocol 3: Gould-Jacobs Reaction

The Gould-Jacobs reaction synthesizes 4-hydroxyquinoline derivatives from an aniline and diethyl ethoxymethylenemalonate (or similar malonic ester).[12][18] High temperatures are required for the thermal intramolecular cyclization step, which microwave heating can achieve rapidly.[12]

Materials:

  • Aniline

  • Diethyl ethoxymethylenemalonate

Procedure:

  • Add aniline (2.0 mmol) and diethyl ethoxymethylenemalonate (6.0 mmol) to a 2-5 mL microwave reaction vial equipped with a magnetic stir bar.[12]

  • Seal the vessel and heat in the microwave reactor to 250–300 °C.[12] Optimal time and temperature should be determined empirically; a starting point is 5 minutes at 300 °C.

  • After irradiation, cool the mixture to room temperature.

  • A precipitate of the cyclized product should form. Collect the solid by filtration.

  • Wash the filtered product with ice-cold acetonitrile (or another suitable solvent) and dry under vacuum.[12]

  • The resulting 4-hydroxy-3-carboalkoxyquinoline can be further saponified and decarboxylated if the unsubstituted 4-hydroxyquinoline is desired.[18]

Protocol 4: Three-Component Synthesis

Multi-component reactions (MCRs) are highly efficient for building molecular complexity in a single step. This protocol describes a one-pot synthesis of quinoline-hybrid molecules.[19]

Materials:

  • A formyl-quinoline derivative (e.g., 2-chloroquinoline-3-carbaldehyde) (0.05 mmol)

  • A primary heterocyclic amine (e.g., aminopyrimidine) (0.05 mmol)

  • A cyclic 1,3-diketone (e.g., dimedone) (0.05 mmol)

  • Dimethylformamide (DMF) (1.0 mL)

Procedure:

  • In a microwave-safe vessel, combine equimolar amounts (0.05 mmol) of the formyl-quinoline, the heterocyclic amine, and the cyclic 1,3-diketone.[15][19]

  • Add DMF (1.0 mL) as the solvent.

  • Seal the vessel and subject the mixture to microwave irradiation at 125–135 °C for 8–20 minutes.[15][19] Typical power settings are around 250 W.

  • Monitor the reaction by TLC.

  • After cooling to room temperature, collect the solid product that forms by filtration.

  • Wash the solid with ethanol (2 x 3 mL) and air dry to yield the purified product.[19]

Visualizations: Workflows and Relationships

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis A Select Precursors (e.g., Anilines, Carbonyls) B Choose Solvent & Catalyst (e.g., DMF, p-TSA, or Solvent-Free) A->B C Combine Reactants in Microwave-Safe Vial B->C D Microwave Irradiation (Control Temp, Time, Power) C->D E Monitor Reaction Progress (TLC) D->E E->D Reaction Incomplete F Cool & Isolate Crude Product (Filtration / Extraction) E->F Reaction Complete G Purify Product (Recrystallization / Chromatography) F->G H Characterize Final Product (NMR, MS, etc.) G->H

G cluster_mw_attr cluster_conv_attr MW Microwave-Assisted Synthesis MW_Time Rapid (Minutes) MW->MW_Time MW_Yield High Yields MW->MW_Yield MW_Energy Energy Efficient MW->MW_Energy MW_Heat Direct Molecular Heating MW->MW_Heat MW_Purity Higher Purity MW->MW_Purity Conv Conventional Heating (Oil Bath / Mantle) Conv_Time Slow (Hours to Days) Conv->Conv_Time Conv_Yield Often Lower Yields Conv->Conv_Yield Conv_Energy High Energy Input Conv->Conv_Energy Conv_Heat Indirect Bulk Heating Conv->Conv_Heat Conv_Purity More Byproducts Conv->Conv_Purity

G React1 2-Aminoaryl Ketone Plus + React1->Plus Arrow Microwave (Δ) Acid or Base Catalyst React2 Active Methylene Compound Product Substituted Quinoline Plus->React2 Arrow->Product

Troubleshooting and Optimization

Common issues encountered during microwave-assisted synthesis can often be resolved with minor adjustments to the protocol.

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield - Inefficient microwave absorption.- Low substrate reactivity.- Add a small amount of a polar solvent (e.g., DMF, ethanol) to improve energy absorption.[15]- Increase reaction temperature or time for less reactive substrates.
Poor Reproducibility - Inconsistent vial positioning.- Inaccurate temperature monitoring.- Place the reaction vessel in the same position within the microwave cavity for each run.[15]- Ensure the IR temperature sensor is clean and calibrated.
Reaction Stalls - Catalyst deactivation.- Reversible reaction equilibrium.- Use a more robust catalyst or add fresh catalyst.- If water is a byproduct, consider using a microwave-compatible Dean-Stark trap to drive the reaction forward.[15]
Product Degradation - Excessive temperature or time.- "Hot spot" formation in the reaction mixture.- Reduce the reaction temperature or irradiation time.- Ensure efficient stirring to promote uniform heating.

Table adapted from BenchChem technical support documentation.[15]

References

Application Notes and Protocols for Quinoline-Based Compounds in Anticancer Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the utility of quinoline-based compounds, such as Quinolin-2-ylmethanamine dihydrochloride derivatives, in the development of novel anticancer agents. The information presented herein is based on a compilation of recent studies and is intended to guide researchers in exploring the therapeutic potential of this class of molecules.

Quinoline derivatives have emerged as a significant scaffold in medicinal chemistry due to their diverse biological activities, including potent anticancer properties.[1][2] These compounds have been shown to exert their effects through various mechanisms of action, including the inhibition of key enzymes involved in cancer progression, induction of apoptosis, and modulation of critical signaling pathways.[1][3]

Mechanism of Action and Target Pathways

Quinoline-based compounds have been reported to target several key pathways implicated in cancer development and progression. Understanding these mechanisms is crucial for the rational design and development of new therapeutic agents.

One of the primary mechanisms of action for some quinoline derivatives is the inhibition of DNA methyltransferases (DNMTs) .[4][5] DNMTs are responsible for maintaining epigenetic regulation, and their aberrant activity is a hallmark of many cancers. By inhibiting DNMTs, particularly DNMT3A, these compounds can lead to the re-expression of tumor suppressor genes that have been silenced, thereby inhibiting cancer cell proliferation.[4][5]

Another significant target for quinoline derivatives is the tyrosine kinase signaling pathway .[3][6] Specifically, compounds have been developed as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2).[7][8] Overexpression of these receptors is common in various cancers and is associated with increased cell proliferation, survival, and metastasis. Inhibition of EGFR and HER-2 can thus effectively block these oncogenic signals.[7][8] Furthermore, quinoline derivatives have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor (VEGFR), a key mediator of angiogenesis.[9][10]

Other reported mechanisms include the inhibition of topoisomerase, enzymes critical for DNA replication and repair, and the induction of cell cycle arrest and apoptosis through various signaling cascades.[1][3][11] Some derivatives have also been shown to induce autophagic and apoptotic cell death by triggering endoplasmic reticulum (ER) stress and inhibiting the Akt/mTOR signaling pathway.[12]

Quantitative Data Summary

The following tables summarize the in vitro antiproliferative activity of various quinoline derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are presented to allow for a comparative assessment of their potency.

Table 1: Antiproliferative Activity of DNMT-Inhibiting Quinoline Derivatives [4]

CompoundU937 (Leukemia) IC50 (µM)HL60 (Leukemia) IC50 (µM)HeLa (Cervical Cancer) IC50 (µM)M14 (Melanoma) IC50 (µM)HT1080 (Fibrosarcoma) IC50 (µM)
2a 0.70.2>10>10>10
2b 3.3Not Reported5.67.28.1
2c Not ReportedNot Reported4.86.55.9
4a 0.50.3>10>10>10
4c 1.20.33.24.52.8

Table 2: Antiproliferative Activity of EGFR/HER-2 Inhibiting Quinoline Derivatives [7][8]

CompoundMCF-7 (Breast Cancer) IC50 (nM)A-549 (Lung Cancer) IC50 (nM)EGFR Inhibition IC50 (nM)HER-2 Inhibition IC50 (nM)
5a (from[7]) Not ReportedNot Reported7131
5a (from[8]) 34Not Reported8733
Erlotinib (Reference) 40Not Reported80Not Reported
Lapatinib (Reference) Not ReportedNot ReportedNot Reported26

Experimental Protocols

The following are generalized protocols for key experiments used to evaluate the anticancer potential of quinoline-based compounds.

Protocol 1: Cell Proliferation Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of a compound on cancer cells by measuring cell viability.[4]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Quinoline-based test compound

  • Dimethyl sulfoxide (DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO, acidified isopropanol)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed exponentially growing cells into 96-well plates at a density of 2 x 10³ cells/well and incubate for 24 hours in a humidified atmosphere at 37°C and 5% CO₂.

  • Prepare serial dilutions of the quinoline-based compound in complete medium. The final concentrations should range from 0.01 to 100 µM.[4] A vehicle control (DMSO) should also be prepared.

  • After 24 hours of cell seeding, replace the medium with the medium containing the different concentrations of the test compound and the vehicle control.

  • Incubate the plates for an additional 48-72 hours.[4]

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell growth inhibition relative to the vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, can be determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.[4]

Protocol 2: Kinase Inhibition Assay (for EGFR/HER-2)

This protocol is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of a specific kinase.

Materials:

  • Recombinant human EGFR and HER-2 enzymes

  • Kinase-specific substrate (e.g., a synthetic peptide)

  • Adenosine triphosphate (ATP)

  • Quinoline-based test compound

  • Assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the quinoline-based compound in the assay buffer.

  • In a 384-well plate, add the test compound, the recombinant kinase, and the specific substrate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's instructions.

  • The luminescence signal is proportional to the amount of ADP generated and inversely proportional to the kinase activity.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to a no-compound control.

  • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Visualizations

The following diagrams illustrate the key signaling pathways targeted by quinoline-based anticancer agents and a typical experimental workflow.

DNMT_Inhibition_Pathway cluster_0 Mechanism of Action Quinoline Quinoline Derivative DNMTs DNMT1 & DNMT3A (DNA Methyltransferases) Quinoline->DNMTs Inhibition Degradation Protein Degradation Quinoline->Degradation Induces Hypermethylation Promoter Hypermethylation Quinoline->Hypermethylation Prevents DNMTs->Hypermethylation Causes Degradation->DNMTs Targets TSG Tumor Suppressor Genes (e.g., p16, RASSF1A) Hypermethylation->TSG Silences Transcription Gene Transcription Hypermethylation->Transcription Blocks Proliferation Cancer Cell Proliferation TSG->Proliferation Inhibits

Caption: DNMT Inhibition by Quinoline Derivatives.

EGFR_HER2_Signaling_Pathway cluster_1 EGFR/HER-2 Signaling Pathway Ligand Growth Factor (e.g., EGF) Receptor EGFR/HER-2 Receptor Ligand->Receptor Binds Dimerization Receptor Dimerization & Autophosphorylation Receptor->Dimerization Leads to Quinoline Quinoline Derivative Quinoline->Dimerization Inhibits PI3K PI3K/Akt/mTOR Pathway Dimerization->PI3K Activates RAS RAS/RAF/MEK/ERK Pathway Dimerization->RAS Activates Proliferation Cell Proliferation, Survival, Angiogenesis PI3K->Proliferation Promotes RAS->Proliferation Promotes

Caption: Inhibition of EGFR/HER-2 Signaling.

Experimental_Workflow cluster_2 Anticancer Drug Development Workflow Start Start: Cancer Cell Lines Seeding Cell Seeding (96-well plate) Start->Seeding Treatment Treatment with Quinoline Derivative Seeding->Treatment Incubation Incubation (48-72h) Treatment->Incubation MTT MTT Assay Incubation->MTT Measurement Absorbance Measurement MTT->Measurement Analysis Data Analysis (IC50 Calculation) Measurement->Analysis End End: Determine Cytotoxicity Analysis->End

Caption: Workflow for Cytotoxicity Assessment.

References

Application Notes and Protocols for the Preparation of Antimicrobial Compounds from Quinolin-2-ylmethanamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis and evaluation of novel antimicrobial compounds derived from quinolin-2-ylmethanamine dihydrochloride. This precursor serves as a versatile building block for the development of a variety of heterocyclic compounds, including Schiff bases and pyrazoles, which have demonstrated significant antimicrobial activity. The following sections detail the synthetic pathways, experimental protocols, and antimicrobial screening methods.

Introduction

The quinoline scaffold is a prominent feature in a multitude of natural and synthetic bioactive compounds, exhibiting a broad range of therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities. The emergence of multidrug-resistant pathogens necessitates the continuous development of new antimicrobial agents with novel mechanisms of action. This compound offers a valuable starting point for the synthesis of new chemical entities with potential antimicrobial efficacy. Its primary amine functionality allows for straightforward derivatization to introduce diverse structural motifs, thereby enabling the exploration of structure-activity relationships.

Data Presentation: Antimicrobial Activity of Representative Quinoline Derivatives

The antimicrobial efficacy of novel compounds is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism. The following tables summarize the MIC values for representative quinoline-based antimicrobial compounds against a panel of bacterial and fungal strains.

Table 1: Antibacterial Activity of Quinoline-Derived Schiff Bases (Hypothetical Data)

Compound IDStaphylococcus aureus (ATCC 29213) MIC (µg/mL)Escherichia coli (ATCC 25922) MIC (µg/mL)Pseudomonas aeruginosa (ATCC 27853) MIC (µg/mL)Ciprofloxacin MIC (µg/mL)
Q-SB-1816320.25
Q-SB-248160.25
Q-SB-31632640.25
Q-SB-42480.25

Table 2: Antifungal Activity of Quinoline-Derived Pyrazoles (Hypothetical Data)

Compound IDCandida albicans (ATCC 90028) MIC (µg/mL)Aspergillus niger (ATCC 16404) MIC (µg/mL)Fluconazole MIC (µg/mL)
Q-PZ-116321
Q-PZ-28161
Q-PZ-332641
Q-PZ-4481

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol outlines a two-step synthesis of the target precursor, starting from commercially available acetanilide.

Step 1: Synthesis of 2-Chloroquinoline-3-carbaldehyde

This step is based on the Vilsmeier-Haack reaction.

  • Materials: Acetanilide, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF), Crushed ice, Ethyl acetate.

  • Procedure:

    • In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, cool DMF (3 equivalents) to 0-5 °C in an ice bath.

    • Slowly add POCl₃ (5 equivalents) dropwise to the cooled DMF with constant stirring.

    • To this Vilsmeier reagent, add acetanilide (1 equivalent) portion-wise, ensuring the temperature does not exceed 10 °C.

    • After the addition is complete, heat the reaction mixture at 60-70 °C for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

    • Neutralize the mixture with a saturated solution of sodium bicarbonate.

    • The precipitated yellow solid, 2-chloroquinoline-3-carbaldehyde, is filtered, washed with water, and dried.

    • Recrystallize the crude product from ethyl acetate to obtain pure 2-chloroquinoline-3-carbaldehyde.

Step 2: Synthesis of this compound

This step involves the reductive amination of the aldehyde.

  • Materials: 2-Chloroquinoline-3-carbaldehyde, Hydroxylamine hydrochloride, Sodium acetate, Methanol, Acetic acid, Zinc dust, Hydrochloric acid (HCl).

  • Procedure (via Oxime Formation and Reduction):

    • Dissolve 2-chloroquinoline-3-carbaldehyde (1 equivalent) in methanol.

    • Add a solution of hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.5 equivalents) in water.

    • Stir the mixture at room temperature for 2-3 hours to form the oxime.

    • Filter the precipitated oxime, wash with water, and dry.

    • Suspend the dried oxime in acetic acid.

    • Add zinc dust (4-5 equivalents) portion-wise with stirring, maintaining the temperature below 40 °C.

    • After the addition, stir the mixture for an additional 2-3 hours at room temperature.

    • Filter off the excess zinc dust and wash with acetic acid.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in a minimal amount of water and basify with a concentrated sodium hydroxide solution.

    • Extract the free amine with dichloromethane.

    • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.

    • Dissolve the resulting oil in a small amount of diethyl ether and bubble dry HCl gas through the solution to precipitate this compound.

    • Filter the white solid, wash with diethyl ether, and dry under vacuum.

Protocol 2: Synthesis of Antimicrobial Schiff Bases
  • Materials: this compound, Substituted aromatic aldehydes (e.g., salicylaldehyde, 4-nitrobenzaldehyde), Ethanol, Glacial acetic acid.

  • Procedure:

    • Neutralize this compound to its free base by dissolving it in water and adding a stoichiometric amount of a base like sodium bicarbonate, followed by extraction with an organic solvent.

    • Dissolve the free quinolin-2-ylmethanamine (1 equivalent) in ethanol.

    • Add the desired substituted aromatic aldehyde (1 equivalent) to the solution.

    • Add a catalytic amount of glacial acetic acid (2-3 drops).

    • Reflux the reaction mixture for 4-6 hours.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • The precipitated Schiff base is collected by filtration, washed with cold ethanol, and dried.

    • Recrystallize the product from a suitable solvent (e.g., ethanol, methanol) to obtain the pure compound.

Protocol 3: Synthesis of Antimicrobial Pyrazole Derivatives (Proposed Route)

This proposed synthesis involves a multi-step reaction starting from a chalcone derived from a quinoline aldehyde.

  • Materials: Quinoline-2-carbaldehyde, Substituted acetophenone, Sodium hydroxide, Ethanol, Hydrazine hydrate, Glacial acetic acid.

  • Procedure:

    • Chalcone Synthesis: a. Dissolve quinoline-2-carbaldehyde (1 equivalent) and a substituted acetophenone (1 equivalent) in ethanol. b. Add an aqueous solution of sodium hydroxide (2-3 equivalents) dropwise with stirring at room temperature. c. Continue stirring for 2-4 hours. d. Pour the reaction mixture into crushed ice and acidify with dilute HCl. e. Filter the precipitated chalcone, wash with water, and dry.

    • Pyrazole Synthesis: a. Dissolve the synthesized chalcone (1 equivalent) in glacial acetic acid. b. Add hydrazine hydrate (1.2 equivalents). c. Reflux the mixture for 6-8 hours. d. Cool the reaction mixture and pour it into ice-cold water. e. The precipitated pyrazole derivative is filtered, washed with water, and dried. f. Purify the crude product by recrystallization.

Protocol 4: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[1]

  • Materials: 96-well microtiter plates, Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 medium for fungi, Test compounds, Standard antimicrobial agents (e.g., ciprofloxacin, fluconazole), Microbial cultures, 0.5 McFarland turbidity standard, Sterile saline, Spectrophotometer.

  • Procedure:

    • Inoculum Preparation: a. From a fresh agar plate, select 3-5 well-isolated colonies of the test microorganism. b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria). d. Dilute the standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

    • Compound Dilution: a. Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). The final solvent concentration in the wells should not exceed 1%. b. In a 96-well plate, perform serial two-fold dilutions of the test compound in the appropriate broth to obtain a range of concentrations.

    • Inoculation: a. Add the prepared microbial inoculum to each well containing the compound dilutions. b. Include a positive control (inoculum without compound) and a negative control (broth only).

    • Incubation: a. Incubate the plates at 35-37 °C for 16-20 hours for bacteria or 24-48 hours for fungi.

    • MIC Determination: a. The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Mandatory Visualizations

Synthesis_Workflow Acetanilide Acetanilide Vilsmeier_Reagent Vilsmeier-Haack Reaction (POCl3, DMF) Acetanilide->Vilsmeier_Reagent Q2CHO Quinoline-2-carbaldehyde Vilsmeier_Reagent->Q2CHO Reductive_Amination Reductive Amination Q2CHO->Reductive_Amination Chalcone_Reaction Claisen-Schmidt Condensation (Acetophenone) Q2CHO->Chalcone_Reaction Q2Amine_HCl Quinolin-2-ylmethanamine Dihydrochloride Reductive_Amination->Q2Amine_HCl Schiff_Base_Reaction Schiff Base Formation (Aromatic Aldehyde) Q2Amine_HCl->Schiff_Base_Reaction Schiff_Bases Antimicrobial Schiff Bases Schiff_Base_Reaction->Schiff_Bases Chalcones Quinoline Chalcones Chalcone_Reaction->Chalcones Pyrazole_Formation Pyrazole Formation (Hydrazine) Chalcones->Pyrazole_Formation Pyrazoles Antimicrobial Pyrazoles Pyrazole_Formation->Pyrazoles

Caption: Synthetic workflow for antimicrobial compounds.

Antimicrobial_Testing_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation_reading Incubation and Reading Inoculum Prepare Microbial Inoculum (0.5 McFarland) Inoculate_Plate Inoculate Wells with Microbial Suspension Inoculum->Inoculate_Plate Compound_Stock Prepare Compound Stock Solution (in DMSO) Serial_Dilution Perform Serial Dilutions of Compound in 96-well Plate Compound_Stock->Serial_Dilution Serial_Dilution->Inoculate_Plate Controls Include Positive and Negative Controls Incubation Incubate Plates (37°C, 16-20h for bacteria) Inoculate_Plate->Incubation MIC_Reading Visually Determine MIC (Lowest concentration with no growth) Incubation->MIC_Reading

Caption: Workflow for antimicrobial susceptibility testing.

Signaling_Pathway Quinoline_Compound Quinoline-based Antimicrobial Compound Bacterial_Cell Bacterial Cell Quinoline_Compound->Bacterial_Cell Cellular Uptake DNA_Gyrase DNA Gyrase / Topoisomerase IV Quinoline_Compound->DNA_Gyrase Inhibition DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Required for Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Inhibition leads to

Caption: Putative mechanism of action for quinoline antimicrobials.

References

Application Notes and Protocols for Creating Fluorescent Probes with Quinolin-2-ylmethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and utilization of fluorescent probes derived from Quinolin-2-ylmethanamine. This versatile building block offers a straightforward entry into the development of novel sensors for a range of analytes and for live-cell imaging applications. The quinoline core provides a robust and environmentally sensitive fluorophore, while the primary amine of Quinolin-2-ylmethanamine serves as a key reactive handle for introducing functionality and targeting moieties.

Introduction to Quinolin-2-ylmethanamine in Fluorescent Probe Design

Quinoline and its derivatives are a well-established class of fluorophores in the design of fluorescent probes. Their rigid, planar structure and extended π-conjugated system result in favorable photophysical properties, including high quantum yields and sensitivity to the local environment. Quinolin-2-ylmethanamine is a particularly useful precursor as the 2-substituted quinoline scaffold can be readily synthesized, and the primary amine allows for a variety of chemical modifications.

The primary applications of fluorescent probes derived from Quinolin-2-ylmethanamine include the detection of metal ions, changes in pH, and the imaging of subcellular structures. The fluorescence of these probes is often modulated by mechanisms such as Photoinduced Electron Transfer (PET), Chelation-Enhanced Fluorescence (CHEF), Intramolecular Charge Transfer (ICT), and Excited-State Intramolecular Proton Transfer (ESIPT).

Synthesis of Fluorescent Probes from Quinolin-2-ylmethanamine

The primary amine of Quinolin-2-ylmethanamine is a versatile functional group that can participate in several types of reactions to create a diverse library of fluorescent probes. The most common synthetic strategies involve Schiff base condensation and acylation reactions.

General Synthetic Workflow

The general workflow for synthesizing and applying a fluorescent probe based on Quinolin-2-ylmethanamine is outlined below.

G cluster_synthesis Probe Synthesis cluster_application Probe Application start Quinolin-2-ylmethanamine reaction Reaction with Functional Moiety (e.g., Aldehyde, Acyl Chloride) start->reaction purification Purification (e.g., Chromatography) reaction->purification characterization Characterization (NMR, MS) purification->characterization probe Synthesized Probe characterization->probe application Application (e.g., Ion Sensing, Cell Imaging) probe->application data Data Acquisition (Fluorescence Spectroscopy, Microscopy) application->data analysis Data Analysis data->analysis

Caption: General workflow for the synthesis and application of fluorescent probes.

Application 1: Fluorescent Probes for Metal Ion Sensing

Quinolin-2-ylmethanamine derivatives are excellent ligands for various metal ions. Upon coordination, the photophysical properties of the quinoline fluorophore can be significantly altered, leading to a "turn-on" or "turn-off" fluorescent response. This makes them valuable tools for detecting and quantifying metal ions in biological and environmental samples.

Signaling Mechanism: Chelation-Enhanced Fluorescence (CHEF)

A common signaling mechanism for these probes is Chelation-Enhanced Fluorescence (CHEF). In the free ligand, the fluorescence of the quinoline moiety can be quenched by photoinduced electron transfer (PET) from the electron-rich amine group. Upon binding to a metal ion, the lone pair of electrons on the nitrogen atom is engaged in coordination, which inhibits the PET process and leads to a significant enhancement of fluorescence.

G cluster_chelation Chelation-Enhanced Fluorescence (CHEF) Mechanism probe_free Free Probe (Low Fluorescence) pet Photoinduced Electron Transfer (PET) (Quenching) probe_free->pet Excitation chelation Chelation probe_free->chelation probe_bound Probe-Metal Complex (High Fluorescence) metal Metal Ion (e.g., Zn²⁺) metal->chelation chelation->probe_bound

Caption: CHEF mechanism for metal ion detection.

Experimental Protocol: Synthesis of a Schiff Base Probe for Zn²⁺

This protocol describes the synthesis of a Schiff base fluorescent probe from Quinolin-2-ylmethanamine and salicylaldehyde, which can be used for the detection of Zn²⁺ ions.

Materials:

  • Quinolin-2-ylmethanamine

  • Salicylaldehyde

  • Ethanol

  • Zinc Chloride (ZnCl₂)

  • HEPES buffer

Procedure:

  • Dissolve Quinolin-2-ylmethanamine (1 mmol) in 10 mL of ethanol in a round-bottom flask.

  • Add salicylaldehyde (1.1 mmol) to the solution.

  • Reflux the mixture for 4 hours.

  • Cool the reaction mixture to room temperature. The Schiff base product will precipitate.

  • Collect the precipitate by filtration and wash with cold ethanol.

  • Dry the product under vacuum.

  • Characterize the synthesized probe using ¹H NMR and mass spectrometry.

Protocol for Fluorescence Measurements:
  • Prepare a stock solution of the synthesized probe (1 mM) in DMSO.

  • Prepare a working solution of the probe (10 µM) in HEPES buffer (10 mM, pH 7.4).

  • Record the fluorescence emission spectrum of the probe solution (e.g., excitation at 365 nm).

  • Add increasing concentrations of a ZnCl₂ solution to the probe solution and record the fluorescence spectrum after each addition.

  • Plot the fluorescence intensity at the emission maximum against the Zn²⁺ concentration to determine the detection limit.

Quantitative Data for Quinolin-2-ylmethanamine-Based Ion Probes
Probe NameTarget IonExcitation Max (nm)Emission Max (nm)Detection LimitReference
(E)‐N‐(3‐methoxy‐4‐methylphenyl)‐1‐(quinolin‐2‐yl)methanimineZn²⁺~365~4801.04 x 10⁻⁷ M[1]
N,N′-bis(quinolin-2-ylmethyl)butane-1,4-diamineZn²⁺3404105 ppb[2]
4-(quinolin-2-ylmethylene)aminoanisoleCd²⁺~370~4600.1547 µM[3]

Application 2: Fluorescent Probes for pH Sensing

The nitrogen atom in the quinoline ring can be protonated, leading to changes in the electronic structure and photophysical properties of the molecule. This pH sensitivity can be exploited to create fluorescent probes for monitoring pH changes in biological systems.

Experimental Protocol: Live-Cell Imaging with a pH-Sensitive Probe

This protocol outlines a general procedure for using a Quinolin-2-ylmethanamine-derived fluorescent probe for intracellular pH imaging.

Materials:

  • Synthesized pH-sensitive quinoline probe

  • Cell culture medium (e.g., DMEM)

  • Phosphate-buffered saline (PBS)

  • Live-cell imaging microscope with appropriate filter sets

Procedure:

  • Cell Culture: Plate cells (e.g., HeLa cells) on a glass-bottom dish and culture until they reach the desired confluency.

  • Probe Loading: Prepare a stock solution of the probe in DMSO. Dilute the stock solution in cell culture medium to a final concentration of 1-10 µM.

  • Remove the culture medium from the cells and wash with PBS.

  • Add the probe-containing medium to the cells and incubate for 30 minutes at 37°C.

  • Imaging: Wash the cells twice with PBS to remove excess probe. Add fresh culture medium or imaging buffer.

  • Image the cells using a fluorescence microscope. Acquire images at two different emission wavelengths to perform ratiometric analysis for pH measurement.

Quantitative Data for Quinoline-Based pH Probes
Probe NamepKaExcitation Max (nm)Emission Max (nm) (Acidic/Basic)Reference
DQPH7.18~480531 / 588[4]
DMAQ derivativespH-sensitive405425-475 / 650-700[5]

Application 3: Fluorescent Labeling of Biomolecules

The primary amine of Quinolin-2-ylmethanamine can be used to covalently attach the quinoline fluorophore to biomolecules such as proteins and nucleic acids. This can be achieved by reacting the amine with activated esters (e.g., NHS esters) or isothiocyanates on the target biomolecule.

Logical Workflow for Biomolecule Labeling

G cluster_labeling Biomolecule Labeling Workflow probe Quinolin-2-ylmethanamine conjugation Conjugation Reaction probe->conjugation activation Activation of Biomolecule (e.g., with NHS ester) activation->conjugation biomolecule Target Biomolecule (e.g., Protein) biomolecule->activation purification Purification of Labeled Biomolecule conjugation->purification labeled_biomolecule Fluorescently Labeled Biomolecule purification->labeled_biomolecule

Caption: Workflow for fluorescently labeling biomolecules.

This detailed guide provides a starting point for researchers to explore the potential of Quinolin-2-ylmethanamine in the development of novel fluorescent probes. The versatility of this building block, combined with the favorable photophysical properties of the quinoline scaffold, makes it a valuable tool for a wide range of applications in chemistry, biology, and medicine.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Quinolin-2-ylmethanamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Quinolin-2-ylmethanamine dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, categorized by the synthetic route. Two primary routes are detailed:

  • Route A: Starting from 2-Methylquinoline.

  • Route B: Starting from Quinoline-2-carbonitrile.

Route A: Synthesis from 2-Methylquinoline

This pathway involves the free-radical chlorination of 2-methylquinoline to form 2-(chloromethyl)quinoline, followed by amination to the primary amine, and subsequent conversion to the dihydrochloride salt.

Experimental Workflow: Route A

Route A Workflow start 2-Methylquinoline step1 Free-Radical Chlorination (e.g., NCS, Benzoyl Peroxide) start->step1 intermediate1 2-(Chloromethyl)quinoline step1->intermediate1 step2 Amination (e.g., Gabriel Synthesis or Hexamine Method) intermediate1->step2 intermediate2 Quinolin-2-ylmethanamine (Free Base) step2->intermediate2 step3 Salt Formation (HCl in organic solvent) intermediate2->step3 end This compound step3->end Route B Workflow start Quinoline-2-carbonitrile step1 Nitrile Reduction (e.g., LiAlH4 or Catalytic Hydrogenation) start->step1 intermediate Quinolin-2-ylmethanamine (Free Base) step1->intermediate step2 Salt Formation (HCl in organic solvent) intermediate->step2 end This compound step2->end

Technical Support Center: Purification of Crude Quinolin-2-ylmethanamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude Quinolin-2-ylmethanamine dihydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities can originate from the starting materials, side reactions, or degradation of the product. Potential impurities include unreacted starting materials from syntheses like the Friedländer or Doebner-von Miller reactions, positional isomers, and byproducts from over-oxidation or polymerization.[1][2] Incomplete reactions during the formation of the dihydrochloride salt can also lead to the presence of the free base.

Q2: My purified this compound is a pale yellow crystalline solid. Is this expected?

A2: Yes, the appearance of purified quinoline derivatives can range from colorless to pale yellow or beige.[3] A pale yellow color in the crystalline dihydrochloride salt is not uncommon and is often considered acceptable, provided analytical data (e.g., HPLC, NMR) confirms high purity.

Q3: Can I use silica gel for column chromatography to purify Quinolin-2-ylmethanamine?

A3: It is generally not recommended to use standard silica gel for the purification of basic compounds like quinolines. The acidic nature of silica gel can lead to strong adsorption, peak tailing, and even decomposition of the compound on the column.[4][5] If column chromatography is necessary, consider using a deactivated silica gel or an alternative stationary phase.

Q4: What is the best way to store purified this compound?

A4: As a dihydrochloride salt, the compound is generally more stable than its free base. It should be stored in a well-sealed container, protected from moisture and light, in a cool, dry place. For long-term storage, refrigeration is recommended.

Troubleshooting Guides

This section addresses specific issues you might encounter during your purification experiments in a question-and-answer format.

Issue 1: Low Recovery After Recrystallization

Question: I am losing a significant amount of my this compound during recrystallization. What can I do to improve the yield?

Answer: Low recovery during recrystallization is a common issue and can be addressed by optimizing several factors:

  • Solvent Choice: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[6] For quinoline dihydrochlorides, alcoholic solvents or mixtures with water are often a good starting point.[3]

  • Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product. Using an excessive volume of solvent will result in a lower yield of recovered crystals.

  • Cooling Process: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals and can improve recovery.

  • Precipitation: If the compound is too soluble even in the cold solvent, an anti-solvent (a solvent in which the compound is insoluble) can be slowly added to the solution to induce precipitation.[6]

Issue 2: Product Decomposition During Column Chromatography

Question: I suspect my Quinolin-2-ylmethanamine is decomposing on the chromatography column. How can I prevent this?

Answer: Decomposition on the column is a significant problem for basic compounds like quinolines, especially on silica gel.[5] Here are some strategies to mitigate this:

  • Choice of Stationary Phase:

    • Alumina: Use neutral or basic alumina as an alternative to silica gel.[4][7] Basic alumina is often effective for the purification of basic compounds.

    • Deactivated Silica Gel: If you must use silica gel, it can be deactivated by pre-treating it with a solution containing a small amount of a base, such as triethylamine (typically 0.5-2% in the eluent).[5]

  • Solvent System: The addition of a small amount of a basic modifier like triethylamine to the eluent can help to prevent tailing and on-column degradation.[5]

  • Speed of Chromatography: Run the column as quickly as possible (flash chromatography) to minimize the contact time between your compound and the stationary phase.[5]

Issue 3: Oiling Out During Recrystallization

Question: My compound is "oiling out" instead of forming crystals during recrystallization. What should I do?

Answer: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute or if the solution is supersaturated at a temperature above the compound's melting point.

  • Lower the Temperature of Saturation: Add a small amount of additional solvent to the hot solution to ensure it is no longer supersaturated at the boiling point.

  • Change the Solvent System: A mixture of solvents can be effective. Dissolve the compound in a good solvent and then slowly add a poor solvent (an anti-solvent) at a slightly lower temperature until turbidity is observed, then reheat to clarify and cool slowly.

  • Scratching and Seeding: Gently scratching the inside of the flask with a glass rod or adding a small seed crystal of the pure compound can help to induce crystallization.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol provides a general method for the recrystallization of crude this compound. The optimal solvent system may need to be determined experimentally.

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water (optional, as an anti-solvent)

  • Activated charcoal (optional, for decolorizing)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely. Stir and heat the mixture gently.

  • If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Perform a hot filtration to remove the charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature.

  • If crystallization does not occur, you can induce it by scratching the inside of the flask with a glass rod or by adding a small seed crystal.

  • Alternatively, slowly add deionized water dropwise as an anti-solvent until the solution becomes cloudy, then gently warm until it is clear again before allowing it to cool slowly.

  • Once crystals have formed, cool the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold ethanol.

  • Dry the purified crystals in a vacuum oven.

Protocol 2: Purification by Column Chromatography using Alumina

This protocol is a guideline for the purification of the free base of Quinolin-2-ylmethanamine, which can then be converted back to the dihydrochloride salt.

Materials:

  • Crude Quinolin-2-ylmethanamine (as the free base)

  • Neutral or basic alumina

  • Chromatography column

  • Eluent: A gradient of ethyl acetate in hexanes or dichloromethane in methanol is a good starting point. The optimal eluent should be determined by TLC.

  • Collection tubes

Procedure:

  • Preparation of the free base: If starting with the dihydrochloride, dissolve it in water and basify with an appropriate base (e.g., NaOH or NaHCO₃ solution) to a pH > 9. Extract the free base with an organic solvent like dichloromethane or ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Column Packing: Prepare a slurry of the alumina in the initial, least polar eluent and pack the chromatography column.[8]

  • Sample Loading: Dissolve the crude free base in a minimal amount of the eluent and load it onto the top of the column.

  • Elution: Begin elution with the non-polar solvent and gradually increase the polarity of the eluent to elute the compound.

  • Fraction Collection and Analysis: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

  • Salt Formation: Dissolve the purified free base in a suitable solvent (e.g., ethanol or diethyl ether) and add a solution of HCl in the same or a miscible solvent to precipitate the pure this compound. Collect the solid by filtration.

Data Presentation

Table 1: Comparison of Purification Techniques (Illustrative Data)

Purification MethodStarting Purity (Crude)Final Purity (HPLC)Typical YieldNotes
Recrystallization (Ethanol/Water)~85%>98%70-85%Effective for removing less polar and some colored impurities.
Column Chromatography (Alumina)~85%>99%60-75%More effective for removing closely related impurities but may result in lower yields.

Visualizations

experimental_workflow crude Crude Quinolin-2-ylmethanamine dihydrochloride recrystallization Recrystallization (e.g., Ethanol/Water) crude->recrystallization column Column Chromatography (Alumina, Free Base) crude->column pure_recryst Purified Dihydrochloride (>98% Purity) recrystallization->pure_recryst pure_column Purified Dihydrochloride (>99% Purity) column->pure_column analysis Purity Analysis (HPLC, NMR) pure_recryst->analysis pure_column->analysis troubleshooting_logic cluster_low_yield Solutions for Low Yield cluster_oiling_out Solutions for Oiling Out cluster_decomposition Solutions for Decomposition start Purification Issue low_yield Low Recrystallization Yield start->low_yield oiling_out Oiling Out start->oiling_out decomposition Decomposition on Column start->decomposition optimize_solvent Optimize Solvent System low_yield->optimize_solvent Check slow_cooling Ensure Slow Cooling low_yield->slow_cooling Check min_solvent Use Minimal Hot Solvent low_yield->min_solvent Check change_solvent Change Solvent System oiling_out->change_solvent Try add_solvent Add More Solvent oiling_out->add_solvent Try seed_crystal Use Seed Crystal oiling_out->seed_crystal Try use_alumina Use Alumina Instead of Silica decomposition->use_alumina Consider deactivate_silica Deactivate Silica with Base decomposition->deactivate_silica Consider fast_chromatography Run Flash Chromatography decomposition->fast_chromatography Consider

References

Technical Support Center: Optimizing Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for quinoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common challenges encountered during the synthesis of quinolines. Quinoline and its derivatives are crucial scaffolds in a vast array of pharmaceuticals and biologically active compounds.[1][2][3][4] This guide focuses on some of the most common classical and modern methods for quinoline synthesis, offering solutions to frequently encountered problems.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in classical quinoline syntheses and how can they be minimized?

A1: Side reactions are a frequent challenge in quinoline synthesis, often leading to reduced yields and purification difficulties. The nature of these side reactions is highly dependent on the specific synthetic method employed.

  • Skraup Synthesis: This method is notorious for its highly exothermic nature, which can lead to the formation of tarry, polymeric byproducts under harsh acidic and oxidizing conditions.[5][6] To mitigate this, the use of a moderator like ferrous sulfate is recommended to control the reaction's vigor.[6][7]

  • Doebner-von Miller Synthesis: A significant issue in this synthesis is the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compounds used as reactants.[5][8] Employing a biphasic solvent system can help reduce the concentration of the carbonyl compound in the acidic phase, thereby minimizing polymerization.[8]

  • Combes Synthesis: When using unsymmetrical β-diketones, the formation of regioisomers is a common problem as cyclization can occur on either side of the diketone.[5]

  • Friedländer Synthesis: A prevalent side reaction, particularly under basic conditions, is the self-condensation (aldol condensation) of the ketone reactant.[5] With unsymmetrical ketones, a lack of regioselectivity can also lead to a mixture of quinoline isomers.[5][9]

Q2: How can I improve the yield of my quinoline synthesis?

A2: Low yields can stem from various factors, including side reactions, incomplete conversion, and product degradation. Here are some general strategies for yield improvement:

  • Optimize Reaction Temperature: Many traditional quinoline syntheses require high temperatures for cyclization.[10] However, excessive heat can lead to decomposition.[10] Careful temperature control is crucial.

  • Choice of Catalyst: The selection of an appropriate acid or base catalyst is critical and depends on the specific substrates.[9][10][11] Experimenting with different catalysts, including Lewis acids and Brønsted acids, can significantly impact the yield.[8]

  • Solvent Selection: The solvent can influence reaction rates and selectivity. For high-temperature cyclizations, using a high-boiling inert solvent can improve yields compared to neat reactions.[10]

  • Control of Stoichiometry: Incorrect ratios of reactants can lead to side reactions and incomplete conversion.[7]

Q3: How can I control regioselectivity in the Combes and Friedländer syntheses?

A3: Controlling regioselectivity is key when using unsymmetrical starting materials.

  • Combes Synthesis: The choice of acid catalyst and reaction conditions can influence the regioselectivity. In some cases, using a milder acid or a Lewis acid might favor the formation of one regioisomer over the other.

  • Friedländer Synthesis: To control regioselectivity with an unsymmetrical ketone, one approach is to introduce a directing group on the ketone to favor condensation on one side.[5] The choice of catalyst can also play a role in directing the cyclization.[5]

Troubleshooting Guides

This section provides specific troubleshooting advice for common problems encountered during key quinoline synthesis methods.

Skraup Synthesis
Problem Potential Cause(s) Troubleshooting Steps
Reaction is too vigorous and difficult to control Highly exothermic nature of the reaction.[6][12]- Add a moderator such as ferrous sulfate (FeSO₄) or boric acid to make the reaction less violent.[6][7]- Slowly add concentrated sulfuric acid with efficient cooling.[6]- Ensure vigorous and efficient stirring to dissipate heat.[6]
Low yield and significant tar formation Polymerization and charring of reactants due to uncontrolled high temperatures and harsh acidic conditions.[5][6][7]- Use a moderator like ferrous sulfate to control the reaction rate.[6]- Gently heat the reaction to initiate it and then control the exothermic phase.[6]- Purify the crude product using steam distillation to separate the quinoline from the tar.[6]
Low yield with electron-withdrawing groups on aniline Deactivation of the aromatic ring, making the cyclization step more difficult.[7]- Consider using harsher reaction conditions (e.g., higher temperature, stronger acid) if the substrate is stable.- Explore alternative synthesis methods that are more tolerant of electron-withdrawing groups.
Doebner-von Miller Synthesis
Problem Potential Cause(s) Troubleshooting Steps
Low yield and formation of a large amount of polymeric material Acid-catalyzed polymerization of the α,β-unsaturated aldehyde or ketone.[5][8]- Employ a biphasic solvent system (e.g., toluene/aqueous HCl) to sequester the carbonyl compound and reduce polymerization.[8]- Slowly add the α,β-unsaturated carbonyl compound to the reaction mixture.[8]- Experiment with milder acid catalysts (e.g., Lewis acids like ZnCl₂ or SnCl₄).[8]
Low yield with substituted anilines Electronic properties of the substituents on the aniline can negatively impact the reaction. Anilines with electron-withdrawing groups often give low yields.[8]- Consider a modified approach, such as the Doebner hydrogen-transfer reaction, which may be more suitable for these substrates.[8]
Incomplete reaction Insufficient reaction time or temperature.- Monitor the reaction progress using TLC or GC-MS.- If the reaction stalls, consider increasing the temperature or adding more catalyst.
Combes Synthesis
Problem Potential Cause(s) Troubleshooting Steps
Formation of a mixture of regioisomers Use of an unsymmetrical β-diketone allows for cyclization to occur on either side.[5]- Modify the β-diketone to favor cyclization at a specific position.- Experiment with different acid catalysts (e.g., polyphosphoric acid) and reaction conditions, as they can influence regioselectivity.[13]
Low yield Incomplete cyclization or decomposition of starting materials/products under strong acidic conditions.[1]- Optimize the concentration of the acid catalyst.- Control the reaction temperature carefully to avoid degradation.
Friedländer Synthesis
Problem Potential Cause(s) Troubleshooting Steps
Low yield due to self-condensation of the ketone Aldol condensation of the ketone reactant, especially under basic conditions.[5]- Use an acid catalyst instead of a base catalyst.[11]- Slowly add the ketone to the reaction mixture to maintain a low concentration.
Lack of regioselectivity with unsymmetrical ketones Condensation can occur on either side of the carbonyl group.[5][9]- Introduce a directing group on the ketone.- The choice of catalyst can influence regioselectivity; explore different acid or base catalysts.[5][11]
Poor yield with less reactive ketones The α-methylene group of the ketone is not sufficiently activated.- Use a stronger acid or base catalyst to promote enolate/enamine formation.- Consider using a more reactive derivative of the ketone.

Experimental Protocols

General Skraup Synthesis of Quinoline

Materials:

  • Aniline

  • Glycerol

  • Concentrated Sulfuric Acid

  • Nitrobenzene (or another oxidizing agent like arsenic pentoxide)[12]

  • Ferrous Sulfate Heptahydrate (moderator)[12]

Procedure:

  • In a large, robust reaction vessel equipped with a reflux condenser and a mechanical stirrer, carefully mix aniline, glycerol, and nitrobenzene.[12]

  • Slowly and with constant stirring, add concentrated sulfuric acid to the mixture. The addition is exothermic and may require cooling.[12]

  • Add ferrous sulfate heptahydrate to the reaction mixture.[12]

  • Gently heat the mixture to initiate the reaction. The reaction is highly exothermic and will begin to boil.[14]

  • Once the reaction has started, remove the external heating and allow it to proceed. If the reaction becomes too vigorous, cool the flask.[14]

  • After the initial vigorous reaction subsides, heat the mixture to maintain reflux for several hours to ensure the reaction goes to completion.[12]

  • After cooling, dilute the mixture with water and neutralize with a concentrated solution of sodium hydroxide until strongly alkaline.[12]

  • Isolate the crude quinoline by steam distillation.[12]

  • Separate the organic layer from the distillate and dry it over an anhydrous salt (e.g., potassium carbonate).[12]

  • Purify the crude quinoline by distillation.[12]

General Doebner-von Miller Synthesis of 2-Methylquinoline

Materials:

  • Aniline

  • Crotonaldehyde (or another α,β-unsaturated carbonyl compound)

  • Concentrated Hydrochloric Acid

  • Toluene (for biphasic system)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline and concentrated hydrochloric acid in water.[8]

  • Heat the mixture to reflux.

  • In a separate addition funnel, dissolve crotonaldehyde in toluene.[8]

  • Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over a period of 1-2 hours.[8]

  • After the addition is complete, continue to reflux for an additional 4-6 hours, monitoring the reaction by TLC.[8]

  • Upon completion, allow the mixture to cool to room temperature.

  • Carefully neutralize the mixture with a concentrated solution of sodium hydroxide until the pH is basic.[8]

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).[8]

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[8]

  • Purify the crude product by distillation or column chromatography.[8]

General Combes Synthesis of a 2,4-Disubstituted Quinoline

Materials:

  • Aniline

  • A β-diketone (e.g., acetylacetone)

  • Concentrated Sulfuric Acid

Procedure:

  • Mix the aniline and the β-diketone in a round-bottom flask.[1]

  • Slowly add a strong acid catalyst, such as concentrated sulfuric acid or polyphosphoric acid, to the mixture with cooling.[1]

  • Heat the reaction mixture at a specified temperature for several hours, monitoring the reaction progress by TLC.[1]

  • After completion, cool the reaction mixture and carefully pour it onto crushed ice.[1]

  • Make the solution alkaline by adding a base (e.g., ammonium hydroxide or sodium hydroxide solution) to precipitate the product.[1]

  • Collect the solid product by filtration, wash with water, and dry.[1]

General Friedländer Synthesis of a Substituted Quinoline

Materials:

  • An o-aminoaryl aldehyde or ketone (e.g., 2-aminobenzaldehyde)

  • A ketone with an α-methylene group (e.g., acetone)

  • Acid or base catalyst (e.g., sodium hydroxide or p-toluenesulfonic acid)[9][11]

  • Solvent (e.g., ethanol)[11]

Procedure:

  • Dissolve the o-aminoaryl aldehyde or ketone and the second carbonyl compound in a suitable solvent such as ethanol.[1]

  • Add a catalytic amount of an acid or base.

  • Heat the reaction mixture to reflux for several hours, monitoring the progress by TLC.[1]

  • After the reaction is complete, cool the mixture to room temperature.

  • If the product precipitates, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Visualizing Reaction Workflows

Skraup Synthesis Workflow

Skraup_Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Mix Aniline, Glycerol, & Oxidizing Agent B Add H₂SO₄ (conc.) & Moderator (FeSO₄) A->B Slowly, with cooling C Gentle Heating to Initiate B->C D Exothermic Reaction (Control Temperature) C->D E Reflux for Several Hours D->E F Cool & Dilute with Water E->F G Neutralize with NaOH F->G H Steam Distillation G->H I Separate & Dry Organic Layer H->I J Final Purification (Distillation) I->J

Caption: A general experimental workflow for the Skraup synthesis.[14]

Doebner-von Miller Synthesis Troubleshooting Logic

Doebner_von_Miller_Troubleshooting Start Low Yield in Doebner-von Miller Synthesis Problem Is significant polymer/ tar formation observed? Start->Problem Solution1 Implement Troubleshooting for Polymerization: - Use biphasic solvent system - Slow addition of carbonyl compound - Try milder acid catalyst Problem->Solution1 Yes Problem2 Is the aniline substrate heavily substituted with electron-withdrawing groups? Problem->Problem2 No End Improved Yield Solution1->End Solution2 Consider modified procedures like the Doebner hydrogen-transfer reaction. Problem2->Solution2 Yes Problem3 Is the reaction going to completion? Problem2->Problem3 No Solution2->End Solution3 Optimize Reaction Conditions: - Increase reaction time - Increase temperature - Check catalyst activity Problem3->Solution3 No Problem3->End Yes Solution3->End

Caption: Troubleshooting logic for low yields in the Doebner-von Miller synthesis.

References

Technical Support Center: Navigating Side Reactions in Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center dedicated to the synthesis of quinoline derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common side reactions encountered during key named reactions for quinoline synthesis. Here, we move beyond simple protocols to explain the causality behind experimental outcomes, offering field-proven insights to optimize your synthetic routes.

Structure of This Guide

This guide is structured in a question-and-answer format, directly addressing specific issues you may encounter during your experiments. Each section is dedicated to a specific quinoline synthesis method and its associated challenges.

Section 1: The Skraup Synthesis

The Skraup synthesis is a classic and powerful method for quinoline synthesis, but it is notoriously exothermic and prone to side reactions.[1][2]

Frequently Asked Questions & Troubleshooting

Q1: My Skraup synthesis is extremely vigorous and difficult to control. How can I moderate the reaction?

A1: The highly exothermic nature of the Skraup synthesis is a primary safety and yield concern.[1][3] The key is to control the rate of the reaction.

  • Causality: The reaction of glycerol with concentrated sulfuric acid to form acrolein is highly exothermic.[4] This, combined with the subsequent condensation and cyclization, can lead to a runaway reaction.

  • Troubleshooting Protocol:

    • Use a Moderator: The addition of a moderating agent like ferrous sulfate (FeSO₄) or boric acid is crucial.[1][3][5] Ferrous sulfate is believed to act as an oxygen carrier, allowing the oxidation to proceed more smoothly.[5][6]

    • Controlled Reagent Addition: Add the concentrated sulfuric acid slowly and portion-wise while vigorously stirring and cooling the reaction mixture in an ice bath.[3][5] This helps to dissipate the heat generated.

    • Ensure Efficient Stirring: Good agitation prevents the formation of localized hotspots where the reaction can accelerate uncontrollably.[3]

Q2: I'm observing significant tar formation in my Skraup synthesis, resulting in a low yield and difficult purification. What is the cause, and how can I minimize it?

A2: Tar formation is a common side reaction in the Skraup synthesis, arising from the harsh acidic and oxidizing conditions that lead to the polymerization of reactants and intermediates.[3]

  • Causality: The strongly acidic and high-temperature conditions can promote the self-polymerization of acrolein and other reactive intermediates.

  • Troubleshooting Protocol:

    • Optimize Temperature: Gentle heating should be applied to initiate the reaction. Once the exothermic phase begins, the heat source should be removed to allow the reaction to proceed under its own heat.[3] If the reaction becomes too vigorous, external cooling should be applied.

    • Use a Moderator: As with controlling the exothermicity, ferrous sulfate can help to control the reaction rate and reduce charring.[3]

    • Purification Strategy: The crude product is often a dark, tarry residue.[3] Purification is typically achieved by steam distillation, which effectively separates the volatile quinoline derivative from the non-volatile tar.[3][5] The distillate can then be extracted with an organic solvent, dried, and further purified by distillation under reduced pressure.[5]

Visualizing the Skraup Synthesis Workflow

Skraup_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Aniline Derivative + Anhydrous Glycerol D Slow Addition of H₂SO₄ with Cooling A->D B Concentrated H₂SO₄ B->D C Moderator (e.g., FeSO₄) C->D E Controlled Heating & Reflux D->E F Dilution with Water E->F G Basification (NaOH) F->G H Steam Distillation G->H I Extraction & Final Purification H->I

Caption: A typical workflow for the Skraup synthesis of quinolines.

Section 2: The Doebner-von Miller Reaction

The Doebner-von Miller reaction is a versatile method for preparing quinolines, but it can be plagued by polymerization and low yields.[7]

Frequently Asked Questions & Troubleshooting

Q1: My Doebner-von Miller reaction is producing a large amount of polymeric material and a low yield of the desired quinoline. How can I prevent this?

A1: Polymerization of the α,β-unsaturated aldehyde or ketone is a major side reaction in the Doebner-von Miller synthesis, especially under the acidic conditions employed.[8]

  • Causality: The acid catalyst can promote the self-condensation and polymerization of the carbonyl compound.

  • Troubleshooting Protocol:

    • Slow Reagent Addition: Add the α,β-unsaturated carbonyl compound slowly to the heated acidic solution of the aniline.[8] This maintains a low concentration of the carbonyl compound, disfavoring polymerization.

    • In Situ Generation: Generate the α,β-unsaturated carbonyl compound in situ. For example, acetaldehyde can undergo an aldol condensation to form crotonaldehyde directly in the reaction mixture.[8] This slow, in situ formation keeps the concentration of the reactive aldehyde low.

    • Two-Phase System: Employing a two-phase reaction system (e.g., water/toluene) can sequester the carbonyl compound, reducing acid-catalyzed polymerization.[3][8]

Q2: My Doebner-von Miller reaction has resulted in a very low yield or no product at all. What are the potential causes?

A2: Low or no yield can be attributed to several factors, including the choice of catalyst and the reactivity of the starting materials.

  • Causality: The reaction is highly dependent on the nature and concentration of the acid catalyst.[8] Both Brønsted and Lewis acids can be used, and the optimal choice is substrate-dependent.[8]

  • Troubleshooting Steps:

    • Catalyst Screening: Experiment with different acid catalysts (e.g., HCl, H₂SO₄, p-toluenesulfonic acid, SnCl₄, ZnCl₂) and concentrations to find the optimal conditions for your specific substrates.[8]

    • Temperature Optimization: Ensure the reaction temperature is appropriate. Too low a temperature will result in a sluggish reaction, while excessive heat can promote side reactions.[5]

    • Substrate Reactivity: Consider the electronic properties of your aniline. Electron-withdrawing groups can deactivate the aromatic ring, making the cyclization step more difficult.[5]

Data on Catalyst Effects in Doebner-von Miller Synthesis
CatalystConcentrationYield of 2-carboxy-4-phenylquinoline
HCl37%Moderate
H₂SO₄98%Low (significant charring)
p-TsOH10 mol%High
SnCl₄10 mol%Good
Sc(OTf)₃5 mol%Excellent

This table summarizes the general effect of different catalysts on the yield of a model Doebner-von Miller reaction. Actual yields will vary depending on the specific substrates and reaction conditions.

Section 3: The Combes Quinoline Synthesis

The Combes synthesis is a valuable method for preparing 2,4-substituted quinolines, but it can suffer from regioselectivity issues when using unsymmetrical β-diketones.[9][10]

Frequently Asked Questions & Troubleshooting

Q1: My Combes synthesis is producing a mixture of regioisomers. How can I control the regioselectivity?

A1: Regioselectivity in the Combes synthesis is influenced by a combination of steric and electronic factors, as well as the reaction conditions.[9][11]

  • Causality: The cyclization step can occur at either of the two carbonyl carbons of the β-diketone, leading to different regioisomers. The preferred site of cyclization is determined by the relative stability of the transition states leading to the two possible products.

  • Troubleshooting Strategies:

    • Steric Hindrance: Increasing the steric bulk of one of the substituents on the β-diketone will favor cyclization at the less sterically hindered position.[3][9]

    • Electronic Effects: The electronic nature of the substituents on both the aniline and the β-diketone can direct the cyclization. Electron-donating groups on the aniline can enhance the nucleophilicity of the ortho positions, influencing the site of ring closure.[3][9]

    • Catalyst Choice: The choice of acid catalyst (e.g., H₂SO₄ vs. polyphosphoric acid) can alter the ratio of regioisomers formed.[3][11]

    • Substrate Modification: If possible, modify the substituents on the starting materials to electronically or sterically favor the formation of the desired isomer.[9]

Visualizing Regioselectivity in Combes Synthesis

Combes_Regioselectivity cluster_reactants Unsymmetrical Reactants cluster_factors Controlling Factors Aniline Substituted Aniline Intermediate Enamine Intermediate Aniline->Intermediate Diketone Unsymmetrical β-Diketone Diketone->Intermediate Product_A Regioisomer A Intermediate->Product_A Path A Product_B Regioisomer B Intermediate->Product_B Path B Sterics Steric Hindrance Sterics->Intermediate Electronics Electronic Effects Electronics->Intermediate Catalyst Acid Catalyst Catalyst->Intermediate

Caption: Factors influencing the regiochemical outcome of the Combes quinoline synthesis.

Section 4: The Friedländer Synthesis

The Friedländer synthesis is a versatile method for producing quinolines, but it can be complicated by side reactions such as aldol condensations and regioselectivity issues with unsymmetrical ketones.[12][13]

Frequently Asked Questions & Troubleshooting

Q1: I am observing aldol condensation of my ketone starting material as a major side reaction in my base-catalyzed Friedländer synthesis. How can I avoid this?

A1: The basic conditions used to promote the Friedländer condensation can also catalyze the self-condensation of the ketone.[12]

  • Causality: The base can deprotonate the α-carbon of the ketone, leading to the formation of an enolate that can then attack another molecule of the ketone.

  • Troubleshooting Protocol:

    • Use an Imine Analog: Instead of the o-aminoaryl aldehyde or ketone, use its imine analog. This can help to avoid the conditions that favor aldol condensation.[12]

    • Catalyst Choice: Consider using an acid catalyst instead of a base. A variety of acid catalysts, including trifluoroacetic acid, p-toluenesulfonic acid, and Lewis acids, have been successfully employed in the Friedländer synthesis.[13]

    • Milder Conditions: The use of certain catalysts, such as gold catalysts, can allow the reaction to proceed under milder conditions, which may suppress side reactions.[12]

Q2: My Friedländer synthesis with an unsymmetrical ketone is giving a mixture of regioisomers. How can I improve the regioselectivity?

A2: Similar to the Combes synthesis, the use of an unsymmetrical ketone in the Friedländer synthesis can lead to the formation of two different regioisomers.[9][10][12]

  • Causality: The initial condensation can occur at either of the two α-carbons of the unsymmetrical ketone.

  • Troubleshooting Strategies:

    • Substrate Modification: Introducing a phosphoryl group on one of the α-carbons of the ketone can direct the reaction to the other α-carbon.[12]

    • Catalyst Control: The use of specific amine catalysts or ionic liquids has been shown to improve the regioselectivity of the Friedländer synthesis.[12]

    • Reaction Conditions: Systematically varying the solvent, temperature, and reaction time can help to identify conditions that favor the formation of a single isomer.[9]

Protocol: Base-Catalyzed Friedländer Synthesis
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the 2-aminoaryl aldehyde or ketone (1.0 mmol) in a suitable solvent like ethanol (10 mL).

  • Addition of Reagents: Add the ketone or other compound containing an α-methylene group (1.1 mmol) and a catalytic amount of a base such as potassium hydroxide (KOH, 0.2 mmol, 20 mol%).[5]

  • Reaction: Heat the mixture to reflux. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture. If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.[3]

References

Technical Support Center: Quinolin-2-ylmethanamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions for the reaction workup and purification of quinolin-2-ylmethanamine dihydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of converting the free amine, quinolin-2-ylmethanamine, to its dihydrochloride salt? A1: Converting the free amine to its dihydrochloride salt serves several key purposes. The salt form often exhibits higher stability and is typically a crystalline solid, which facilitates easier handling, purification, and storage compared to the free base, which may be an oil or a low-melting solid.[1] Furthermore, the formation of the salt can be an effective method for purification, as the salt may precipitate from a solution in which impurities remain dissolved.[1] For pharmaceutical applications, salt forms are often preferred due to their improved solubility and bioavailability.

Q2: Which solvents are recommended for the precipitation and washing of this compound? A2: The choice of solvent is critical for successful precipitation and purification. For precipitating the hydrochloride salt, a common strategy is to use a solvent in which the free amine is soluble but the salt is not. Anhydrous solvents are crucial to prevent the dissolution of the highly water-soluble hydrochloride salt.[2] A typical procedure involves dissolving the free amine in a solvent like anhydrous dichloromethane or diethyl ether and then introducing anhydrous HCl (e.g., as a solution in ether or dioxane).[3] For washing the isolated salt, solvents in which the hydrochloride salt has very low solubility, such as cold diethyl ether, acetone, or 2-propanol, are often used to remove residual impurities.[4]

Q3: How can I confirm the successful formation of the dihydrochloride salt? A3: Successful salt formation can be confirmed through several analytical techniques. A significant downfield shift of the hydrogen atoms adjacent to the nitrogen atoms in the 1H NMR spectrum is indicative of protonation.[3] Additionally, the physical properties will change; for example, a liquid free base will become a solid. The melting point of the salt will also be distinctly different from that of the free base. Elemental analysis can be used to confirm the presence of two chloride atoms per molecule.

Q4: What are some common impurities that might be present in the final product? A4: Impurities can originate from the starting materials or from side reactions during the synthesis of the quinoline core.[5][6] Common side products in quinoline synthesis can include regioisomers (if unsymmetrical precursors are used) and products from self-condensation of reactants.[5] Incomplete reaction can leave unreacted starting materials. During the workup, residual solvents or by-products from the salt formation step (e.g., excess acid) may also be present.

Troubleshooting Guide

Problem 1: The product "oils out" instead of crystallizing during salt formation.

  • Q: My this compound is separating as a thick oil or sticky solid instead of a crystalline powder. What should I do?

  • A: "Oiling out" is a common issue when a compound separates from a supersaturated solution as a liquid phase rather than a solid.[7] Here are several strategies to address this:

    • Reduce Supersaturation: The solution may be too concentrated. Try diluting the solution with a small amount of additional anhydrous solvent before or during the addition of HCl.[7]

    • Slow Down Precipitation: Cool the solution slowly after the addition of HCl. Rapid temperature changes can favor oil formation.[7]

    • Use a Seed Crystal: If a small amount of solid product is available, adding a seed crystal to the solution can induce crystallization.[7]

    • Solvent System Modification: Experiment with a different solvent system. A mixture of a good solvent and a poor solvent (anti-solvent) can sometimes promote crystallization.[7] For instance, after forming the salt in dichloromethane, you could try adding an anti-solvent like anhydrous hexane or diethyl ether dropwise to encourage precipitation.

Problem 2: The yield of the dihydrochloride salt is low.

  • Q: After the workup and salt formation, my final yield is significantly lower than expected. What are the potential causes and solutions?

  • A: Low yield can result from several factors throughout the process:

    • Incomplete Reaction: Ensure the initial synthesis of the free amine has gone to completion using techniques like Thin Layer Chromatography (TLC).

    • Losses During Extraction: The free amine might be partially soluble in the aqueous phase during extraction. Perform multiple extractions with the organic solvent to ensure complete recovery from the aqueous layer.

    • Product Solubility: The hydrochloride salt may have some solubility in the chosen precipitation or washing solvent, leading to losses.[2] Ensure you are using a solvent in which the salt is highly insoluble and consider cooling the solvent before washing.

    • pH Adjustment: During the initial workup to isolate the free amine, ensure the pH is sufficiently basic to deprotonate the amine fully, which will favor its partitioning into the organic layer.

Problem 3: The final product is discolored (e.g., yellow or brown).

  • Q: The isolated this compound is not a pure white or off-white solid. How can I improve the color and purity?

  • A: Discoloration often indicates the presence of impurities.

    • Charcoal Treatment: Dissolving the crude product in a suitable solvent and treating it with activated charcoal can help remove colored impurities.[4] Be aware that this can sometimes lead to a loss of product due to adsorption.

    • Recrystallization: This is a powerful purification technique. The ideal recrystallization solvent system is one in which the product is soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain soluble at all temperatures. For hydrochloride salts, solvents like ethanol, 2-propanol, or mixtures with an anti-solvent like diethyl ether can be effective.[4]

    • Starting Material Purity: Commercial quinoline samples can appear yellow due to impurities.[8] Ensure the purity of your starting materials before beginning the synthesis.

Quantitative Data Summary

The following table provides illustrative quantitative data for a typical lab-scale workup procedure. Actual values should be optimized for specific experimental conditions.

ParameterValueNotes
Free Amine Isolation
Starting Reaction Volume100 mLAssumes a completed reaction mixture.
Water for Dilution100 mL
Basifying Agent (e.g., 1M NaOH)~20-30 mLAdded until pH > 12.
Extraction Solvent (Dichloromethane)3 x 50 mLMultiple extractions improve yield.
Drying Agent (Anhydrous MgSO₄ or Na₂SO₄)~5 g
Dihydrochloride Salt Formation
Anhydrous Solvent (Diethyl Ether)100 mLFor dissolving the free amine.
HCl in Diethyl Ether (2.0 M)~1.2 equivalents per amine groupAdded dropwise with stirring.
Washing Solvent (Cold Diethyl Ether)2 x 20 mL
Expected Yield 75-90%Relative to the theoretical amount of free amine.

Experimental Protocol

Part 1: Isolation of Quinolin-2-ylmethanamine (Free Base)

  • Quenching and Dilution: Cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing deionized water.

  • Basification: Slowly add a 1M sodium hydroxide (NaOH) solution to the separatory funnel while monitoring the pH of the aqueous layer. Continue adding base until the pH is greater than 12 to ensure the amine is fully deprotonated.[9]

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).[10] Combine the organic extracts.

  • Washing: Wash the combined organic layers with brine (saturated NaCl solution) to remove residual water and inorganic salts.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[10]

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude quinolin-2-ylmethanamine free base, which may be an oil.

Part 2: Formation and Isolation of Dihydrochloride Salt

  • Dissolution: Dissolve the crude free amine in a minimal amount of anhydrous diethyl ether (or another suitable anhydrous solvent like dichloromethane).

  • Precipitation: While stirring the solution, slowly add a 2.0 M solution of anhydrous hydrogen chloride (HCl) in diethyl ether dropwise.[3] A precipitate should form. Continue addition until no further precipitation is observed.

  • Stirring: Stir the resulting suspension at room temperature for 30-60 minutes to ensure complete salt formation.

  • Filtration: Collect the solid product by vacuum filtration.[3]

  • Washing: Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any soluble impurities.[3]

  • Drying: Dry the isolated solid under vacuum to obtain this compound.

Experimental Workflow Diagram

experimental_workflow start Start: Reaction Mixture quench 1. Quench & Dilute with Water start->quench end_product Final Product: Quinolin-2-ylmethanamine Dihydrochloride basify 2. Basify (pH > 12) quench->basify extract 3. Extract with Dichloromethane basify->extract dry 4. Dry Organic Layer (e.g., MgSO4) extract->dry Organic Phase aq_waste Aqueous Waste extract->aq_waste Aqueous Phase concentrate 5. Concentrate (Rotary Evaporator) dry->concentrate free_amine Intermediate: Crude Free Amine concentrate->free_amine dissolve 6. Dissolve in Anhydrous Ether free_amine->dissolve add_hcl 7. Add Anhydrous HCl in Ether dissolve->add_hcl filter_wash 8. Filter & Wash with Ether add_hcl->filter_wash dry_final 9. Dry Under Vacuum filter_wash->dry_final Solid Product filtrate_waste Filtrate (Waste) filter_wash->filtrate_waste Filtrate dry_final->end_product

Caption: Workflow for the workup and isolation of this compound.

References

Technical Support Center: Troubleshooting Low Yield in Friedländer Annulation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Friedländer annulation. This guide is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize this important quinoline synthesis reaction. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the Friedländer annulation and what are its key components?

The Friedländer annulation is a chemical reaction that synthesizes quinoline derivatives through the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (a ketone or aldehyde with at least one hydrogen on the carbon adjacent to the carbonyl group).[1][2] The reaction is typically catalyzed by an acid or a base.[1][2]

There are two plausible reaction mechanisms. The first involves an initial aldol condensation between the two carbonyl reactants, followed by cyclization and dehydration. The second pathway begins with the formation of a Schiff base, which then undergoes an intramolecular aldol-type reaction and subsequent dehydration to form the quinoline ring.[1]

Q2: My Friedländer reaction has a very low yield or is not producing any product. What are the most common causes?

Several factors can contribute to low or no yield in a Friedländer synthesis. The most common culprits include:

  • Inappropriate Catalyst: The choice of acid or base catalyst is highly dependent on the specific substrates being used.[2]

  • Suboptimal Reaction Temperature: The reaction often requires heating, but excessive temperatures can lead to the decomposition of starting materials or products.[2]

  • Poor Substrate Reactivity: Steric hindrance or the presence of deactivating electronic groups on either of the starting materials can significantly slow down or prevent the reaction.[2]

  • Side Reactions: The most prevalent side reaction is the self-condensation of the ketone reactant, particularly under basic conditions.[2]

  • Solvent Effects: The polarity and nature of the solvent can influence reaction rates and the solubility of your reactants.[2]

  • Purity of Starting Materials: Impurities in the starting materials can interfere with the reaction and lead to lower yields.

Troubleshooting Guides

Issue 1: Low Yield Due to Catalyst Inefficiency

Q3: How do I select the right catalyst for my specific substrates and how can I screen for the optimal one?

The choice of catalyst is critical and depends on the reactivity of your starting materials.

  • Acid Catalysts: Generally effective for a broad range of substrates. Common choices include Brønsted acids like p-toluenesulfonic acid (p-TsOH) and sulfuric acid (H₂SO₄), and Lewis acids such as zinc chloride (ZnCl₂) and indium(III) triflate (In(OTf)₃).[2][3]

  • Base Catalysts: Often used for more reactive substrates. Common bases include potassium hydroxide (KOH), sodium hydroxide (NaOH), and potassium tert-butoxide (KOtBu).[2]

  • Milder Catalysts: For sensitive substrates, milder catalysts like molecular iodine can be effective.[4]

Experimental Protocol: Parallel Catalyst Screening

This protocol allows for the efficient screening of multiple catalysts simultaneously.

Materials:

  • 2-aminoaryl aldehyde/ketone (e.g., 2-aminobenzophenone)

  • α-methylene ketone (e.g., cyclohexanone)

  • A selection of catalysts (e.g., p-TsOH, ZnCl₂, KOH, iodine)

  • An array of reaction vials with stir bars

  • Reaction block with heating and stirring capabilities

  • Solvent (e.g., ethanol or toluene)

  • TLC plates and developing chamber

Procedure:

  • To each reaction vial, add the 2-aminoaryl aldehyde/ketone (e.g., 0.1 mmol).

  • Add the α-methylene ketone (e.g., 0.12 mmol).

  • Add the chosen solvent (e.g., 1 mL).

  • To each vial, add a different catalyst (e.g., 10 mol%). Include a no-catalyst control.

  • Seal the vials and place them in the reaction block.

  • Heat the reactions to a chosen temperature (e.g., 80 °C) with stirring for a set amount of time (e.g., 4 hours).

  • After the allotted time, cool the reactions to room temperature.

  • Monitor the progress of each reaction by Thin-Layer Chromatography (TLC) to identify the most promising catalyst(s) based on the consumption of starting material and the formation of the product spot.[5]

Data Presentation: Comparison of Catalysts for Friedländer Annulation

CatalystConditionsYield (%)Reference
Brønsted Acids
p-TsOHSolvent-free, 80-100 °C85-95[6]
H₂SO₄Ethanol, refluxVaries[2]
Lewis Acids
In(OTf)₃Solvent-free75-92[3]
ZnCl₂150-220 °CVaries[7]
Bases
KOHEthanol, refluxVaries[7]
KOtBuToluene, refluxVaries[2]
Other
IodineSolvent-free, 80-100 °C82-94[4]
SiO₂ nanoparticlesMicrowave, 100 °Cup to 93[8]

Yields are highly substrate-dependent and the table provides a general comparison.

Visualization: Catalyst Screening Workflow

Catalyst Screening Workflow start Low Yield Observed prep_reactants Prepare parallel reactions with different catalysts start->prep_reactants run_reactions Run reactions under identical conditions prep_reactants->run_reactions monitor_tlc Monitor progress by TLC run_reactions->monitor_tlc analyze Identify catalyst with highest conversion monitor_tlc->analyze optimize Optimize conditions for best catalyst analyze->optimize

Caption: A workflow diagram for parallel catalyst screening.

Issue 2: Suboptimal Reaction Temperature and Solvent

Q4: My reaction is slow or producing significant byproducts. How can I optimize the temperature and solvent?

The reaction temperature and solvent are crucial parameters that often need to be optimized for a specific set of substrates.

Experimental Protocol: Temperature and Solvent Optimization

  • Solvent Screening: Using the best catalyst identified from the previous screen, set up a series of reactions in different solvents (e.g., ethanol, toluene, DMF, or solvent-free). Run these at a moderate temperature (e.g., 80 °C) and monitor by TLC to find the solvent that gives the best conversion to the product.

  • Temperature Optimization: Once the optimal solvent is determined, run a series of reactions at different temperatures (e.g., room temperature, 60 °C, 80 °C, 100 °C, and reflux) to find the temperature that provides the best balance of reaction rate and minimal byproduct formation.

Workup and Purification:

  • Once the reaction is complete (as determined by TLC), cool the reaction mixture to room temperature.

  • If the product precipitates, it can be collected by filtration.[9]

  • Otherwise, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.[10]

Visualization: Temperature Optimization Logic

Temperature Optimization Logic start Reaction too slow? increase_temp Increase Temperature start->increase_temp Yes byproducts Byproducts observed? start->byproducts No increase_temp->byproducts decrease_temp Decrease Temperature byproducts->decrease_temp Yes optimal Optimal Temperature Found byproducts->optimal No decrease_temp->optimal

Caption: A decision-making flowchart for temperature optimization.

Issue 3: Formation of Multiple Products (Regioselectivity Issues)

Q5: I am using an unsymmetrical ketone and obtaining a mixture of isomeric quinolines. How can I improve the regioselectivity?

When an unsymmetrical ketone with two different α-methylene groups is used, a mixture of regioisomers can form. Several strategies can be employed to control the regioselectivity:

  • Catalyst Control: Certain catalysts can favor the formation of one regioisomer. For example, specific amine catalysts can direct the reaction towards the 2-substituted quinoline.

  • Use of Directing Groups: Introducing a directing group, such as a phosphoryl group, on one of the α-carbons of the ketone can block one reaction pathway, leading to a single product.[9]

  • Reaction Conditions: In some cases, adjusting the reaction temperature or the rate of addition of the ketone can influence the regioselectivity.

Issue 4: Prevalent Side Reactions (Aldol Self-Condensation)

Q6: My main impurity is the self-condensation product of my ketone. How can I minimize this side reaction?

The self-condensation of the ketone reactant is a common side reaction, especially under basic conditions.[2] To mitigate this:

  • Use Milder Conditions: Harsher conditions (strong bases, high temperatures) can promote self-condensation. Switching to a milder catalyst (e.g., iodine) or milder conditions can help.[4]

  • Use an Imine Analogue: To avoid aldol side reactions, the imine analogue of the o-aminoaryl ketone can be used instead.[9]

  • Pre-form the Enolate: In some cases, using a strong, non-nucleophilic base (like LDA) at low temperatures to pre-form the enolate of the desired ketone before adding the 2-aminoaryl carbonyl compound can improve selectivity.

Visualization: General Mechanism of Friedländer Annulation

General Mechanism of Friedländer Annulation reactants 2-Aminoaryl Ketone + α-Methylene Ketone pathway1 Aldol Condensation reactants->pathway1 pathway2 Schiff Base Formation reactants->pathway2 intermediate1 Aldol Adduct pathway1->intermediate1 dehydration1 Dehydration intermediate1->dehydration1 intermediate2 Unsaturated Carbonyl dehydration1->intermediate2 cyclization1 Intramolecular Cyclization intermediate2->cyclization1 product Quinoline cyclization1->product intermediate3 Schiff Base pathway2->intermediate3 cyclization2 Intramolecular Aldol-type Reaction intermediate3->cyclization2 intermediate4 Cyclized Intermediate cyclization2->intermediate4 dehydration2 Dehydration intermediate4->dehydration2 dehydration2->product

Caption: The two primary mechanistic pathways of the Friedländer annulation.

References

Quinolin-2-ylmethanamine dihydrochloride stability in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Quinolin-2-ylmethanamine dihydrochloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the stability and integrity of this compound, it is recommended to store the compound at 2-8°C in a tightly sealed container, protected from light and moisture.[1] Long-term storage at room temperature is generally not advised.

Q2: What solvents are suitable for dissolving this compound?

A2: this compound is slightly soluble in water and Dimethyl Sulfoxide (DMSO).[2] For biological experiments, creating a concentrated stock solution in DMSO is a common practice. It is advisable to perform a solubility test in your specific solvent of choice before preparing a large-scale solution.

Q3: Is this compound stable in aqueous solutions?

A3: As a dihydrochloride salt, this compound is expected to be relatively stable in acidic aqueous solutions. However, in neutral or basic aqueous solutions, the free base form may be less stable and prone to degradation over time. It is recommended to prepare fresh aqueous solutions for experiments or store them at 2-8°C for a short period. For long-term storage, frozen aliquots are preferable.

Q4: Are there any known incompatibilities with other chemicals?

A4: Yes, this compound is incompatible with strong oxidizing agents.[3] Contact with such agents should be avoided to prevent chemical degradation.

Q5: What are the potential degradation pathways for this compound?

A5: Based on the general reactivity of quinoline derivatives, potential degradation pathways include oxidation of the quinoline ring and hydrolysis of the methanamine side chain, especially under harsh acidic or basic conditions, or in the presence of strong oxidizing agents. Photodegradation can also occur upon prolonged exposure to light.

Troubleshooting Guides

Issue 1: Inconsistent or unexpected experimental results.
  • Possible Cause 1: Compound Degradation.

    • Troubleshooting:

      • Verify the storage conditions of your solid compound and stock solutions. Ensure they are protected from light and stored at the recommended temperature.

      • Prepare fresh stock solutions. Avoid using old stock solutions, especially if they have been stored at room temperature for an extended period.

      • Perform a quick purity check of your compound using a suitable analytical method like HPLC if you suspect significant degradation.

  • Possible Cause 2: Poor Solubility.

    • Troubleshooting:

      • Ensure the compound is fully dissolved in the solvent. Gentle warming or sonication may aid dissolution.

      • If using aqueous buffers, check for any precipitation after adding the compound stock solution. If precipitation occurs, you may need to adjust the final concentration or the solvent composition (e.g., by increasing the percentage of a co-solvent like DMSO).

Issue 2: Precipitation of the compound in cell culture media.
  • Possible Cause: Low aqueous solubility of the compound at the final concentration.

    • Troubleshooting:

      • Decrease the final concentration of the compound in the media.

      • Increase the percentage of DMSO in the final culture medium. However, be mindful of the potential toxicity of DMSO to your cells (typically, <0.5% v/v is well-tolerated by most cell lines).

      • Prepare a more dilute stock solution to minimize the volume of organic solvent added to the aqueous medium.

Stability in Different Solvents

The stability of this compound can vary significantly depending on the solvent and storage conditions. The following table summarizes representative stability data based on forced degradation studies. Please note that this is generalized data and stability in your specific experimental setup should be confirmed.

SolventTemperatureStorage DurationDegradation (%)Notes
Water (pH 4.0)25°C24 hours< 2%Relatively stable in acidic aqueous solution.
Water (pH 7.4)25°C24 hours5 - 10%Degradation increases at neutral pH.
Water (pH 9.0)25°C24 hours15 - 25%Significant degradation in basic conditions.
DMSO25°C7 days< 1%Generally stable in anhydrous DMSO.
DMSO (90%) / Water (10%)4°C2 years~15%Stable for extended periods when stored properly in a DMSO/water mixture at low temperatures.[4]
Ethanol25°C24 hours2 - 5%Moderate stability.
Cell Culture Media (10% FBS)37°C24 hours10 - 20%Stability can be influenced by media components and pH.

Experimental Protocols

Protocol 1: General Procedure for Preparing a Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the solution until the compound is completely dissolved. Gentle warming (up to 37°C) or brief sonication can be used to aid dissolution.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Protocol 2: Forced Degradation Study

This protocol outlines a general procedure to assess the intrinsic stability of this compound.

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a 50:50 mixture of acetonitrile and water.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid compound at 105°C for 24 hours.

    • Photolytic Degradation: Expose the stock solution in a quartz cuvette to a photostability chamber for a period equivalent to an exposure of not less than 1.2 million lux hours and 200 watt hours/square meter.

  • Sample Analysis: Analyze the stressed samples by a stability-indicating HPLC method (see Protocol 3) to determine the extent of degradation and identify any degradation products.

Protocol 3: Stability-Indicating HPLC Method

This method can be used as a starting point for the analysis of this compound and its potential degradation products.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: 90% to 10% B

    • 35-40 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Visualizations

Potential Signaling Pathways

Quinoline derivatives have been reported to be involved in various signaling pathways, particularly in the context of cancer research.[5][6][7] The diagram below illustrates a potential mechanism of action for a quinoline derivative, highlighting its inhibitory effects on key cellular signaling cascades. It is important to note that the specific pathways affected by this compound require experimental validation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Quinoline Quinolin-2-ylmethanamine dihydrochloride Quinoline->PI3K Inhibits Quinoline->Ras Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Potential inhibitory signaling pathways of this compound.

Experimental Workflow for Stability Testing

The following workflow outlines the key steps in performing a stability study for this compound.

G cluster_stress Stress Conditions start Start: Obtain Quinolin-2-ylmethanamine dihydrochloride prep_stock Prepare Stock Solution (e.g., 1 mg/mL in ACN/Water) start->prep_stock forced_degradation Forced Degradation Studies prep_stock->forced_degradation acid Acidic (0.1 M HCl, 60°C) forced_degradation->acid base Basic (0.1 M NaOH, 60°C) forced_degradation->base oxidation Oxidative (3% H2O2, RT) forced_degradation->oxidation thermal Thermal (105°C, solid) forced_degradation->thermal photo Photolytic (UV/Vis light) forced_degradation->photo hplc_analysis Stability-Indicating HPLC Analysis acid->hplc_analysis base->hplc_analysis oxidation->hplc_analysis thermal->hplc_analysis photo->hplc_analysis data_analysis Data Analysis: - % Degradation - Identify Degradants hplc_analysis->data_analysis end End: Stability Profile Established data_analysis->end

Caption: Workflow for conducting a forced degradation stability study.

References

Technical Support Center: Recrystallization of Quinoline Salts

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for the purification of quinoline salts via recrystallization.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization of quinoline salts.

Q1: My quinoline salt is "oiling out" instead of forming crystals. What should I do?

A1: "Oiling out" occurs when the dissolved salt separates from the solution as a liquid phase rather than a solid crystalline phase.[1] This is often because the solution is supersaturated at a temperature above the melting point of the solute, or because of the presence of significant impurities.[2] An oil is undesirable as it often traps impurities.[3]

  • Troubleshooting Steps:

    • Re-heat the Solution: Heat the mixture to re-dissolve the oil.

    • Add More Solvent: Add a small amount of the hot "good" solvent to decrease the saturation level.[4]

    • Slow Cooling: Allow the solution to cool much more slowly. An insulated container or a dewar can be used to slow the rate of cooling, which favors the formation of crystals over oil.[2]

    • Lower the Crystallization Temperature: Try to initiate crystallization at a lower temperature by adding a seed crystal once the solution has cooled significantly.

    • Change the Solvent System: The polarity of the solvent may be too different from your quinoline salt.[2] Consider a different single solvent or a new two-solvent system.

Q2: No crystals are forming, even after the solution has cooled completely. What is the problem?

A2: The failure of crystals to form is typically due to one of two reasons: the solution is not sufficiently saturated, or the crystallization process has a high activation energy barrier for nucleation.

  • Troubleshooting Steps:

    • Too Much Solvent: This is the most common reason for crystallization failure.[5] To fix this, gently heat the solution to boil off some of the solvent, thereby increasing the concentration of the quinoline salt.[4] Allow the concentrated solution to cool again.

    • Induce Crystallization: If the solution is supersaturated, nucleation may need to be initiated.[5]

      • Scratching: Gently scratch the inside surface of the flask with a glass rod at the meniscus. The microscopic scratches on the glass can provide a nucleation site.[5]

      • Seed Crystals: If you have a small crystal of the pure product, add it to the supersaturated solution to act as a template for crystal growth.[5]

    • Drastic Cooling: Once the solution is at room temperature, place it in an ice-water bath to maximize crystal formation by further decreasing the salt's solubility.[3]

Q3: The crystal yield is very low. How can I improve it?

A3: A low yield suggests that a significant amount of your quinoline salt remained dissolved in the mother liquor.

  • Troubleshooting Steps:

    • Minimize Solvent: Ensure you used the absolute minimum amount of hot solvent required to fully dissolve the crude salt. Using excess solvent is a common cause of low recovery.[3]

    • Sufficient Cooling: Make sure the solution was thoroughly cooled in an ice bath to minimize the solubility of the product in the solvent.[6]

    • Recover a Second Crop: The filtrate (mother liquor) can be concentrated by boiling off a portion of the solvent and then cooling again to obtain a second, though likely less pure, crop of crystals.[6]

    • Check Solvent Choice: The solubility of your salt in the cold solvent may be too high. A different solvent system where the salt has very low solubility at cold temperatures might be necessary.

Q4: The recrystallized product is colored, but the pure compound should be colorless. How do I remove the colored impurities?

A4: Colored impurities are common and can often be adsorbed onto activated charcoal.

  • Troubleshooting Steps:

    • Dissolve the Salt: Dissolve the impure quinoline salt in the minimum amount of hot recrystallization solvent.

    • Add Activated Charcoal: Allow the solution to cool slightly from the boiling point to prevent violent frothing, then add a small amount (1-2% of the solute's weight) of activated charcoal.[7]

    • Reheat and Filter: Bring the solution back to a boil for a few minutes. The colored impurities will adsorb to the surface of the charcoal. Perform a hot gravity filtration to remove the charcoal.[7] The resulting filtrate should be colorless and can then be cooled for crystallization.

Q5: How do I choose a suitable solvent for my quinoline salt?

A5: The ideal solvent is one in which the quinoline salt is very soluble at high temperatures but poorly soluble at low temperatures.[8] Since quinoline salts are polar, polar solvents are a good starting point.

  • Solvent Selection Strategy:

    • "Like Dissolves Like": Quinoline salts (e.g., hydrochloride, sulfate) are polar and ionic. Therefore, polar solvents like water, ethanol, and methanol are good candidates.[9]

    • Testing: Place a small amount of your salt in a test tube and add a few drops of the solvent. Observe the solubility at room temperature. Heat the mixture to boiling and observe again. A good solvent will show poor solubility when cold and high solubility when hot.

    • Two-Solvent Systems: If no single solvent is ideal, use a two-solvent (or "solvent-antisolvent") system.[10] This involves dissolving the salt in a "good" solvent in which it is highly soluble, and then adding a "poor" solvent (an antisolvent) in which it is insoluble, until the solution becomes cloudy (the saturation point). The two solvents must be miscible.[6] Common pairs include ethanol/water or methanol/diethyl ether.[8]

Data Presentation: Solvent Selection for Quinoline Salts

SolventPolarityBoiling Point (°C)Suitability for Quinoline SaltsNotes
WaterHigh100Often a good solvent, especially for hydrochlorides and sulfates.[9]Solubility of quinoline itself is low in cold water but good in hot water.[10]
EthanolHigh78Good general-purpose solvent. Often used in mixtures with water.[2]A common choice for many organic salts.
MethanolHigh65Good general-purpose solvent. Can be used in mixtures with less polar solvents.More volatile than ethanol.
IsopropanolMedium82Can be effective, particularly for hydrochloride salt formation.[2]Less polar than ethanol or methanol.
AcetoneMedium56May be used, often as part of a two-solvent system (e.g., with water).[2]Highly volatile.
AcetonitrileMedium82Has been used for recrystallizing quinoline picrate salts.[1]
Ethyl AcetateLow-Medium77Generally a "poor" solvent; useful as an antisolvent in a two-solvent system.
Hexane/HeptaneLow~69 / ~98Insoluble; useful as an antisolvent for non-polar oils to induce crystallization.[2]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This method is used when a single solvent is found that dissolves the quinoline salt at its boiling point but not at low temperatures.[6]

  • Dissolution: Place the crude quinoline salt in an Erlenmeyer flask. Add a minimal amount of the selected solvent and a boiling chip. Heat the mixture to a gentle boil on a hot plate. Continue to add small portions of the hot solvent dropwise until the salt has just completely dissolved.[3]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. Use a pre-heated funnel and fluted filter paper to filter the hot solution into a clean, pre-heated flask to prevent premature crystallization.[3]

  • Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Do not disturb the flask during this period.[3]

  • Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 15-20 minutes to maximize the yield of crystals.[6]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry completely by drawing air through the funnel. For final drying, the crystals can be transferred to a watch glass or placed in a desiccator.[3]

Protocol 2: Two-Solvent Recrystallization

This method is ideal when no single solvent meets the required solubility criteria. It uses a "good" solvent where the salt is soluble and a miscible "poor" solvent (antisolvent) where the salt is insoluble.[9]

  • Dissolution: Dissolve the crude quinoline salt in the minimum amount of the hot "good" solvent in an Erlenmeyer flask.

  • Addition of Antisolvent: While keeping the solution hot, add the "poor" solvent (antisolvent) dropwise until the solution becomes faintly and persistently cloudy. This indicates the saturation point.[9]

  • Clarification: Add one or two drops of the hot "good" solvent to re-dissolve the precipitate and make the solution clear again.

  • Crystallization and Cooling: Follow steps 3 and 4 from the Single-Solvent Recrystallization protocol.

  • Isolation and Washing: Collect the crystals by vacuum filtration. For the washing step, use an ice-cold mixture of the two solvents (in the same approximate ratio used for the crystallization) to wash the crystals.

  • Drying: Follow step 7 from the Single-Solvent Recrystallization protocol.

Visualizations

G start Recrystallization Problem (e.g., Oiling Out, No Crystals) check_saturation Is the solution supersaturated? start->check_saturation Initial Check add_solvent Re-heat and add more 'good' solvent start->add_solvent If Oiling Out check_cooling Was cooling slow and undisturbed? check_saturation->check_cooling Yes boil_off Heat to boil off excess solvent check_saturation->boil_off No (Clear Solution) check_solvent Is the solvent system appropriate? check_cooling->check_solvent Yes slow_cool Insulate flask and cool down slowly check_cooling->slow_cool No (Cooled too fast) induce_xtal Induce Crystallization: - Scratch flask - Add seed crystal check_solvent->induce_xtal Yes change_solvent Perform solvent screening to find a new system check_solvent->change_solvent No add_solvent->slow_cool slow_cool->start Re-attempt boil_off->check_saturation

Caption: Troubleshooting workflow for common recrystallization issues.

G start Start: Crude Quinoline Salt dissolve 1. Dissolve in Minimum Amount of Hot Solvent start->dissolve hot_filter_q Insoluble Impurities? dissolve->hot_filter_q hot_filter 2. Hot Gravity Filtration hot_filter_q->hot_filter Yes cool 3. Cool Slowly to Room Temp hot_filter_q->cool No hot_filter->cool ice_bath 4. Cool in Ice-Water Bath cool->ice_bath vac_filter 5. Isolate Crystals via Vacuum Filtration ice_bath->vac_filter wash 6. Wash Crystals with Ice-Cold Solvent vac_filter->wash dry 7. Dry Crystals wash->dry end End: Pure Crystalline Product dry->end

Caption: General experimental workflow for recrystallizing quinoline salts.

References

Technical Support Center: Column Chromatography of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully purifying quinoline derivatives using column chromatography.

Troubleshooting Guides

This section addresses specific issues that may arise during the column chromatography of quinoline derivatives.

Issue 1: Poor Separation or Overlapping Peaks

  • Question: My quinoline derivatives are not separating well on the column, and the collected fractions contain mixtures of compounds. How can I improve the resolution?

  • Answer: Poor separation is a common issue that can often be resolved by optimizing the mobile phase and stationary phase.

    • Optimize the Mobile Phase: The choice of solvent system is critical for good separation. Use Thin Layer Chromatography (TLC) to screen various solvent systems. The ideal system should provide a retention factor (Rf) value of approximately 0.2-0.3 for the target compound.[1] A gradual increase in solvent polarity (gradient elution) often yields better separation than using a single solvent mixture (isocratic elution).

    • Change the Stationary Phase: If optimizing the mobile phase doesn't resolve the issue, consider using a different stationary phase. While silica gel is most common, quinoline derivatives, being basic, can interact strongly with the acidic silica surface, leading to poor separation.[2] Alternatives include:

      • Alumina (basic or neutral): This can be a good alternative for basic compounds.[2][3]

      • Reversed-phase silica (C18): Suitable for non-polar quinoline derivatives.[3]

      • Florisil or Cellulose: These may be effective for particularly sensitive compounds.[3]

    • Sample Loading: Overloading the column is a frequent cause of poor separation. As a general guideline, use a silica gel to crude product weight ratio of at least 30:1 for simple separations and up to 100:1 for more challenging ones.[2]

Issue 2: Peak Tailing or Streaking

  • Question: My quinoline derivative is streaking down the column, resulting in broad peaks and impure fractions. What causes this and how can I fix it?

  • Answer: Peak tailing is often caused by the interaction of the basic nitrogen atom in the quinoline ring with the acidic silanol groups on the surface of the silica gel.[2][3]

    • Use a Mobile Phase Modifier: Adding a small amount of a basic modifier to the eluent can significantly reduce tailing.[2] Triethylamine (TEA) at a concentration of 0.1-2% is commonly used to mask the active silanol sites.[1][2][3]

    • Deactivate the Silica Gel: Before packing the column, you can neutralize the acidic sites on the silica gel. This can be done by preparing a slurry of the silica gel in the eluent containing 1-3% triethylamine.[1][2]

    • Adjust Mobile Phase pH: For HPLC applications, operating the mobile phase at a low pH (e.g., 2.5-4) can protonate the basic quinoline compound and suppress the ionization of acidic silanol groups, minimizing unwanted interactions.[1]

Issue 3: Compound Decomposition on the Column

  • Question: I suspect my quinoline derivative is degrading during column chromatography. How can I prevent this?

  • Answer: The acidic nature of silica gel can cause the decomposition of sensitive quinoline derivatives.[2]

    • Deactivate the Silica Gel: As mentioned for peak tailing, neutralizing the silica gel with a base like triethylamine can prevent acid-catalyzed degradation.[2][3]

    • Use an Alternative Stationary Phase: Switching to a less acidic stationary phase like neutral or basic alumina can be effective.[2][3]

    • Minimize Contact Time: Use flash chromatography with applied pressure to speed up the separation and reduce the time the compound spends on the column.[2]

    • Work at Lower Temperatures: If the compound is thermally sensitive, running the column in a cold room may help reduce decomposition.[2]

Issue 4: Compound Not Eluting from the Column

  • Question: My quinoline derivative is stuck at the top of the column and will not elute, even with a highly polar solvent system. What should I do?

  • Answer: This issue can arise from several factors, including strong interactions with the stationary phase or insolubility in the mobile phase.

    • Systematic Increase in Solvent Polarity: Ensure a systematic and gradual increase in the polarity of the mobile phase. For highly polar quinoline derivatives, solvent systems like dichloromethane/methanol or ethyl acetate/methanol may be necessary.[2]

    • Check Solubility: The compound may have precipitated on the column if it is not soluble in the mobile phase. Ensure the chosen solvent for loading the sample is compatible with the mobile phase.

    • Alternative Stationary Phase: The compound may have an irreversible interaction with silica gel. Trying a different stationary phase, such as alumina or a reversed-phase material, is recommended.[2][3]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing a column chromatography protocol for a new quinoline derivative?

A1: A good starting point is to use Thin Layer Chromatography (TLC) to screen for an appropriate solvent system. Aim for an Rf value of 0.2-0.3 for your target compound.[1] A common stationary phase to start with is silica gel, and typical mobile phases are mixtures of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane).[2]

Q2: How do I choose between wet and dry loading of my sample?

A2:

  • Wet Loading: This method is suitable when your crude product is readily soluble in the initial mobile phase. The sample is dissolved in a minimal amount of the eluent and carefully added to the top of the column.[2]

  • Dry Loading: This is the preferred method if your compound has poor solubility in the eluent or if you need to use a strong solvent to dissolve it. The crude product is dissolved in a suitable solvent, adsorbed onto a small amount of silica gel, and the solvent is evaporated. The resulting free-flowing powder is then added to the top of the column.[2]

Q3: Can I reuse my column?

A3: While it is technically possible to regenerate and reuse a chromatography column, it is generally not recommended for high-purity applications, especially when working with different compounds. Residual impurities from a previous run can co-elute and contaminate your current purification. For routine purifications where the same compound is isolated repeatedly, column reuse may be feasible after thorough washing and regeneration.

Q4: What are some common solvent systems for the column chromatography of quinoline derivatives?

A4: The optimal solvent system is highly dependent on the specific quinoline derivative. However, some commonly used systems include mixtures of petroleum ether and ethyl acetate, or chloroform, petroleum ether, and ethyl acetate.[2] For more polar compounds, dichloromethane/methanol may be used.[2]

Data Presentation

Table 1: Example Solvent Systems for Column Chromatography of Quinoline Derivatives

Quinoline DerivativeStationary PhaseMobile Phase (v/v)Reference
2-Chloro-3-(4-chlorophenyl)-6-fluoroquinolineSilica GelPetroleum Ether : Ethyl Acetate (85:15)[2]
2-Methoxyquinoline-3-carbaldehydeSilica GelPetroleum Ether : Ethyl Acetate (85:15)[2]
General quinoline aldehydesSilica GelChloroform : Petroleum Ether : Ethyl Acetate (9.5:0.5)[2]

Experimental Protocols

General Protocol for Column Chromatography of a Quinoline Derivative

This protocol provides a general workflow. The specific stationary phase and mobile phase should be determined based on TLC analysis for each specific compound.

1. Preparation of the Stationary Phase (Slurry Method)

  • Choose an appropriate stationary phase (e.g., silica gel).
  • In a beaker, prepare a slurry by mixing the silica gel with the initial, least polar mobile phase. The consistency should be pourable but not too dilute.
  • Gently pour the slurry into the chromatography column, ensuring no air bubbles are trapped.
  • Tap the column gently to promote even packing.
  • Add a thin layer of sand on top of the stationary phase to prevent disturbance during solvent addition.[2]

2. Sample Loading

  • Wet Loading: Dissolve the crude sample in a minimal amount of the initial mobile phase. Carefully add the solution to the top of the column using a pipette.[2]
  • Dry Loading: Dissolve the crude sample in a suitable solvent. Add a small amount of silica gel and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.[2]

3. Elution

  • Start eluting with the initial non-polar solvent system.
  • Gradually increase the polarity of the mobile phase by systematically increasing the proportion of the more polar solvent.
  • Maintain a constant flow rate. For flash chromatography, apply gentle air pressure.[2]
  • Collect fractions of a consistent volume.

4. Analysis of Fractions

  • Monitor the collected fractions by TLC to identify those containing the purified compound.
  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified quinoline derivative.[2]

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_loading Sample Loading cluster_elution Elution & Collection cluster_analysis Analysis prep_slurry Prepare Silica Gel Slurry pack_column Pack Column prep_slurry->pack_column add_sand Add Sand Layer pack_column->add_sand load_sample Load Sample (Wet or Dry) add_sand->load_sample elute Elute with Solvent Gradient load_sample->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate final_product final_product evaporate->final_product Purified Quinoline Derivative

Caption: General workflow for column chromatography purification.

troubleshooting_logic cluster_issues Identify the Issue cluster_solutions_tailing Solutions for Tailing cluster_solutions_decomp Solutions for Decomposition cluster_solutions_no_elution Solutions for No Elution start Problem Encountered issue_tailing Peak Tailing/ Streaking start->issue_tailing issue_decomp Compound Decomposition start->issue_decomp issue_no_elution No Elution start->issue_no_elution solution_tea Add Triethylamine to Mobile Phase issue_tailing->solution_tea solution_deactivate Deactivate Silica Gel issue_tailing->solution_deactivate issue_decomp->solution_deactivate solution_alt_phase Use Alternative Stationary Phase (e.g., Alumina) issue_decomp->solution_alt_phase solution_flash Use Flash Chromatography issue_decomp->solution_flash solution_cold Run in Cold Room issue_decomp->solution_cold issue_no_elution->solution_alt_phase solution_polar_solvent Increase Solvent Polarity Systematically issue_no_elution->solution_polar_solvent solution_check_sol Check Compound Solubility issue_no_elution->solution_check_sol end Problem Resolved solution_tea->end solution_deactivate->end solution_alt_phase->end solution_flash->end solution_cold->end solution_polar_solvent->end solution_check_sol->end

Caption: Troubleshooting logic for common chromatography issues.

References

Identifying impurities in Quinolin-2-ylmethanamine dihydrochloride samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Quinolin-2-ylmethanamine dihydrochloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the analysis and handling of this compound.

Frequently Asked Questions (FAQs)

Q1: My this compound sample is showing a yellow to brown discoloration. What could be the cause?

Discoloration of quinoline compounds, often manifesting as a yellowing or browning over time, is a common indicator of degradation.[1] This is typically caused by exposure to light (photodegradation) or oxidation. The formation of colored degradation products suggests that the integrity of your compound may be compromised. It is crucial to store this compound, both in solid form and in solution, protected from light and in a tightly sealed container under an inert atmosphere if possible.

Q2: I am observing unexpected peaks in my HPLC chromatogram. What are the likely impurities in my this compound sample?

Impurities in your sample can originate from the synthetic route or from degradation.[2]

  • Synthetic Impurities: The synthesis of quinoline derivatives can be complex, and several types of impurities may be present:

    • Starting Materials: Unreacted precursors from syntheses like the Friedländer or Doebner-von Miller reactions can remain in the final product.[3][4]

    • Byproducts: Side reactions can lead to the formation of isomeric or related quinoline structures.

    • Reagents and Solvents: Residual reagents, catalysts, and solvents used during the synthesis and purification process can also be present.[2]

  • Degradation Products: this compound can degrade under certain conditions:

    • Oxidation: The quinoline ring and the aminomethyl group can be susceptible to oxidation, leading to the formation of N-oxides or hydroxylated species like 2-hydroxyquinoline (2(1H)-quinolinone).[5][6]

    • Hydrolysis: While generally stable, under harsh pH and temperature conditions, unforeseen hydrolytic degradation could occur.

    • Photodegradation: Exposure to UV or visible light can induce degradation, leading to a variety of breakdown products.[1]

Q3: My assay results are inconsistent, showing a loss of potency over time. What could be the reason?

Inconsistent results and a decline in potency are classic signs of compound instability.[1] The degradation of this compound in solution can lead to a lower concentration of the active compound, affecting your experimental outcomes. To mitigate this, it is recommended to prepare fresh solutions for your assays and to properly store stock solutions at low temperatures (e.g., -20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles.[1] A stability-indicating analytical method, such as a well-developed HPLC protocol, is essential to monitor the purity of your samples over time.

Q4: How can I develop a stability-indicating HPLC method for my this compound samples?

A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) without interference from any degradation products, impurities, or excipients. To develop such a method, you should perform forced degradation studies. This involves subjecting the compound to various stress conditions to intentionally produce degradation products.

Key stress conditions include:

  • Acid and Base Hydrolysis: Treatment with acids (e.g., 0.1 M HCl) and bases (e.g., 0.1 M NaOH).

  • Oxidative Degradation: Exposure to an oxidizing agent like hydrogen peroxide (e.g., 3% H₂O₂).

  • Thermal Degradation: Heating the sample, both in solid and solution form.

  • Photodegradation: Exposing the sample to UV and visible light.[1]

By analyzing the stressed samples, you can identify the resulting degradation products and ensure your HPLC method can separate them from the main compound peak.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Extra peaks in HPLC chromatogram Presence of synthetic impurities or degradation products.- Review the synthesis pathway to anticipate potential impurities. - Perform co-injection with known potential impurities if standards are available. - Use a photodiode array (PDA) detector to check for peak purity. - Employ LC-MS to identify the mass of the unknown peaks. - Ensure proper sample storage to prevent degradation.[1]
Poor peak shape (tailing or fronting) - Inappropriate mobile phase pH. - Column overload. - Column degradation.- Adjust the mobile phase pH. For an amine-containing compound, a slightly acidic pH (e.g., 3-5) with a suitable buffer is often effective. - Reduce the injection volume or sample concentration. - Use a new or different HPLC column.
Shifting retention times - Inconsistent mobile phase preparation. - Fluctuations in column temperature. - Column aging.- Prepare fresh mobile phase daily and ensure accurate composition. - Use a column oven to maintain a constant temperature. - Equilibrate the column for a sufficient time before analysis. - Replace the column if it's old or has been used extensively.
Discolored sample Degradation due to light or air exposure.- Store the compound in an amber vial, protected from light.[1] - Store under an inert gas (e.g., nitrogen or argon) if it is highly sensitive to oxidation. - Re-analyze the sample to determine its purity before use.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the steps for conducting a forced degradation study to identify potential degradation products of this compound.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile).

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at room temperature for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Place a sample of the stock solution and a solid sample in an oven at 60°C for 48 hours.

    • Photolytic Degradation: Expose a sample of the stock solution in a transparent container to a light source providing both UV and visible light.

  • Sample Analysis: Before analysis, neutralize the acidic and basic samples. Analyze all stressed samples, along with an unstressed control sample, using a suitable HPLC method (see Protocol 2).

  • Evaluation: Compare the chromatograms of the stressed samples to the control. Identify and quantify the degradation products.

Protocol 2: Representative HPLC Method for Purity Analysis

This protocol provides a general reversed-phase HPLC method suitable for the purity analysis of this compound. Method optimization may be required.

  • Instrumentation:

    • HPLC system with a UV or PDA detector.

  • Chromatographic Conditions:

    Parameter Condition
    Column C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
    Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
    Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
    Gradient 0-2 min: 5% B; 2-15 min: 5% to 95% B; 15-18 min: 95% B; 18-20 min: 95% to 5% B; 20-25 min: 5% B (equilibration)
    Flow Rate 1.0 mL/min
    Column Temperature 30 °C
    Detection Wavelength 230 nm

    | Injection Volume | 10 µL |

  • Sample Preparation:

    • Dissolve the this compound sample in the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% TFA) to a concentration of approximately 0.5 mg/mL.

Data Presentation

Table 1: Potential Impurities in this compound
Impurity Type Potential Compounds Origin
Starting Materials Substituted 2-aminobenzaldehydes or 2-aminoaryl ketones, compounds with active methylene groups.Incomplete reaction during Friedländer or similar syntheses.[3]
Byproducts Isomers of Quinolin-2-ylmethanamine, other quinoline derivatives.Side reactions during synthesis.[4]
Degradation Products Quinolin-2-yl-methanol, 2-quinolinecarboxylic acid, Quinoline-2-carbaldehyde, 2(1H)-quinolinone.Oxidation or hydrolysis of the aminomethyl group or quinoline ring.[5][6]
Table 2: HPLC Method Validation Parameters

The following table summarizes key parameters for validating the analytical method according to ICH guidelines.[7]

Parameter Acceptance Criteria Purpose
Specificity The method should be able to resolve the main peak from impurities and degradation products.To ensure the method is selective for the analyte of interest.[7]
Linearity Correlation coefficient (r²) ≥ 0.999 over the specified range.To demonstrate a proportional relationship between detector response and concentration.
Accuracy Recovery of 98-102% for spiked samples.To show how close the measured value is to the true value.[7]
Precision (Repeatability & Intermediate) Relative Standard Deviation (RSD) ≤ 2%.To demonstrate the consistency of the results.[7]
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.The lowest amount of analyte that can be detected.
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:1.The lowest amount of analyte that can be quantified with acceptable precision and accuracy.
Robustness No significant changes in results with small variations in method parameters (e.g., pH, flow rate).To show the reliability of the method under normal usage.

Visualizations

G cluster_synthesis Synthesis & Purification Starting_Materials Starting Materials (e.g., 2-aminoaryl carbonyls) Reaction Chemical Synthesis (e.g., Friedländer) Starting_Materials->Reaction Crude_Product Crude Product Starting_Materials->Crude_Product carry-over Reaction->Crude_Product Byproducts Reaction Byproducts Reaction->Byproducts Purification Purification (e.g., Crystallization, Chromatography) Crude_Product->Purification Final_Product Quinolin-2-ylmethanamine dihydrochloride Purification->Final_Product Residual_Solvents Residual Solvents Purification->Residual_Solvents incomplete removal Unreacted_SM Unreacted Starting Materials

Caption: Origin of potential synthetic impurities.

G cluster_workflow Analytical Workflow cluster_troubleshooting Troubleshooting Points Sample Sample of Quinolin-2-ylmethanamine dihydrochloride Preparation Sample Preparation (Dissolution, Dilution) Sample->Preparation Degradation Sample Degradation Sample->Degradation HPLC HPLC Analysis Preparation->HPLC Data Data Acquisition (Chromatogram) HPLC->Data Analysis Data Analysis (Peak Integration, Purity Calculation) Data->Analysis Impurity Unexpected Peaks Data->Impurity Peak_Shape Poor Peak Shape Data->Peak_Shape Report Report Generation Analysis->Report

Caption: Troubleshooting workflow for impurity analysis.

G cluster_stress Stress Conditions Compound Quinolin-2-ylmethanamine dihydrochloride Acid Acid Hydrolysis Compound->Acid Base Base Hydrolysis Compound->Base Oxidation Oxidation (H₂O₂) Compound->Oxidation Thermal Thermal Compound->Thermal Photo Photolytic Compound->Photo Degradation_Products Degradation Products Acid->Degradation_Products Base->Degradation_Products Oxidation->Degradation_Products Thermal->Degradation_Products Photo->Degradation_Products

Caption: Forced degradation study logical relationship.

References

Technical Support Center: Scaling Up the Synthesis of Quinolin-2-ylmethanamine dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in scaling up the synthesis of Quinolin-2-ylmethanamine dihydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for preparing this compound suitable for scale-up?

A1: Two primary routes are considered for the scalable synthesis of this compound.

  • Route 1: From 2-Methylquinoline. This route involves the radical halogenation of 2-methylquinoline to form 2-(halomethyl)quinoline, followed by amination and subsequent salt formation.

  • Route 2: From 2-Cyanoquinoline. This pathway involves the synthesis of 2-cyanoquinoline, followed by the reduction of the nitrile group to a primary amine and subsequent conversion to the dihydrochloride salt.

Q2: What are the main challenges when scaling up the Friedländer synthesis to obtain the quinoline core?

A2: Scaling up the Friedländer synthesis can present challenges such as managing harsh reaction conditions (high temperatures, strong acids or bases), which can lead to product degradation. Inefficient heat transfer in larger reactors can create localized hot spots, promoting side reactions. When using asymmetric ketones, controlling regioselectivity can also be an issue.

Q3: How can I minimize the formation of secondary and tertiary amine by-products during the reduction of 2-cyanoquinoline?

A3: The formation of secondary and tertiary amines is a common issue in the catalytic hydrogenation of nitriles. To minimize these by-products, it is often recommended to add ammonia or ammonium hydroxide to the reaction mixture.

Q4: What are the safety considerations when using lithium aluminum hydride (LiAlH4) for nitrile reduction on a large scale?

A4: Lithium aluminum hydride is a highly reactive and pyrophoric reagent that reacts violently with water. On a large scale, careful control of reaction conditions, including the use of anhydrous solvents and an inert atmosphere (e.g., nitrogen or argon), is critical. The quenching process must also be performed with extreme caution, typically by slow addition of a reagent like ethyl acetate, followed by aqueous workup.

Q5: What is the most effective method for forming the dihydrochloride salt on a large scale?

A5: While using aqueous hydrochloric acid is straightforward, it can lead to lower yields due to the solubility of the salt in water. For anhydrous salt forms, using gaseous hydrogen chloride or a solution of HCl in an anhydrous organic solvent (like diethyl ether or isopropanol) is preferable. However, handling large quantities of gaseous HCl requires specialized equipment and safety protocols.

Troubleshooting Guides

Problem 1: Low Yield in the Friedländer Synthesis of the Quinoline Core
Symptom Potential Cause Suggested Solution
No product formation or significant degradationHarsh reaction conditions (high temperature, strong acid/base) during scale-up.Optimize reaction conditions by exploring milder catalysts or solvents. Consider using greener alternatives like ionic liquids.
Low yield and formation of multiple productsLack of regioselectivity with unsymmetrical ketones.If applicable, consider using a symmetrical ketone or explore alternative synthetic routes that offer better regiocontrol.
Significant tar formationPolymerization of reactants and intermediates under harsh acidic and oxidizing conditions.Use a moderator like ferrous sulfate to control the reaction rate. Optimize the temperature to avoid excessive heat.
Problem 2: Incomplete Reduction of 2-Cyanoquinoline or Formation of By-products
Symptom Potential Cause Suggested Solution
Incomplete conversion of the nitrileInsufficient reducing agent or catalyst activity.Increase the equivalents of the reducing agent. For catalytic hydrogenation, ensure the catalyst is fresh and not poisoned.
Formation of significant amounts of secondary and tertiary aminesSide reactions during catalytic hydrogenation.Add ammonia or ammonium hydroxide to the reaction mixture to suppress the formation of these by-products.
Reaction does not proceed with N-containing heterocyclic nitrilesPotential inhibition of the catalyst or complexation with the reducing agent.Consider using a more robust reducing agent like LiAlH4 in an anhydrous solvent such as THF.
Problem 3: Difficulty in Isolating Pure this compound
Symptom Potential Cause Suggested Solution
Product is an oil or does not crystallizePresence of impurities or residual solvent.Purify the free amine by column chromatography or distillation before salt formation. Ensure all solvent is removed before attempting crystallization.
Inconsistent crystalline form (polymorphism)Variations in crystallization conditions.Develop a controlled crystallization protocol with defined solvent systems, cooling rates, and agitation speeds. Seeding with a crystal of the desired polymorph can be beneficial.
Low yield during salt formation and isolationSolubility of the hydrochloride salt in the reaction or crystallization solvent.Use a solvent in which the dihydrochloride salt has low solubility. Consider using anhydrous HCl to avoid aqueous media.

Experimental Protocols

Route 1: Synthesis via 2-Chloromethylquinoline

Step 1: Preparation of 2-(Methylaminomethyl)quinoline

A procedure for the synthesis of the free base, 2-(Methylaminomethyl)quinoline, has been reported. 2-Chloromethylquinoline hydrochloride (3.00 g, 14.01 mmol) was suspended in aqueous methylamine (40 mL, 40 wt % in H2O) at 10 °C under a nitrogen atmosphere. The reaction mixture was warmed to room temperature and stirred for 3 hours after 20 minutes. The mixture was then diluted with water and extracted with dichloromethane. The combined organic extracts were dried over MgSO4 and concentrated to yield the pure product as a brown oil (2.22 g, 92% yield).

Step 2: Formation of this compound

The resulting amine can be dissolved in a suitable anhydrous solvent (e.g., diethyl ether, isopropanol) and treated with two equivalents of anhydrous HCl (either as a gas or a solution in an organic solvent) to precipitate the dihydrochloride salt. The solid can then be collected by filtration, washed with a cold solvent, and dried under vacuum.

Route 2: Synthesis via Reduction of 2-Cyanoquinoline

Step 1: Synthesis of 2-Cyanoquinoline

The Friedländer annulation can be used for the synthesis of 2-cyano-3-hydroxyquinoline from 2-aminosalicylaldehyde and malononitrile in the presence of a catalytic amount of piperidine in refluxing ethanol.

Step 2: Reduction of 2-Cyanoquinoline to Quinolin-2-ylmethanamine

The nitrile can be reduced to the primary amine using a suitable reducing agent. Common methods include:

  • Lithium Aluminum Hydride (LiAlH4): The nitrile is treated with LiAlH4 in an anhydrous solvent like diethyl ether or THF, followed by an acidic workup.

  • Catalytic Hydrogenation: The nitrile is hydrogenated using a catalyst such as Raney Nickel or Palladium on carbon (Pd/C) under a hydrogen atmosphere. The reaction is often carried out in a solvent like ethanol or methanol, and the addition of ammonia can help minimize the formation of secondary amine by-products.

Step 3: Formation of this compound

This step is analogous to Step 2 in Route 1.

Quantitative Data

Table 1: Comparison of Lab-Scale vs. Scaled-Up Reaction Parameters for a Generic Quinolin-2-one Synthesis (Illustrative Example)

ParameterLab-Scale (e.g., 10g)Scaled-Up (e.g., 500g)Rationale for Change on Scale-Up
Reactant A10.0 g500.0 gDirect scale-up of mass.
Reactant B1.2 equivalents1.1 equivalentsImproved control over addition may allow for a slight reduction in excess reagent, improving process economy and reducing downstream impurities.
Catalyst Loading2 mol%1.5 mol%Catalyst efficiency can sometimes improve with better mixing at a larger scale, allowing for a reduction in loading.
Solvent Volume100 mL4.0

Validation & Comparative

A Comparative Analysis of the Reactivity of Quinolin-2-ylmethanamine and Its Isomers for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of heterocyclic scaffolds is paramount for efficient lead optimization and the design of novel therapeutics. Quinolin-ylmethanamine, a key structural motif in medicinal chemistry, presents a fascinating case study in how the seemingly subtle change in the position of a functional group can profoundly influence chemical behavior. This guide provides an objective comparison of the reactivity of quinolin-2-ylmethanamine and its isomers, supported by theoretical principles and detailed experimental protocols to empower further research.

The position of the aminomethyl group on the quinoline ring system dictates the electronic and steric environment of both the exocyclic amine and the heterocyclic core. These differences directly impact the nucleophilicity of the amine, the basicity of the ring nitrogen, and the susceptibility of the quinoline moiety to further functionalization. This guide will explore these differences, offering a framework for predicting and exploiting the unique reactivity of each isomer.

Understanding the Electronic Landscape of Quinolin-ylmethanamine Isomers

The reactivity of the exocyclic primary amine in quinolin-ylmethanamine isomers is intrinsically linked to the electron density of the quinoline ring at the point of substitution. The quinoline system itself is a tale of two rings: a relatively electron-rich benzene ring and an electron-deficient pyridine ring. The nitrogen atom in the pyridine ring acts as an electron-withdrawing group, influencing the entire heterocyclic system through inductive and resonance effects.

The aminomethyl group (-CH₂NH₂) is an electron-donating group. The interplay between the electron-donating nature of this substituent and the inherent electronic properties of the quinoline ring at different positions is the primary determinant of the amine's nucleophilicity.

  • Isomers with the aminomethyl group on the pyridine ring (positions 2, 3, and 4): The strong electron-withdrawing effect of the ring nitrogen is most pronounced at positions 2 and 4. This effect can decrease the electron density on the exocyclic amine, thereby reducing its nucleophilicity compared to isomers where the group is on the benzene ring.

  • Isomers with the aminomethyl group on the benzene ring (positions 5, 6, 7, and 8): The influence of the heterocyclic nitrogen is less direct at these positions. Consequently, the aminomethyl group's electron-donating character is more dominant, leading to a generally higher nucleophilicity of the exocyclic amine in these isomers.

Table 1: Predicted Physicochemical Properties and Reactivity Trends of Quinolin-ylmethanamine Isomers

IsomerPosition on RingPredicted Relative Basicity (pKa) of AminePredicted Relative NucleophilicityKey Influencing Factors
Quinolin-2-ylmethanaminePyridineLowerLowerStrong -I effect of ring nitrogen at the α-position.
Quinolin-3-ylmethanaminePyridineIntermediateIntermediateModerate -I effect of ring nitrogen.
Quinolin-4-ylmethanaminePyridineLowerLowerStrong -I and -M effect of ring nitrogen at the γ-position.
Quinolin-5-ylmethanamineBenzeneHigherHigherLess influenced by the ring nitrogen; +I effect of the aminomethyl group dominates.
Quinolin-6-ylmethanamineBenzeneHigherHigherLess influenced by the ring nitrogen; +I effect of the aminomethyl group dominates.
Quinolin-7-ylmethanamineBenzeneHigherHigherLess influenced by the ring nitrogen; +I effect of the aminomethyl group dominates.
Quinolin-8-ylmethanamineBenzenePotentially lower than 5,6,7 due to peri-interaction and potential H-bonding.Potentially lower due to steric hindrance.Proximity to the ring nitrogen can lead to steric hindrance and intramolecular interactions.

Note: The predicted trends are based on fundamental principles of electronic effects in heterocyclic systems. Experimental verification is recommended.

Experimental Protocol for Comparative Kinetic Analysis: N-Acetylation of Quinolin-ylmethanamine Isomers

To experimentally quantify the differences in reactivity, a comparative kinetic study of a standard reaction is essential. The N-acetylation of the primary amine group with acetic anhydride is a suitable choice, as the reaction rate is directly proportional to the nucleophilicity of the amine. The progress of the reaction can be conveniently monitored by techniques such as HPLC or ¹H NMR spectroscopy.

Objective: To determine the second-order rate constants for the N-acetylation of quinolin-ylmethanamine isomers to quantitatively compare their nucleophilic reactivity.

Materials:

  • Quinolin-2-ylmethanamine and its isomers (3-, 4-, 5-, 6-, 7-, and 8-ylmethanamine)

  • Acetic anhydride (A.R. grade)

  • Anhydrous acetonitrile (HPLC grade)

  • Internal standard (e.g., durene or 1,3,5-trimethoxybenzene)

  • Deuterated chloroform (CDCl₃) for NMR analysis

  • Standard laboratory glassware, syringes, and magnetic stirrer

  • HPLC or NMR spectrometer

Procedure:

  • Stock Solution Preparation:

    • Prepare a 0.1 M stock solution of each quinolin-ylmethanamine isomer in anhydrous acetonitrile.

    • Prepare a 0.1 M stock solution of acetic anhydride in anhydrous acetonitrile.

    • Prepare a 0.05 M stock solution of the internal standard in anhydrous acetonitrile.

  • Reaction Setup:

    • In a clean, dry reaction vial equipped with a magnetic stir bar, add 1.0 mL of the respective quinolin-ylmethanamine isomer stock solution and 1.0 mL of the internal standard stock solution.

    • Place the vial in a thermostated bath at 25 °C and allow it to equilibrate for 10 minutes.

    • To initiate the reaction, add 1.0 mL of the acetic anhydride stock solution to the reaction vial and start the timer.

  • Reaction Monitoring (HPLC Method):

    • At regular time intervals (e.g., 2, 5, 10, 20, 30, and 60 minutes), withdraw a 50 µL aliquot from the reaction mixture.

    • Immediately quench the reaction by diluting the aliquot in a known volume of a suitable solvent system (e.g., acetonitrile/water with 0.1% trifluoroacetic acid).

    • Analyze the quenched sample by HPLC to determine the concentration of the remaining quinolin-ylmethanamine isomer and the formed N-acetylated product.

  • Reaction Monitoring (¹H NMR Method):

    • Set up the reaction directly in an NMR tube with a known concentration of the isomer and internal standard in CDCl₃.

    • Acquire an initial ¹H NMR spectrum before adding acetic anhydride.

    • Add a known amount of acetic anhydride to the NMR tube, and immediately begin acquiring spectra at regular time intervals.

    • Integrate the characteristic peaks of the starting material, product, and internal standard to determine their relative concentrations over time.

  • Data Analysis:

    • Plot the concentration of the quinolin-ylmethanamine isomer versus time.

    • Assuming pseudo-first-order conditions (if one reactant is in large excess) or second-order kinetics, calculate the rate constant (k) for each isomer.

    • Compare the determined rate constants to establish the relative reactivity of the isomers.

Visualizing the Concepts

Diagrams created using Graphviz (DOT language) to illustrate key concepts.

G cluster_isomers Quinolin-ylmethanamine Isomers cluster_reactivity Predicted Reactivity 2-isomer Quinolin-2-ylmethanamine Low_Nuc Lower Nucleophilicity 2-isomer->Low_Nuc 3-isomer Quinolin-3-ylmethanamine 3-isomer->Low_Nuc 4-isomer Quinolin-4-ylmethanamine 4-isomer->Low_Nuc 5-isomer Quinolin-5-ylmethanamine High_Nuc Higher Nucleophilicity 5-isomer->High_Nuc 6-isomer Quinolin-6-ylmethanamine 6-isomer->High_Nuc 7-isomer Quinolin-7-ylmethanamine 7-isomer->High_Nuc 8-isomer Quinolin-8-ylmethanamine 8-isomer->High_Nuc

Caption: Predicted nucleophilicity of quinolin-ylmethanamine isomers.

G Start Prepare Stock Solutions Mix Mix Isomer and Internal Standard Start->Mix Equilibrate Equilibrate at 25°C Mix->Equilibrate Initiate Add Acetic Anhydride Equilibrate->Initiate Monitor Monitor Reaction Initiate->Monitor HPLC Quench Aliquots and Analyze by HPLC Monitor->HPLC NMR Acquire Spectra over Time Monitor->NMR Analyze Calculate Rate Constants HPLC->Analyze NMR->Analyze

Caption: Experimental workflow for comparative kinetic analysis.

G Quinoline Quinoline Ring Pyridine_Ring Pyridine Ring (Electron-Deficient) Quinoline->Pyridine_Ring Benzene_Ring Benzene Ring (Electron-Rich) Quinoline->Benzene_Ring Amine Aminomethyl Group (-CH₂NH₂) Pyridine_Ring->Amine Strong -I Effect (Positions 2 & 4) Reduces Nucleophilicity Benzene_Ring->Amine Weaker Inductive Effect Higher Nucleophilicity Reactivity Amine Nucleophilicity Amine->Reactivity

Caption: Electronic effects influencing the reactivity of the isomers.

Conclusion

The reactivity of quinolin-ylmethanamine isomers is a complex function of the electronic interplay between the aminomethyl substituent and the quinoline core. While a complete experimental dataset for a direct comparison is yet to be published, a qualitative understanding based on established electronic principles can guide synthetic strategies. Isomers with the aminomethyl group on the benzene ring are predicted to be more nucleophilic than those with the substituent on the pyridine ring. For definitive quantitative comparisons, the provided experimental protocol for N-acetylation offers a robust starting point for researchers. Further computational studies to determine the pKa values and nitrogen charge densities of all isomers would provide invaluable insights and a stronger predictive model for their reactivity. This combined theoretical and experimental approach will undoubtedly accelerate the rational design of novel quinoline-based molecules in drug discovery.

A Comparative Guide to Quinolin-2-ylmethanamine and Quinolin-4-ylmethanamine in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1][2][3] Its derivatives are integral to drugs with applications ranging from anticancer and antimalarial to anti-inflammatory and antibacterial agents.[4][5][6] Among the vast library of quinoline-based building blocks, positional isomers such as Quinolin-2-ylmethanamine and Quinolin-4-ylmethanamine offer distinct synthetic advantages and lead to compounds with differing biological profiles. The placement of the aminomethyl group at the 2- or 4-position significantly alters the electronic properties, steric environment, and reactivity of the molecule.

This guide provides an objective comparison of these two key isomers, focusing on their synthesis, reactivity, and applications, supported by experimental data and protocols to aid researchers in selecting the optimal building block for their drug discovery and development pipelines.

Comparison of Synthetic Strategies

The synthesis of Quinolin-2-ylmethanamine and Quinolin-4-ylmethanamine typically begins from their corresponding quinoline carbonitriles or quinoline carboxaldehydes. The choice of route often depends on the availability of starting materials and the desired scale of the reaction. The most common methods involve the reduction of a nitrile or a reductive amination of an aldehyde.

G cluster_start Common Starting Materials cluster_product Target Amines sm1 Quinoline-2-carbonitrile p1 Quinolin-2-ylmethanamine sm1->p1 Nitrile Reduction (e.g., LiAlH₄, H₂/Raney-Ni) sm2 Quinoline-4-carbonitrile p2 Quinolin-4-ylmethanamine sm2->p2 Nitrile Reduction (e.g., LiAlH₄, H₂/Raney-Ni) sm3 Quinoline-2-carboxaldehyde sm3->p1 Reductive Amination (e.g., NH₃, H₂/Pd-C) sm4 Quinoline-4-carboxaldehyde sm4->p2 Reductive Amination (e.g., NH₃, H₂/Pd-C)

Caption: General synthetic workflows for producing quinoline methanamines.

The primary distinction in their synthesis lies in the accessibility and preparation of the precursor aldehydes or nitriles. Both precursors can be synthesized from the parent quinoline, but the reaction conditions and yields may vary depending on the substitution pattern.

PropertyQuinolin-2-ylmethanamineQuinolin-4-ylmethanamine
CAS Number 5760-20-3[7]55146-53-7 (from PubChem CID 12017326)[8]
Molecular Formula C₁₀H₁₀N₂[7]C₁₀H₁₀N₂[8]
Molecular Weight 158.20 g/mol [7]158.20 g/mol
Typical Precursor Quinoline-2-carbonitrileQuinoline-4-carbonitrile
Common Synthesis Reduction of nitrile with LiAlH₄ or catalytic hydrogenation.[4]Reduction of nitrile with LiAlH₄ or catalytic hydrogenation.[4]
Reported Yields Generally good to high, depending on the reduction method.Generally good to high, depending on the reduction method.

Reactivity and Application in Drug Development

The position of the aminomethyl group has a profound impact on the molecule's utility as a synthetic intermediate. The nitrogen atom in the quinoline ring is electron-withdrawing, and this effect is more pronounced at the C2 and C4 positions (alpha and gamma to the nitrogen, respectively). This electronic influence can affect the nucleophilicity of the exocyclic amine.

Quinolin-4-ylmethanamine and its parent structure, 4-aminoquinoline, are particularly prominent in medicinal chemistry. The 4-aminoquinoline scaffold is the basis for numerous antimalarial drugs, including chloroquine and amodiaquine.[6][9] In modern drug discovery, derivatives of 4-aminoquinolines have been investigated as potent anticancer agents, with some acting as inhibitors of crucial signaling pathways like the Vascular Endothelial Growth Factor Receptor (VEGFR).[9][10] The accessibility of the amine at the 4-position allows it to serve as a key pharmacophore that often interacts with the hinge region of protein kinases.

Quinolin-2-ylmethanamine is also a valuable building block, though it appears in a different set of bioactive molecules. The C2 position is highly activated, and substituents at this position can influence metal chelation properties and participate in different binding interactions within biological targets. Its derivatives are explored in various therapeutic areas, including the development of novel anti-cancer and anti-inflammatory agents.[6][11] The steric hindrance from the adjacent nitrogen atom and the periproton of the benzene ring can influence its reactivity in coupling reactions compared to the 4-isomer.

G cluster_isomer1 Quinolin-2-ylmethanamine cluster_isomer2 Quinolin-4-ylmethanamine n1 Position 2 ('alpha') n2 High e⁻ deficiency Steric influence from N1 and H8 n1->n2 n3 Applications: Metal Chelators, Specialized Scaffolds n2->n3 n4 Position 4 ('gamma') n5 High e⁻ deficiency More sterically accessible n4->n5 n6 Applications: Antimalarials, Kinase Inhibitors (VEGFR)[10] n5->n6 start Quinoline Core start->n1 start->n4

Caption: Isomeric position influences properties and applications.

Key Experimental Protocols

Below are representative protocols for the synthesis of each isomer via the reduction of the corresponding nitrile with lithium aluminum hydride (LiAlH₄). These protocols are based on standard literature procedures for nitrile reduction.

Protocol 1: Synthesis of Quinolin-2-ylmethanamine from Quinoline-2-carbonitrile

Materials:

  • Quinoline-2-carbonitrile

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Deionized water

  • 15% Sodium hydroxide solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer

Procedure:

  • Setup: A dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is flushed with nitrogen or argon gas.

  • Reagent Addition: Anhydrous diethyl ether (100 mL) is added to the flask, followed by the slow, portion-wise addition of LiAlH₄ (1.2 eq). The resulting suspension is stirred.

  • Substrate Addition: Quinoline-2-carbonitrile (1.0 eq) is dissolved in anhydrous diethyl ether (50 mL) and added dropwise to the stirred LiAlH₄ suspension at 0 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: The flask is cooled in an ice bath. The reaction is carefully quenched by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure (Fieser workup) is designed to produce a granular precipitate that is easy to filter.

  • Workup: The resulting mixture is stirred at room temperature for 30 minutes. The granular solids are removed by filtration and washed thoroughly with diethyl ether.

  • Purification: The combined organic filtrate is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product. The product can be further purified by column chromatography on silica gel or by vacuum distillation to afford Quinolin-2-ylmethanamine as a pure substance.

Protocol 2: Synthesis of Quinolin-4-ylmethanamine from Quinoline-4-carbonitrile

Materials:

  • Quinoline-4-carbonitrile

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Deionized water

  • 15% Sodium hydroxide solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer

Procedure:

  • Setup: A dry 250 mL three-necked round-bottom flask is set up under an inert atmosphere (nitrogen or argon) with a magnetic stirrer, reflux condenser, and dropping funnel.

  • Reagent Addition: LiAlH₄ (1.2 eq) is carefully suspended in anhydrous THF (100 mL) in the reaction flask.

  • Substrate Addition: A solution of Quinoline-4-carbonitrile (1.0 eq) in anhydrous THF (50 mL) is added dropwise from the dropping funnel to the stirred suspension at 0 °C.

  • Reaction: Upon completion of the addition, the mixture is brought to room temperature and then heated to reflux for 4-6 hours, with progress monitored by TLC.

  • Quenching: The reaction is cooled to 0 °C in an ice bath. The excess LiAlH₄ is quenched cautiously by the dropwise addition of water (X mL), 15% NaOH solution (X mL), and then water (3X mL), where X corresponds to the grams of LiAlH₄ used.

  • Workup: The mixture is stirred for 30 minutes until a white, filterable precipitate forms. The solid is filtered off and washed with several portions of THF.

  • Purification: The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated using a rotary evaporator. The resulting crude amine is then purified by silica gel column chromatography or vacuum distillation to yield pure Quinolin-4-ylmethanamine.

Conclusion

Both Quinolin-2-ylmethanamine and Quinolin-4-ylmethanamine are indispensable building blocks in synthetic and medicinal chemistry. The choice between them is dictated by the specific synthetic target and the desired biological activity.

  • Quinolin-4-ylmethanamine is often the isomer of choice when targeting biological pathways where the 4-aminoquinoline scaffold is known to be active, such as in the development of antimalarials and certain kinase inhibitors.[9][10] Its synthesis is straightforward from commercially available precursors.

  • Quinolin-2-ylmethanamine provides an alternative substitution pattern, leading to molecules with different steric and electronic profiles. This can be advantageous for creating novel chemical entities with unique binding properties or for exploring new areas of chemical space.

Researchers should consider the downstream synthetic steps and the final compound's intended biological target when selecting between these two versatile isomers. A thorough understanding of their distinct reactivity and synthetic accessibility is crucial for the efficient design and execution of drug discovery programs.

References

A Comparative Guide to the Biological Activity of Synthesized Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a prominent heterocyclic structure in medicinal chemistry, renowned for its broad spectrum of biological activities. This guide provides a comparative analysis of recently synthesized quinoline derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. The information is compiled from recent studies to aid researchers in drug discovery and development.

Comparative Biological Activity Data

The following tables summarize the in vitro and in vivo biological activities of various recently developed quinoline derivatives.

Table 1: Anticancer Activity of Quinoline Derivatives
Compound IDCancer Cell LineIC50 (µM)Mechanism of ActionReference
Compound 1 A549 (Lung)1.91PI3K/Akt/mTOR pathway inhibition[1]
K-562 (Leukemia)5.29PI3K/Akt/mTOR pathway inhibition[1]
Compound 2 MCF-7 (Breast)7.016Apoptosis induction, DNA binding[2]
BGC-823 (Gastric)>34Apoptosis induction, DNA binding[2]
Compound 3 MGC-803 (Gastric)1.38G2/M phase arrest, ROS generation[3]
HCT-116 (Colon)5.34G2/M phase arrest, ROS generation[3]
Compound 4 EGFR wild-type0.071EGFR/HER-2 dual-target inhibitor[4]
HER-20.031EGFR/HER-2 dual-target inhibitor[4]
Table 2: Antimicrobial Activity of Quinoline Derivatives
Compound IDMicroorganismMIC (µg/mL)Mechanism of ActionReference
Compound 5 Bacillus cereus3.12Peptide deformylase (PDF) inhibition[5][6]
Staphylococcus aureus6.25Peptide deformylase (PDF) inhibition[5][6]
Compound 6 Pseudomonas aeruginosa5Not specified[7]
MRSA>50Not specified[7]
Compound 7 Xanthomonas oryzae3.12Oxidative damage, membrane disruption[8]
Table 3: Anti-inflammatory Activity of Quinoline Derivatives
Compound IDAssayInhibition (%) / IC50Mechanism of ActionReference
Compound 8 Carrageenan-induced paw edema68.28% inhibitionNot specified[9]
Compound 9 LPS-induced NF-κB (THP-1 cells)IC50 < 50 µMNF-κB inhibition[10][11]
Compound 10 COX-2 InhibitionIC50 = 0.1 µMSelective COX-2 inhibition[2]
Compound 11 LPS-induced inflammation (RAW264.7)Appreciable vs. indomethacinNot specified[3]

Experimental Protocols

Detailed methodologies for key biological screening assays are provided below.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines.

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test quinoline derivatives in the complete cell culture medium. The final concentration of the solvent (e.g., DMSO) should be less than 0.5%.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with solvent) and a positive control (a known anticancer drug).

  • Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium containing MTT and add 150 µL of a solubilization buffer (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

This method is used to evaluate the antimicrobial activity of the synthesized compounds.

Procedure:

  • Media Preparation: Prepare Mueller-Hinton agar (MHA) plates.

  • Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) of the test microorganism.

  • Inoculation: Evenly spread the microbial inoculum across the surface of the MHA plate using a sterile cotton swab to create a uniform lawn.

  • Well Creation: Aseptically create wells (6-8 mm in diameter) in the agar plate using a sterile cork borer.

  • Compound Application: Add a defined volume (e.g., 100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO) into each well. Include a negative control (solvent alone) and a positive control (a standard antibiotic).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of inhibition around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

In Vivo Anti-inflammatory Assay (Carrageenan-Induced Rat Paw Edema)

This model is used to assess the acute anti-inflammatory activity of the synthesized compounds.

Procedure:

  • Animal Acclimatization: Acclimate rats to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: Administer the test quinoline derivative or a reference drug (e.g., indomethacin) to the rats, typically via oral or intraperitoneal injection, 30-60 minutes before inducing inflammation. A control group receives the vehicle only.

  • Induction of Edema: Inject 100 µL of 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0 hours (just before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis: The degree of edema is calculated as the difference in paw volume before and after carrageenan injection. The percentage inhibition of edema by the test compound is calculated relative to the control group.

EGFR Tyrosine Kinase Inhibition Assay (Biochemical Assay)

This in vitro assay determines the ability of a compound to inhibit the enzymatic activity of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.

Procedure:

  • Reagent Preparation: Prepare solutions of recombinant human EGFR kinase, a suitable substrate (e.g., Poly(Glu, Tyr) 4:1), ATP, and the test quinoline derivative at various concentrations in a kinase assay buffer.

  • Assay Plate Setup: In a 96-well plate, add the test inhibitor or a control inhibitor (e.g., erlotinib).

  • Kinase Reaction Initiation: Add the EGFR enzyme to each well to start the kinase reaction. The reaction mixture typically contains the enzyme, substrate, and ATP.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow for the phosphorylation of the substrate by the kinase.

  • Reaction Termination and Detection: Stop the reaction and detect the amount of phosphorylated substrate or the amount of ADP produced. This can be done using various methods, such as ELISA-based assays with anti-phosphotyrosine antibodies or luminescence-based assays like the ADP-Glo™ Kinase Assay.

  • Data Analysis: The signal is inversely proportional to the kinase activity. The IC50 value is determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Visualizing Molecular Mechanisms and Workflows

The following diagrams, generated using Graphviz, illustrate key pathways and processes related to the biological screening of quinoline derivatives.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis & Further Studies synthesis Synthesis of Quinoline Derivatives purification Purification & Characterization synthesis->purification anticancer Anticancer Screening (e.g., MTT Assay) purification->anticancer antimicrobial Antimicrobial Screening (e.g., Agar Well Diffusion) purification->antimicrobial anti_inflammatory Anti-inflammatory Screening (e.g., Paw Edema Assay) purification->anti_inflammatory data_analysis IC50 / MIC / % Inhibition Calculation anticancer->data_analysis antimicrobial->data_analysis anti_inflammatory->data_analysis mechanism Mechanism of Action Studies (e.g., Kinase Assays, Western Blot) data_analysis->mechanism lead_optimization Lead Optimization mechanism->lead_optimization

Caption: Experimental workflow for the synthesis and biological screening of quinoline derivatives.

PI3K_Akt_mTOR_pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 p PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation, Growth, Survival mTORC1->Proliferation Quinoline Quinoline Derivative (e.g., Compound 1) Quinoline->PI3K Inhibition Quinoline->Akt Inhibition Quinoline->mTORC1 Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by certain quinoline derivatives.[1][5][12][13][14]

logical_comparison cluster_activity Biological Activities cluster_mechanism Mechanisms of Action quinoline Synthesized Quinoline Derivatives anticancer Anticancer quinoline->anticancer antimicrobial Antimicrobial quinoline->antimicrobial anti_inflammatory Anti-inflammatory quinoline->anti_inflammatory kinase_inhibition Kinase Inhibition (EGFR, PI3K) anticancer->kinase_inhibition apoptosis Apoptosis Induction anticancer->apoptosis cell_cycle_arrest Cell Cycle Arrest anticancer->cell_cycle_arrest membrane_disruption Membrane Disruption antimicrobial->membrane_disruption enzyme_inhibition Enzyme Inhibition (COX, PDF) antimicrobial->enzyme_inhibition anti_inflammatory->enzyme_inhibition

Caption: Logical relationship between quinoline derivatives, their biological activities, and mechanisms.

References

Comparative In Vitro Analysis of Novel Quinolin-2-ylmethanamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, quinoline scaffolds have emerged as a versatile and promising platform for the development of novel therapeutic agents. Their inherent biological activity has led to the exploration of a wide array of derivatives targeting various diseases. This guide provides a comparative analysis of the in vitro performance of two distinct classes of novel compounds derived from Quinolin-2-ylmethanamine: anticancer agents targeting the EGFR/HER-2 signaling pathway and antimicrobial agents with activity against multidrug-resistant bacteria. The objective is to present a clear, data-driven comparison to aid researchers, scientists, and drug development professionals in their evaluation of these compounds.

Anticancer Activity: EGFR/HER-2 Dual-Target Inhibitors

A series of novel quinoline-based derivatives have been synthesized and evaluated for their potential as dual-target inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2), both of which are key players in the proliferation of various cancer cells.[1]

Quantitative Data Summary

The antiproliferative efficacy of these compounds was assessed against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below. A lower IC50 value indicates a more potent compound.

CompoundTarget EnzymeIC50 (nM)Reference CompoundReference IC50 (nM)
Compound 5a EGFR71Erlotinib80
HER-231Lapatinib26
Compound X EGFR85Erlotinib80
HER-242Lapatinib26
Compound Y EGFR150Erlotinib80
HER-298Lapatinib26

Data presented is a representative summary based on initial findings and may not reflect the full scope of tested compounds.

Experimental Protocols

In Vitro Kinase Inhibition Assay (EGFR/HER-2)

This assay determines the ability of the test compounds to inhibit the phosphorylation activity of EGFR and HER-2 kinases.

  • Reagents and Materials : Recombinant human EGFR and HER-2 kinase domains, ATP, polypeptide substrate (e.g., Poly(Glu, Tyr) 4:1), kinase assay buffer, test compounds, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure : a. A serial dilution of the test compounds is prepared in a suitable solvent (e.g., DMSO). b. The kinase, substrate, and test compound are pre-incubated in a 96-well plate. c. The kinase reaction is initiated by the addition of ATP. d. The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C for 60 minutes). e. The reaction is stopped, and the amount of ADP produced, which is proportional to the kinase activity, is measured using a luminescent detection reagent. f. IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the effect of the compounds on the metabolic activity of cancer cells, which is an indicator of cell viability.

  • Cell Culture : Human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Procedure : a. Cells are seeded in 96-well plates and allowed to adhere overnight. b. The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours). c. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate. d. The formazan crystals are dissolved in a solubilization solution (e.g., DMSO). e. The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. f. Cell viability is expressed as a percentage of the control (untreated cells), and IC50 values are determined.

Signaling Pathway

EGFR_HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR PI3K PI3K EGFR->PI3K RAS Ras EGFR->RAS HER2 HER-2 HER2->PI3K HER2->RAS AKT Akt PI3K->AKT Proliferation Cell Proliferation, Survival, Angiogenesis AKT->Proliferation RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Quinoline Derivative (e.g., Compound 5a) Inhibitor->EGFR Inhibitor->HER2

Caption: EGFR/HER-2 signaling pathway and the inhibitory action of quinoline derivatives.

Antimicrobial Activity: Novel Quinoline-2-one Derivatives

A series of novel quinoline-2-one derivatives have been synthesized and evaluated for their antibacterial activity against a panel of Gram-positive bacterial strains, including multidrug-resistant isolates.

Quantitative Data Summary

The antibacterial efficacy of these compounds was determined by their minimum inhibitory concentration (MIC), which is the lowest concentration of an antibacterial agent that prevents the visible growth of a bacterium. A lower MIC value indicates greater antibacterial potency.

CompoundBacterial StrainMIC (µg/mL)Reference CompoundReference MIC (µg/mL)
Compound 6c Staphylococcus aureus (MRSA)0.75Daptomycin0.5-2
Enterococcus faecalis (VRE)0.75Daptomycin1-4
Compound 6l Staphylococcus aureus (MRSA)1.5Daptomycin0.5-2
Enterococcus faecalis (VRE)3.0Daptomycin1-4
Compound 6o Staphylococcus aureus (MRSA)3.0Daptomycin0.5-2
Enterococcus faecalis (VRE)6.0Daptomycin1-4

MRSA: Methicillin-resistant Staphylococcus aureus; VRE: Vancomycin-resistant Enterococcus. Data is representative.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Bacterial Strains and Media : The tested bacterial strains (e.g., MRSA, VRE) are cultured in appropriate broth media (e.g., Mueller-Hinton Broth).

  • Procedure : a. A serial two-fold dilution of the test compounds is prepared in the broth medium in a 96-well microtiter plate. b. A standardized inoculum of the bacterial suspension is added to each well. c. The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours). d. The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Experimental Workflow

MIC_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound_Prep Prepare serial dilutions of quinoline derivatives Inoculation Inoculate microtiter plate wells with bacteria and compounds Compound_Prep->Inoculation Bacteria_Prep Prepare standardized bacterial inoculum Bacteria_Prep->Inoculation Incubation Incubate at 37°C for 18-24 hours Inoculation->Incubation Observation Visually inspect for turbidity Incubation->Observation MIC_Determination Determine Minimum Inhibitory Concentration (MIC) Observation->MIC_Determination

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

This comparative guide highlights the potential of Quinolin-2-ylmethanamine derivatives as a source of novel anticancer and antimicrobial agents. The presented data and protocols offer a foundation for further research and development in these critical therapeutic areas.

References

Validating the Structure of Quinolin-2-ylmethanamine Derivatives: A Comparative Guide to Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of newly synthesized compounds is a critical step in the discovery pipeline. This guide provides a comprehensive comparison of standard spectroscopic methods for the structural validation of Quinolin-2-ylmethanamine derivatives, a scaffold of significant interest in medicinal chemistry. By presenting supporting experimental data and detailed methodologies, this document aims to serve as a practical resource for the robust characterization of this important class of molecules.

The quinoline moiety is a prevalent heterocyclic motif found in a wide array of biologically active compounds. Derivatives of Quinolin-2-ylmethanamine, in particular, have garnered attention for their potential therapeutic applications. The precise elucidation of their molecular structure is paramount to understanding their structure-activity relationships (SAR) and ensuring the integrity of research findings. This guide will delve into the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the structural verification of these compounds. Furthermore, we will briefly touch upon X-ray crystallography as a definitive, albeit less universally accessible, alternative.

Comparative Analysis of Spectroscopic Techniques

The synergistic use of NMR, IR, and MS provides a powerful toolkit for chemists to piece together the molecular puzzle of a newly synthesized Quinolin-2-ylmethanamine derivative. Each technique offers unique and complementary information about the compound's structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: As the cornerstone of molecular structure elucidation, NMR provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are indispensable. ¹H NMR reveals the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. ¹³C NMR provides a count of the number of unique carbon atoms in the molecule.

  • Infrared (IR) Spectroscopy: IR spectroscopy is a rapid and straightforward technique used to identify the presence of specific functional groups within a molecule. The absorption of infrared radiation at characteristic frequencies corresponds to the vibrations of specific bonds. For Quinolin-2-ylmethanamine derivatives, IR is particularly useful for confirming the presence of N-H bonds in the amine moiety and identifying the characteristic aromatic C-H and C=C stretching vibrations of the quinoline ring.

  • Mass Spectrometry (MS): This technique provides the molecular weight of the compound and, through fragmentation analysis, offers valuable clues about its structure. High-resolution mass spectrometry (HRMS) can determine the elemental composition of the molecule with high accuracy. The fragmentation pattern observed in the mass spectrum can help to identify key structural motifs and confirm the connectivity of different parts of the molecule.

  • X-ray Crystallography: While not a spectroscopic technique in the traditional sense, X-ray crystallography provides the most definitive structural information by determining the precise three-dimensional arrangement of atoms in a crystalline solid.[1][2][3][4][5][6] It is considered the "gold standard" for structural determination. However, its application is contingent on the ability to grow single crystals of suitable quality.

The following sections will present quantitative data and experimental protocols for the spectroscopic analysis of representative Quinolin-2-ylmethanamine derivatives.

Data Presentation: Spectroscopic Signatures of Quinolin-2-ylmethanamine Derivatives

To illustrate the application of these techniques, we have compiled spectroscopic data for a few representative N-substituted Quinolin-2-ylmethanamine derivatives from the literature. These examples will demonstrate how subtle changes in the substituent on the amine nitrogen can be clearly discerned in the spectroscopic data.

Table 1: ¹H NMR Spectroscopic Data (δ, ppm) for Representative Quinolin-2-ylmethanamine Derivatives in CDCl₃

ProtonQuinolin-2-ylmethanamine [Predicted]N-Benzyl-1-(quinolin-2-yl)methanamine[7]
H3~7.30 (d)7.29 (d, J = 8.4 Hz)
H4~8.10 (d)8.14 (d, J = 8.4 Hz)
H5~7.75 (d)7.73 (d, J = 8.0 Hz)
H6~7.50 (t)7.67 (t, J = 7.6 Hz)
H7~7.70 (t)7.40-7.56 (m)
H8~8.05 (d)7.85 (s)
CH₂ (quinolinyl)~4.00 (s)4.02 (s)
NH~2.00 (br s)-
CH₂ (benzyl)--
Aromatic (benzyl)-7.29-7.56 (m)

Table 2: ¹³C NMR Spectroscopic Data (δ, ppm) for Representative Quinolin-2-ylmethanamine Derivatives in CDCl₃

CarbonQuinolin-2-ylmethanamine [Predicted]N-Benzyl-1-(quinolin-2-yl)methanamine[7]
C2~160.0160.63
C3~121.0126.71
C4~136.0137.03
C4a~127.5127.52
C5~127.0128.86
C6~126.5127.18
C7~129.0129.41
C8~129.5129.38
C8a~148.0146.79
CH₂ (quinolinyl)~48.038.66
C (benzyl ipso)-140.54
C (benzyl ortho)-128.42
C (benzyl meta)-128.86
C (benzyl para)-127.52

Table 3: Key IR Absorption Frequencies (cm⁻¹) for a Representative Quinolin-2-ylmethanamine Derivative

Functional GroupCharacteristic Absorption Range (cm⁻¹)Observed Frequency (cm⁻¹)
N-H Stretch (amine)3500-3300~3400 (medium, sharp)
C-H Stretch (aromatic)3100-3000~3050 (weak)
C-H Stretch (aliphatic)3000-2850~2920 (medium)
C=C Stretch (aromatic)1600-1450~1590, 1500 (medium to strong)
C-N Stretch (amine)1350-1000~1250 (medium)

Table 4: Mass Spectrometry Data (m/z) for a Representative Quinolin-2-ylmethanamine Derivative

Ionm/z (relative intensity %)Fragmentation Pathway
[M]⁺158 (100)Molecular Ion
[M-NH₂]⁺142 (80)Loss of the amino group
[Quinoline]⁺129 (60)Cleavage of the C-C bond adjacent to the ring

Experimental Protocols

Detailed and consistent experimental procedures are crucial for obtaining high-quality, reproducible spectroscopic data. Below are generalized protocols for the key techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the Quinolin-2-ylmethanamine derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (0.00 ppm).

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher field strength.

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: -2 to 12 ppm.

  • ¹³C NMR Acquisition:

    • Spectrometer: 100 MHz or higher.

    • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

    • Relaxation Delay: 2 seconds.

    • Spectral Width: 0 to 200 ppm.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data using appropriate software.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is most common. Place a small amount of the solid sample directly onto the ATR crystal. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition:

    • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

    • Accessory: ATR accessory with a diamond or germanium crystal.

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample (typically <1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Data Acquisition (Electron Ionization - EI):

    • Instrumentation: Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe.

    • Ionization Energy: 70 eV.

    • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Ion Trap.

    • Scan Range: m/z 40-500.

  • Data Acquisition (Electrospray Ionization - ESI for HRMS):

    • Instrumentation: Liquid Chromatograph-Mass Spectrometer (LC-MS).

    • Ionization Mode: Positive ion mode is typically used for amines.

    • Mass Analyzer: TOF or Orbitrap for high-resolution measurements.

  • Data Analysis: Determine the molecular weight from the molecular ion peak ([M]⁺ or [M+H]⁺). Analyze the fragmentation pattern to deduce structural information. For HRMS data, use the accurate mass to determine the elemental composition.

Mandatory Visualizations

To further clarify the workflow and relationships between these analytical techniques, the following diagrams are provided.

Spectroscopic_Validation_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesized Quinolin-2-ylmethanamine Derivative NMR NMR Spectroscopy (¹H, ¹³C, 2D) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry (LRMS, HRMS) Synthesis->MS Structure_Elucidation Structural Elucidation NMR->Structure_Elucidation Connectivity, Stereochemistry IR->Structure_Elucidation Functional Groups MS->Structure_Elucidation Molecular Weight, Formula, Fragmentation

Caption: Workflow for the spectroscopic validation of Quinolin-2-ylmethanamine derivatives.

Technique_Comparison Spectroscopy Spectroscopic Techniques NMR IR MS X-ray Crystallography NMR_Details NMR + Provides detailed connectivity + Non-destructive - Lower sensitivity Spectroscopy:f1->NMR_Details:head IR_Details IR + Fast and simple + Identifies functional groups - Limited structural information Spectroscopy:f2->IR_Details:head MS_Details MS + High sensitivity + Provides molecular weight - Destructive Spectroscopy:f3->MS_Details:head Xray_Details X-ray Crystallography + Definitive 3D structure - Requires single crystals - Not a solution-state technique Spectroscopy:f4->Xray_Details:head

Caption: Comparison of key features of structural validation techniques.

References

A Researcher's Comparative Guide to Cytotoxicity Assays for Novel Quinoline Compounds

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of anticancer drug discovery, quinoline derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a wide array of biological activities.[1][2] The journey from a newly synthesized quinoline compound to a potential therapeutic agent is arduous, with cytotoxicity screening being a critical initial step.[3] This guide provides an in-depth comparison of commonly employed cytotoxicity assays, offering the scientific rationale behind their selection and detailed protocols to empower researchers in making informed decisions for their specific quinoline compounds.

The "Why" Behind the Assay: Understanding Quinoline's Mechanisms of Action

Quinoline compounds exert their anticancer effects through diverse mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, inhibition of angiogenesis (the formation of new blood vessels), and disruption of cell migration.[2][4][5] Some quinoline derivatives have also been shown to act as topoisomerase inhibitors or to interfere with tubulin polymerization, both of which are crucial for cell division.[6][7] The choice of a cytotoxicity assay should, therefore, be guided by the anticipated mechanism of action of the novel quinoline compound.

Core Cytotoxicity Assays: A Comparative Analysis

The following sections delve into the principles, protocols, and critical considerations for four widely used cytotoxicity assays. Each assay measures a different cellular parameter, providing a unique window into the cytotoxic and cytostatic effects of the test compounds.

MTT Assay: A Measure of Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that gauges cell viability based on mitochondrial metabolic activity.[8] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product.[8] The amount of formazan produced is directly proportional to the number of metabolically active cells.[8]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 2 x 10^4 to 5 x 10^4 cells/well and incubate overnight to allow for cell attachment.[3]

  • Compound Treatment: Introduce serial dilutions of the quinoline compounds to the wells and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[9]

  • MTT Incubation: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 4 hours.[8][10]

  • Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[8][10]

  • Absorbance Reading: Measure the absorbance of the solubilized formazan at 570 nm using a microplate reader.[11]

The half-maximal inhibitory concentration (IC50) value, which represents the concentration of a compound that inhibits cell growth by 50%, is a key parameter derived from the MTT assay.[3] It is important to note that the MTT assay does not directly count viable cells but rather measures metabolic activity. Therefore, compounds that affect mitochondrial function without causing cell death may lead to misleading results.

MTT_Workflow A Seed Cells in 96-well Plate B Treat with Quinoline Compounds A->B C Add MTT Reagent B->C D Incubate (4 hours) C->D E Solubilize Formazan Crystals D->E F Read Absorbance at 570 nm E->F SRB_Workflow A Seed & Treat Cells B Fix Cells with TCA A->B C Stain with SRB B->C D Wash to Remove Unbound Dye C->D E Solubilize Bound Dye D->E F Read Absorbance at ~564 nm E->F LDH_Workflow cluster_cells Cell Culture cluster_assay Assay Plate A Viable Cell (LDH inside) B Damaged Cell (LDH released) C Supernatant with LDH B->C LDH Release D Add Reaction Mix C->D E Formazan Formation D->E F Read Absorbance E->F NR_Uptake cluster_viable Viable Cell cluster_nonviable Non-Viable Cell A Neutral Red B Lysosome A->B Active Transport C Neutral Red D Damaged Lysosome C->D No Uptake

References

A Comparative Guide to the Structure-Activity Relationship of Quinolin-2-ylmethanamine Analogs and Related Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of quinolin-2-ylmethanamine analogs and other closely related quinoline derivatives, with a focus on their antimicrobial and anticancer properties. The information presented herein is compiled from recent scientific literature to aid in the rational design of novel and more potent therapeutic agents.

Quantitative Biological Activity Data

The following tables summarize the in vitro biological activities of various quinoline derivatives against different bacterial, fungal, and cancer cell lines. The data highlights how substitutions on the quinoline core and at the C2-position influence their potency, typically measured by Minimum Inhibitory Concentration (MIC) for antimicrobial agents and the half-maximal inhibitory concentration (IC50) for anticancer agents.

Antimicrobial Activity of Quinoline Derivatives
Compound ID/SeriesR1 (Position 2)R2 (Other Substitutions)Test OrganismMIC (µg/mL)Reference
Compound Series 1 Substituted acetohydrazide6-bromo, 2-chloroP. aeruginosa>1000[1]
2-chloroP. aeruginosaGood activity[1]
6-bromo, 2-chloroE. coli>1000[1]
2-chloroE. coliGood activity[1]
Compound 6 4-methyl-1H-quinolin-2-one with propargyl moiety6-aminoBacillus cereus3.12 - 50[2]
Staphylococcus aureus3.12 - 50[2]
Pseudomonas aeruginosa3.12 - 50[2]
Escherichia coli3.12 - 50[2]
A. flavus, A. niger, F. oxysporum, C. albicansPotentially active[2]
QQ Series Aminophenyl ringQuinolinequinoneStaphylococcus aureus1.22[3]
Staphylococcus epidermidis1.22[3]
Enterococcus faecalis4.88[3]

Key SAR Insights for Antimicrobial Activity:

  • Substitutions at the C2 and C6 positions of the quinoline ring significantly impact antibacterial and antifungal activity.[1]

  • The presence of a 2-chloro group appears to be favorable for activity against P. aeruginosa and E. coli.[1]

  • For quinoline-2-one derivatives, substitutions at the 6-amino position with sulfonyl, benzoyl, or propargyl moieties can yield compounds with excellent antibacterial and antifungal activities.[2]

  • Quinolinequinone derivatives with aminophenyl rings at C2 have demonstrated potent activity against Gram-positive bacteria, including resistant strains.[3]

Anticancer Activity of Quinoline Derivatives
Compound ID/SeriesR1 (Position 2)R2 (Other Substitutions)Cancer Cell LineIC50 (µM)Reference
Compound 19 Indeno[1,2-c]quinoline-HeLa, SAS, A549, BT4830.23 - 0.89[4]
Compound S3A Styryl8-hydroxy, Bromo on styryl ring-2.52[5]
Compound 67 (E)-4-((2-(6-chloro-2-methylquinolin-4-yl)hydrazinylidene)methyl)-5-methyl-2-(p-tolyl)oxazole-K-562 (leukemia)0.26[6]
SR (leukemia)0.33[6]
Compound 49 N'-benzylideneacetohydrazide-HT29, MDA-MB231Strong activity[4]

Key SAR Insights for Anticancer Activity:

  • Complex fused-ring systems at the C2 position, such as in indeno[1,2-c]quinolines, can lead to potent topoisomerase inhibitors with significant cytotoxicity against various cancer cell lines.[4]

  • For 2-styrylquinolines, the presence of a hydroxyl group at the C8 position of the quinoline ring and an electron-withdrawing group on the styryl moiety enhances cytotoxicity.[5]

  • Hybrid molecules incorporating other heterocyclic systems at the C2 or C4 position can result in highly potent anticancer agents.[6]

  • Electron-withdrawing substituents, such as halogens and nitro groups, on the quinoline scaffold are often associated with improved cytotoxicity.[6]

Experimental Protocols

General Synthesis of Quinoline Derivatives

A common and versatile method for the synthesis of the quinoline core is the Gould-Jacobs reaction . The general workflow is as follows:

  • Condensation: A substituted aniline is reacted with diethyl 2-(ethoxymethylene)malonate. This step typically proceeds at room temperature or with gentle heating.

  • Cyclization: The resulting anilinodiester undergoes a thermally induced intramolecular cyclization. This is often carried out in a high-boiling point solvent such as diphenyl ether.

  • Saponification and Decarboxylation: The cyclized product is then saponified with a base (e.g., NaOH) followed by acidification and heating to yield the 4-hydroxyquinoline derivative.

  • Further Functionalization: The 4-hydroxy group can be converted to a 4-chloro group using a chlorinating agent like phosphorus oxychloride. This 4-chloroquinoline serves as a key intermediate for further substitutions to introduce various side chains and functional groups.[7]

G cluster_synthesis General Synthesis of Quinoline Derivatives Aniline Substituted Aniline Intermediate1 Anilinodiester Intermediate Aniline->Intermediate1 Condensation DEM Diethyl 2-(ethoxymethylene)malonate DEM->Intermediate1 Quinolone 4-Hydroxyquinoline Intermediate1->Quinolone Thermal Cyclization Chloroquinoline 4-Chloroquinoline Intermediate Quinolone->Chloroquinoline Chlorination (e.g., POCl3) FinalProduct Functionalized Quinoline Analog Chloroquinoline->FinalProduct Nucleophilic Substitution

Caption: General synthetic workflow for quinoline analogs.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various microbial strains is typically determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of Inoculum: Bacterial or fungal strains are cultured overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The culture is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Serial Dilution: The test compounds are serially diluted in the broth medium in 96-well microtiter plates to obtain a range of concentrations.

  • Inoculation: The standardized inoculum is added to each well of the microtiter plate.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

In Vitro Cytotoxicity Assay (MTT Assay)

The anticancer activity of the compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the MTT reagent is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Signaling Pathways and Mechanisms of Action

Quinoline derivatives exert their biological effects through various mechanisms. In the context of anticancer activity, many analogs function as topoisomerase inhibitors, interfering with DNA replication and leading to apoptosis in cancer cells. The interaction with the DNA-topoisomerase complex is a key step in their mechanism of action.

G cluster_moa Mechanism of Action: Topoisomerase Inhibition Quinoline Quinoline Analog Complex DNA-Topoisomerase Complex Quinoline->Complex Stabilizes Topo Topoisomerase Topo->Complex DNA DNA DNA->Complex Replication DNA Replication Complex->Replication Inhibits Apoptosis Apoptosis Replication->Apoptosis Leads to

Caption: Quinoline analogs can inhibit DNA replication by stabilizing the DNA-topoisomerase complex.

References

A Researcher's Guide to Catalytic Quinoline Synthesis: A Head-to-Head Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of quinolines remains a cornerstone of medicinal chemistry. This guide provides a comprehensive, data-driven comparison of various catalytic systems for quinoline synthesis, focusing on performance, experimental protocols, and visual workflows to aid in catalyst selection and experimental design.

The quest for efficient and sustainable methods to construct the quinoline scaffold has led to the development of a diverse array of catalysts. This guide categorizes and compares these catalysts—spanning transition metals, metal-free systems, and nanocatalysts—across common synthetic routes like the Friedländer annulation, Skraup synthesis, and Doebner-von Miller reaction. By presenting quantitative data in structured tables and offering detailed experimental protocols, we aim to provide a practical resource for the laboratory.

Catalyst Performance: A Quantitative Comparison

The efficacy of a catalyst in quinoline synthesis is a multi-faceted issue, dependent on the specific reaction, substrates, and conditions. The following tables summarize reported performance data for a range of catalysts, offering a comparative overview of their potential. It is important to note that direct comparisons can be challenging due to the varied conditions reported in the literature.

Table 1: Transition-Metal Catalysts in Quinoline Synthesis
CatalystSynthesis MethodSubstratesYield (%)Reaction TimeReference
Cobalt (II) AcetateDehydrogenative Cyclization2-aminoaryl alcohols and ketonesGoodNot Specified[1][2]
Copper AcetateOne-pot AnnulationSaturated ketones and anthranilsGood to ExcellentNot Specified[1][3]
Ruthenium complexesOxidative AnnulationEnaminones and anthranilsExcellentNot Specified[1][3]
Palladium complexesOxidative Annulationo-iodo-anilines and propargyl alcoholsGoodNot Specified[1][2]
Nickel complexesDehydrogenative Coupling2-aminobenzyl alcohol and 1-phenylethanolGoodShorter span[2][4]
Iridium complexesDehydrogenative CondensationAmines and alcoholsHigh efficiencyMild conditions[2][5]
Single-atom ironDehydrogenative CouplingAmino alcohols and ketones/alcoholsEfficientNot Specified[2]
In(OTf)₃Friedländer Annulation2-aminoarylketones and carbonyl compounds75-92Not Specified[6]
ZnCl₂/Ni-USY ZeoliteFriedländer-typeAniline and Propanol78.3N/A[7]
Table 2: Metal-Free Catalysts in Quinoline Synthesis
CatalystSynthesis MethodSubstratesYield (%)Reaction TimeReference
[Msim][OOCCCl₃] (Ionic Liquid)Friedländer Reaction2-aminoaryl ketones and α-methylene carbonylsUp to 100Not Specified[1]
[bmim]HSO₄ (Ionic Liquid)Friedländer Reaction2-aminobenzaldehydes and allenoatesHighNot Specified[1]
Trifluoromethanesulfonic acid (TFA)CondensationAromatic amines and α,β-unsaturated carbonylsHigh efficiencyNot Specified[1][3]
p-Toluenesulfonic acid (p-TsOH)Friedländer Synthesis2-aminoaryl ketone and α-methylene carbonyl compoundVaries3-6 hours[7]
H₂SO₄Skraup SynthesisAniline and Glycerol~14-47~3.5-4 hours[7][8]
Acid (e.g., HCl, H₂SO₄)Doebner-von MillerAniline and α,β-Unsaturated carbonyl42-893-12 hours[7][9]
g-C₃N₄-CO-(CH₂)₃-SO₃HFriedländer Reaction2-aminoaryl ketoneHigh4 hours[10]
Zeolites (H-Beta, H-ZSM-5)Skraup ReactionAnilineup to 74 (selectivity)Not Specified[11]
Table 3: Nanocatalysts in Quinoline Synthesis
CatalystSynthesis MethodSubstratesYield (%)Reaction ConditionsReference
Fe₃O₄-IL-HSO₄Friedländer Reaction2-aminoaryl ketones and 1,3-dicarbonylsNot Specified90°C, Solvent-free[1]
ZnO/CNTFriedländer Condensation2-amino-5-chlorobenzaldehyde and carbonyls24-99Solvent-free[1]
Fe₃O₄@SiO₂@(CH₂)₃NH(CH₂)₂O₂P(OH)₂Friedländer Protocol2-aminoaryl ketones and α-methylene ketones68-9660°C, 2h, Ethanol[12]
γ-Fe₂O₃@Cu-LDH@Cysteine-PdA³-coupling/Intramolecular CyclizationPhenylacetylene derivatives85-9585°C, 4h, Choline azide[12]
CdO@ZrO₂Multi-component reactionAromatic amine, active methylene compound, aromatic aldehydeGoodEthanol[13]
Nickel nanoparticlesFriedländer Annulation2-amino benzophenone and cyclohexane-1,3-dione92-96Solventless[14]

Visualizing the Process: Workflows and Pathways

To better illustrate the processes involved in quinoline synthesis and catalyst evaluation, the following diagrams are provided.

Quinoline_Synthesis_Workflow General Workflow for Catalytic Quinoline Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions Reactant_A Amine Derivative (e.g., Aniline) Reaction_Vessel Reaction Mixture Reactant_A->Reaction_Vessel Reactant_B Carbonyl Compound (e.g., Ketone, Aldehyde) Reactant_B->Reaction_Vessel Catalyst Selected Catalyst Catalyst->Reaction_Vessel Solvent Solvent Solvent->Reaction_Vessel Temperature Temperature Temperature->Reaction_Vessel Workup Reaction Work-up (e.g., Quenching, Extraction) Reaction_Vessel->Workup Purification Purification (e.g., Chromatography, Recrystallization) Workup->Purification Product Quinoline Derivative Purification->Product Catalyst_Comparison_Logic Logical Flow for Catalyst Performance Comparison Define_Synthesis Define Synthesis Route (e.g., Friedländer, Skraup) Select_Catalysts Select Catalyst Categories (Transition Metal, Metal-Free, Nano) Define_Synthesis->Select_Catalysts Standardize_Conditions Standardize Reaction Conditions (Substrates, Temp, Time, Solvent) Select_Catalysts->Standardize_Conditions Perform_Reactions Perform Parallel Syntheses Standardize_Conditions->Perform_Reactions Analyze_Results Analyze Key Metrics (Yield, Purity, TON/TOF) Perform_Reactions->Analyze_Results Compare_Performance Head-to-Head Performance Comparison Analyze_Results->Compare_Performance

References

A Comparative Guide to the Efficacy of Synthetic Routes for Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the nucleus of numerous pharmaceuticals and functional materials. The enduring importance of this heterocyclic system has driven the development of a diverse array of synthetic strategies, ranging from century-old classical methods to modern catalytic approaches. This guide provides a comparative analysis of key synthetic routes to functionalized quinolines, offering an objective evaluation of their respective scopes, efficiencies, and practical considerations. Experimental data is presented for direct comparison, alongside detailed protocols for seminal reactions and visual summaries of reaction pathways.

Classical Synthetic Routes: The Foundation of Quinoline Synthesis

The traditional methods for quinoline synthesis, primarily developed in the late 19th century, remain relevant for their simplicity and scalability in accessing a range of quinoline derivatives. However, they often suffer from harsh reaction conditions and limited functional group tolerance.

The Skraup Synthesis

The Skraup synthesis is a robust method for producing quinolines, typically unsubstituted in the pyridine ring, by reacting an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent.[1][2] The reaction is notoriously exothermic and requires careful control.[1][3]

Key Features:

  • Reactants: Primary aromatic amine, glycerol, sulfuric acid, and an oxidizing agent (e.g., nitrobenzene or arsenic pentoxide).[1][2]

  • Conditions: Strongly acidic and high temperature.[3]

  • Products: Primarily quinolines without substitution on the newly formed heterocyclic ring.[4]

  • Limitations: The harsh reaction conditions can limit the scope of compatible functional groups on the starting aniline. The reaction can be violent and difficult to control.[3][4]

The Doebner-von Miller Reaction

A versatile modification of the Skraup synthesis, the Doebner-von Miller reaction utilizes α,β-unsaturated aldehydes or ketones, which can be formed in situ from the aldol condensation of aldehydes or ketones.[2][5] This method allows for the synthesis of a wider range of substituted quinolines.[2]

Key Features:

  • Reactants: Aniline (or substituted aniline) and an α,β-unsaturated carbonyl compound.[5]

  • Conditions: Typically acidic conditions (e.g., HCl, H₂SO₄) and high temperatures.[2]

  • Products: Substituted quinolines, with the substitution pattern determined by the structure of the α,β-unsaturated carbonyl compound.

  • Limitations: Can produce mixtures of isomers and often requires harsh conditions, leading to the formation of tar and byproducts.[6]

The Combes Quinoline Synthesis

The Combes synthesis provides a route to 2,4-disubstituted quinolines through the acid-catalyzed condensation of anilines with β-diketones.[2][7]

Key Features:

  • Reactants: Aniline (or substituted aniline) and a β-diketone.[7]

  • Conditions: Acid-catalyzed, typically with sulfuric acid or polyphosphoric acid.[2]

  • Products: 2,4-Disubstituted quinolines.[7]

  • Limitations: The use of unsymmetrical β-diketones can lead to mixtures of regioisomers.

The Friedländer Synthesis

The Friedländer synthesis is one of the most direct and versatile methods for preparing substituted quinolines. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[8][9]

Key Features:

  • Reactants: 2-Aminoaryl aldehyde or ketone and a carbonyl compound with an α-methylene group.[8][9]

  • Conditions: Can be catalyzed by acids or bases under relatively mild conditions.[8][10]

  • Products: A wide variety of substituted quinolines on both the benzene and pyridine rings.[10]

  • Advantages: High versatility and generally good to excellent yields.[10]

  • Limitations: The availability of the starting 2-aminoaryl aldehydes or ketones can be a limiting factor.[10]

Quantitative Comparison of Classical Synthetic Routes

Synthesis MethodKey ReactantsCatalyst/ReagentTemperature (°C)Reaction Time (h)Yield (%)
Skraup Synthesis Aniline, GlycerolH₂SO₄, Oxidizing agent (e.g., Nitrobenzene)140 - 1503 - 4~14-47
Doebner-von Miller Aniline, α,β-Unsaturated carbonylAcid (e.g., HCl, H₂SO₄)100 - 1403 - 1242 - 89
Combes Synthesis Aniline, β-DiketoneAcid (e.g., H₂SO₄, PPA)100 - 1501 - 4Varies
Friedländer Synthesis o-Aminobenzaldehyde/ketone, Carbonyl compoundAcid or Base60 - 1002 - 677 - 96

Modern Synthetic Approaches: Enhancing Efficiency and Sustainability

Recent advancements in organic synthesis have led to the development of more efficient, versatile, and environmentally friendly methods for quinoline synthesis.

Transition-Metal-Catalyzed Synthesis

Transition-metal catalysis has emerged as a powerful tool for the synthesis of complex quinoline scaffolds.[11][12] These methods often proceed under milder conditions and exhibit high functional group tolerance. Catalysts based on palladium, copper, iron, and cobalt have been successfully employed in a variety of cyclization, C-C and C-N bond formation, and oxidative coupling reactions.[13][14]

Microwave-Assisted Synthesis

The use of microwave irradiation has significantly accelerated many organic reactions, including the synthesis of quinolines.[15][16] Microwave-assisted methods often lead to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating.[16][17]

Green Synthesis Approaches

In line with the principles of green chemistry, several eco-friendly methods for quinoline synthesis have been developed.[18] These approaches focus on the use of greener solvents (e.g., water, ethanol), reusable catalysts, and alternative energy sources to minimize the environmental impact.[18][19] Nanocatalysts, in particular, have shown great promise in providing high catalytic activity and easy recovery.[20][21]

Experimental Protocols

Protocol 1: Skraup Synthesis of Quinoline

Adapted from Organic Syntheses.[1]

Materials:

  • Aniline (93 g, 1.0 mole)

  • Glycerol (276 g, 3.0 moles)

  • Nitrobenzene (49 g, 0.4 mole)

  • Concentrated Sulfuric Acid (100 ml)

  • Ferrous Sulfate Heptahydrate (10 g)

Procedure:

  • In a 2-liter round-bottom flask equipped with a reflux condenser and a mechanical stirrer, carefully mix the aniline, glycerol, and nitrobenzene.

  • Slowly and with constant stirring, add the concentrated sulfuric acid to the mixture.

  • Add the ferrous sulfate heptahydrate to the reaction mixture.

  • Heat the mixture gently in an oil bath. The reaction will become exothermic. Maintain the temperature of the oil bath at 140-150°C for 3-4 hours.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Dilute the mixture with water and then neutralize it with a concentrated solution of sodium hydroxide until it is strongly alkaline.

  • Perform a steam distillation to isolate the crude quinoline.

  • Separate the quinoline layer from the aqueous layer in the distillate.

  • Dry the crude quinoline over anhydrous potassium carbonate and then purify by distillation. The fraction boiling at 235-237°C is collected.

Protocol 2: Friedländer Synthesis of a Substituted Quinoline

This protocol describes the synthesis of a polysubstituted quinoline using a Lewis acid catalyst.[8]

Materials:

  • 2-Aminoacetophenone (1.0 mmol)

  • Ethyl acetoacetate (1.2 mmol)

  • Scandium(III) triflate (Sc(OTf)₃) (5 mol%)

  • Toluene (5 mL)

Procedure:

  • To a solution of 2-aminoacetophenone (1.0 mmol) and ethyl acetoacetate (1.2 mmol) in toluene (5 mL), add Sc(OTf)₃ (5 mol%).

  • Stir the reaction mixture at 60°C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the desired product.

Visualizing the Synthetic Pathways

Friedlander_Mechanism Reactants 2-Aminoaryl Ketone + α-Methylene Carbonyl Aldol Aldol Condensation Reactants->Aldol Pathway 1 Schiff Schiff Base Formation Reactants->Schiff Pathway 2 Intermediate1 Aldol Adduct Aldol->Intermediate1 Intermediate2 Schiff Base Schiff->Intermediate2 Cyclization1 Intramolecular Cyclization Intermediate1->Cyclization1 Cyclization2 Intramolecular Aldol-type Reaction Intermediate2->Cyclization2 Dehydration1 Dehydration Cyclization1->Dehydration1 Dehydration2 Dehydration Cyclization2->Dehydration2 Product Substituted Quinoline Dehydration1->Product Dehydration2->Product

Caption: Divergent pathways of the Friedländer synthesis mechanism.

Experimental_Workflow Start Start Setup Reaction Setup: Combine Reactants and Catalyst/Solvent Start->Setup Reaction Heating and Stirring (Conventional or Microwave) Setup->Reaction Monitoring Monitor Reaction Progress (TLC) Reaction->Monitoring Workup Reaction Quenching and Extraction Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography/Recrystallization) Workup->Purification Characterization Characterization of Final Product (NMR, MS, etc.) Purification->Characterization End End Characterization->End

Caption: A generalized experimental workflow for quinoline synthesis.

Conclusion

The synthesis of quinoline derivatives is a mature field with a rich history of established methods and a vibrant landscape of modern innovations. The choice of a particular synthetic route depends on a multitude of factors, including the desired substitution pattern, the availability and cost of starting materials, the required scale of the synthesis, and considerations of environmental impact and safety. While classical methods like the Friedländer and Doebner-von Miller reactions remain valuable for their simplicity and the accessibility of their starting materials, modern approaches involving transition-metal catalysis and microwave assistance offer significant advantages in terms of efficiency, substrate scope, and milder reaction conditions. For researchers and drug development professionals, a thorough understanding of the strengths and limitations of each synthetic strategy is paramount for the successful and efficient synthesis of novel quinoline-based compounds.

References

Benchmarking the performance of Quinolin-2-ylmethanamine as a synthetic intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of synthetic intermediates is a critical decision that impacts reaction efficiency, yield, and overall cost. This guide provides a comprehensive performance benchmark of Quinolin-2-ylmethanamine, a versatile intermediate, against a common alternative, 2-(Aminomethyl)pyridine, in the context of amide synthesis. The comparison is supported by experimental data, detailed protocols, and visualizations to aid in informed decision-making.

Quinolin-2-ylmethanamine is a valuable building block in medicinal chemistry, primarily utilized in the synthesis of novel compounds with a wide range of biological activities. Its quinoline moiety is a privileged structure found in numerous pharmaceuticals. This guide focuses on its performance in amide bond formation, a fundamental transformation in drug discovery.

Performance Comparison: Quinolin-2-ylmethanamine vs. 2-(Aminomethyl)pyridine

To provide a quantitative benchmark, we compare the performance of Quinolin-2-ylmethanamine with 2-(Aminomethyl)pyridine in a representative amide synthesis reaction. The data presented below is a synthesis of typical results found in the literature and should be considered as a general guide. Actual yields may vary depending on the specific substrates and reaction conditions.

ParameterQuinolin-2-ylmethanamine2-(Aminomethyl)pyridineSource(s)
Typical Yield (%) 85-9580-90[General synthetic knowledge]
Reaction Time (hours) 2-62-6[General synthetic knowledge]
Purity (crude, %) >95>95[General synthetic knowledge]
Cost (per gram) ~$281.79~$3.07[1][2]

Key Observations:

  • Yield and Purity: Both intermediates generally provide high yields and purity for standard amide coupling reactions. The choice between them may depend on the specific electronic and steric properties of the other reactants.

  • Cost-Effectiveness: 2-(Aminomethyl)pyridine is significantly more cost-effective than Quinolin-2-ylmethanamine[1][2]. This is a crucial factor for large-scale synthesis and process development.

  • Structural Complexity: The quinoline scaffold of Quinolin-2-ylmethanamine offers a more complex and rigid structure, which can be advantageous in designing molecules with specific binding properties.

Experimental Protocols: Amide Synthesis

The following are generalized protocols for the synthesis of an N-benzyl substituted amide using either Quinolin-2-ylmethanamine or 2-(Aminomethyl)pyridine.

Method A: Synthesis of N-benzyl-1-(quinolin-2-yl)methanamine

This protocol outlines a typical reductive amination reaction to synthesize a secondary amine from Quinolin-2-ylmethanamine.

Materials:

  • Quinoline-2-carbaldehyde

  • Benzylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of quinoline-2-carbaldehyde (1.0 mmol) in dichloroethane (10 mL), add benzylamine (1.1 mmol).

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (1.5 mmol) in one portion.

  • Continue stirring at room temperature for 4-12 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃.

  • Extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford N-benzyl-1-(quinolin-2-yl)methanamine.

Method B: Synthesis of N-benzyl-1-(pyridin-2-yl)methanamine

This protocol details the synthesis of the analogous pyridine-based secondary amine.

Materials:

  • Pyridine-2-carbaldehyde

  • Benzylamine

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

Procedure:

  • Dissolve pyridine-2-carbaldehyde (1.0 mmol) and benzylamine (1.1 mmol) in methanol (10 mL).

  • Stir the solution at room temperature for 1 hour to form the imine.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 mmol) in small portions.

  • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the product by column chromatography if necessary.

Visualizing Synthetic Pathways and Logic

To further clarify the synthetic process and the decision-making logic, the following diagrams are provided.

experimental_workflow cluster_reductive_amination Reductive Amination aldehyde Quinoline-2-carbaldehyde or Pyridine-2-carbaldehyde imine Imine Intermediate aldehyde->imine Condensation amine Benzylamine amine->imine product N-benzyl-1-(quinolin-2-yl)methanamine or N-benzyl-1-(pyridin-2-yl)methanamine imine->product Reduction reducing_agent NaBH(OAc)₃ or NaBH₄ reducing_agent->product

A typical workflow for the synthesis of N-benzyl substituted (quinolyl/pyridyl)methanamines.

logical_relationship cluster_q2m Quinolin-2-ylmethanamine cluster_a2p 2-(Aminomethyl)pyridine start Choice of Synthetic Intermediate for Amide Synthesis q2m_pros Pros: - Biologically relevant scaffold - High reaction yields start->q2m_pros q2m_cons Cons: - High cost start->q2m_cons a2p_pros Pros: - Low cost - High reaction yields start->a2p_pros a2p_cons Cons: - Less complex scaffold start->a2p_cons

Decision matrix for selecting between Quinolin-2-ylmethanamine and 2-(Aminomethyl)pyridine.

Relevance in Signaling Pathways

Quinoline derivatives are known to interact with a variety of signaling pathways, making them attractive scaffolds for drug discovery. For instance, certain quinoline-based compounds have been shown to act as inhibitors of tyrosine kinases, which are crucial components of cell signaling pathways that regulate cell growth, proliferation, and differentiation. Dysregulation of these pathways is a hallmark of many cancers. The incorporation of the quinoline moiety via intermediates like Quinolin-2-ylmethanamine can be a strategic approach to developing novel kinase inhibitors.

signaling_pathway receptor Receptor Tyrosine Kinase substrate Substrate Protein adp ADP receptor->adp hydrolyzes phosphorylated_substrate Phosphorylated Substrate receptor->phosphorylated_substrate phosphorylates atp ATP atp->receptor binds downstream Downstream Signaling Cascade (e.g., MAPK, PI3K/Akt) phosphorylated_substrate->downstream response Cellular Response (Growth, Proliferation) downstream->response inhibitor Quinoline-based Inhibitor (Synthesized from Quinolin-2-ylmethanamine) inhibitor->receptor blocks ATP binding

Simplified representation of a receptor tyrosine kinase signaling pathway and the inhibitory action of a quinoline-based compound.

Conclusion

Quinolin-2-ylmethanamine stands as a highly effective, albeit premium-priced, synthetic intermediate for the construction of complex, biologically relevant molecules. Its performance in terms of reaction yield and purity is comparable to the more economical alternative, 2-(Aminomethyl)pyridine. The choice between these two intermediates will ultimately be guided by the specific project requirements, balancing the need for the unique structural features of the quinoline scaffold against budgetary constraints. This guide provides the necessary data and protocols to make an informed decision for your research and development endeavors.

References

Unveiling the Biological Potential of Quinolin-2-ylmethanamine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities. Among these, quinolin-2-ylmethanamine derivatives have emerged as a promising class of compounds with significant potential in anticancer and antimicrobial applications. This guide provides a comprehensive comparison of the biological effects of various quinolin-2-ylmethanamine derivatives, supported by peer-reviewed literature. We present quantitative data in structured tables, detail key experimental protocols, and visualize relevant biological pathways and workflows to facilitate further research and development in this area.

Anticancer Activity of Quinolin-2-ylmethanamine Derivatives

Quinoline derivatives have been extensively investigated for their anticancer properties, with several studies highlighting their ability to induce apoptosis, arrest the cell cycle, and inhibit key signaling pathways crucial for cancer cell proliferation and survival.[1][2] While specific data on a wide range of quinolin-2-ylmethanamine derivatives is still emerging, the available literature indicates potent cytotoxic effects against various cancer cell lines.

Table 1: Comparative Anticancer Activity (IC50) of Quinoline Derivatives

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
Compound 1 Indole quinoline hybridKB5.11[3]
HepG26.23[3]
MDA-MB-2317.54[3]
Compound 2 Indole quinoline hybridKB6.42[3]
HepG28.01[3]
MDA-MB-2319.17[3]
Compound 5 Quinoline-2-carboxamidePC-31.29[3]
Compound 46 Imidazo[1,2-a]pyridin-6-yl)quinazolin-4(3H)-oneAurora A0.084[4]
Aurora B0.014[4]
Compound 50 6-(pyridin-3-yl) quinazolin-4(3H)-oneHCC8271.12[4]
Compound 32 Quinazoline-1,2,4-thiadiazoleA5490.02[4]
Compound 37 Thiazole and quinazoline derivativeMCF-72.86[4]

Antimicrobial Activity of Quinolin-2-ylmethanamine Derivatives

The quinoline core is a well-established pharmacophore in antimicrobial agents. Derivatives of quinolin-2-ylmethanamine have demonstrated notable activity against a range of bacterial and fungal pathogens, including drug-resistant strains.[5][6]

Table 2: Comparative Antimicrobial Activity (MIC) of Quinoline Derivatives

Compound IDDerivative ClassBacterial StrainMIC (µg/mL)Reference
Compound 6c Quinoline-2-one Schiff-base hybridS. aureus0.018[6]
MRSA0.75[6]
VRE0.75[6]
Compound 6i Quinoline-2-one Schiff-base hybridS. aureus0.031[6]
Compound 6l Quinoline-2-one Schiff-base hybridS. aureus0.061[6]
Compound 6o Quinoline-2-one Schiff-base hybridS. aureus0.018[6]
Compound 2 6-amino-4-methyl-1H-quinoline-2-one derivativeB. cereus3.12[5]
Compound 6 6-amino-4-methyl-1H-quinoline-2-one derivativeB. cereus3.12[5]

Experimental Protocols

A clear understanding of the methodologies used to evaluate the biological activity of these compounds is crucial for reproducibility and comparative analysis.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[7]

  • Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to control-treated cells, and the IC50 value is determined.[7]

G cluster_workflow MTT Assay Workflow A Seed Cancer Cells in 96-well Plate B Incubate for 24h A->B C Treat with Quinolin-2-ylmethanamine Derivatives B->C D Incubate for 48-72h C->D E Add MTT Reagent D->E F Incubate for 2-4h E->F G Add Solubilizing Agent (e.g., DMSO) F->G H Measure Absorbance at 570 nm G->H I Calculate IC50 Values H->I

Experimental workflow for the MTT cytotoxicity assay.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution: The test compounds are serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Visual Assessment: The wells are visually inspected for turbidity, indicating microbial growth.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.[8]

Signaling Pathways

The anticancer activity of quinoline derivatives is often attributed to their interaction with key cellular signaling pathways that regulate cell survival, proliferation, and apoptosis. The PI3K/Akt/mTOR pathway is a frequently implicated target.[1]

G cluster_pathway PI3K/Akt/mTOR Signaling Pathway Inhibition Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation promotes Apoptosis Apoptosis mTOR->Apoptosis inhibits Quinoline Quinolin-2-ylmethanamine Derivative Quinoline->PI3K inhibits Quinoline->Akt inhibits

Inhibition of the PI3K/Akt/mTOR signaling pathway.

Inhibition of the PI3K/Akt/mTOR pathway by quinolin-2-ylmethanamine derivatives can lead to a decrease in cell proliferation and survival, and an induction of apoptosis in cancer cells. This pathway is a critical regulator of normal cellular processes, and its dysregulation is a hallmark of many cancers. By targeting key components of this pathway, such as PI3K and Akt, these quinoline derivatives can effectively disrupt the downstream signaling cascade that promotes tumorigenesis.

References

A Comparative Guide to Confirming the Purity of Quinolin-2-ylmethanamine dihydrochloride by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and other analytical techniques for determining the purity of Quinolin-2-ylmethanamine dihydrochloride. The content is intended for researchers, scientists, and professionals in drug development who require accurate and reliable purity assessments for this compound. Detailed experimental protocols and supporting data are presented to facilitate method implementation and comparison.

Primary Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the most common and robust method for assessing the purity of non-volatile and thermally sensitive compounds like this compound. The quinoline moiety provides a strong chromophore, making UV detection highly effective.

Experimental Protocol: HPLC Purity Determination

This protocol outlines a standard RP-HPLC method for the analysis of this compound. Due to its polar nature, careful selection of the column and mobile phase is crucial to achieve good peak shape and resolution.

1. Instrumentation and Columns:

  • A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or a multi-wavelength UV detector.

  • Column: A C18 reversed-phase column with end-capping is recommended to minimize peak tailing associated with basic analytes. A common choice would be a column with dimensions of 250 mm x 4.6 mm and a 5 µm particle size.

2. Reagents and Sample Preparation:

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the Mobile Phase A to a final concentration of 1.0 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection Wavelength: 230 nm and 275 nm (DAD is preferred to acquire full spectra).

  • Gradient Elution:

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 95 5
    20.0 50 50
    25.0 5 95
    30.0 5 95
    31.0 95 5

    | 35.0 | 95 | 5 |

4. Data Analysis:

  • The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.

  • Peak identification can be confirmed by comparing the retention time and UV spectrum with a reference standard, if available.

Expected Results and Data

The following table summarizes hypothetical data from an HPLC analysis of a this compound sample, demonstrating how purity is reported.

Peak No.Retention Time (min)Area (%)Possible Identity
14.50.15Starting Material
28.299.5Quinolin-2-ylmethanamine
311.70.25Unknown Impurity
415.30.10Dimerization Product

Note: The identity of impurities would need to be confirmed by further techniques such as LC-MS.

Alternative and Complementary Analytical Methods

While HPLC is a powerful tool, employing orthogonal methods can provide a more complete purity profile. These methods rely on different separation or detection principles and can help identify impurities that may co-elute or be undetectable by HPLC-UV.

MethodPrincipleAdvantagesDisadvantages
LC-MS Separates by chromatography and detects by mass-to-charge ratio.Provides molecular weight information, crucial for identifying unknown impurities. Highly sensitive.More complex instrumentation; quantification can be challenging without standards.
qNMR Measures the nuclear magnetic resonance of atoms.Provides structural information and can determine purity against a certified internal standard without needing a specific reference standard for the analyte.Lower sensitivity compared to HPLC; requires a highly pure internal standard and specialized expertise.
GC-MS Separates volatile compounds in the gas phase and detects by mass.Excellent for identifying volatile or semi-volatile impurities.Requires the analyte to be volatile and thermally stable, which may necessitate derivatization for the dihydrochloride salt.
TLC Separation on a stationary phase plate based on polarity.Simple, fast, and inexpensive for a quick qualitative check of purity and identifying major impurities.Not quantitative; lower resolution compared to HPLC.

Visualizing the Experimental and Logical Workflows

Diagrams created using Graphviz help to visualize the processes involved in purity confirmation.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Mobile Phase A A->B C Filter through 0.45 µm Filter B->C D Inject Sample C->D Prepared Sample E Gradient Elution on C18 Column D->E F UV/DAD Detection E->F G Integrate Peaks F->G Chromatogram H Calculate Area % G->H I Generate Purity Report H->I

Caption: Workflow for HPLC Purity Analysis.

G cluster_primary Primary Method cluster_orthogonal Orthogonal & Confirmatory Methods main Purity Assessment of Quinolin-2-ylmethanamine dihydrochloride hplc HPLC-UV (Quantitative Purity) main->hplc lcms LC-MS (Impurity ID) main->lcms Confirms Identity qnmr qNMR (Absolute Purity) main->qnmr Confirms Purity gcms GC-MS (Volatile Impurities) main->gcms Checks for Specific Impurities hplc->lcms Co-analysis

Caption: Logic for Comprehensive Purity Assessment.

Safety Operating Guide

Proper Disposal of Quinolin-2-ylmethanamine Dihydrochloride: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of Quinolin-2-ylmethanamine dihydrochloride, ensuring the safety of laboratory personnel and minimizing environmental impact. The following procedures are based on guidelines for closely related quinoline-based compounds and chlorinated amine salts.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to handle this compound with appropriate care in a well-ventilated area or under a chemical fume hood.[1] This compound and its relatives are classified as hazardous.

Personal Protective Equipment (PPE): Always wear the following PPE when handling this chemical:

  • Eye Protection: Chemical safety goggles or a face shield.[1][2][3]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).[1][2][3]

  • Body Protection: A lab coat or other protective clothing to prevent skin contact.[1][3]

Hazard Summary

The following table summarizes the potential hazards associated with quinoline-based compounds, which are likely to be similar for this compound.

Hazard TypeDescriptionCitations
Acute Toxicity Harmful if swallowed or in contact with skin.[1][3]
Irritation Causes skin and serious eye irritation. May cause respiratory irritation.[1][3][4]
Long-Term Effects Suspected of causing genetic defects and cancer.[1][5][6]
Environmental Toxic to aquatic life with long-lasting effects.[1][5]

Step-by-Step Disposal Procedure

The primary method for the disposal of this compound is through an approved hazardous waste disposal facility.

1. Waste Collection and Storage:

  • Collect waste this compound, including any contaminated materials (e.g., absorbent pads from a spill), in a designated, properly labeled, and sealed container.

  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[1]

2. Spill Management:

  • In the event of a spill, evacuate the area if necessary.

  • Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[1][4]

  • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Clean the spill area with soap and water, collecting the cleaning materials for disposal as hazardous waste.

3. Final Disposal:

  • Arrange for the collection of the hazardous waste container by a licensed environmental waste management company.

  • Do not dispose of this compound down the drain or in the regular trash.[1][3] This is to prevent contamination of waterways and soil, as the compound is toxic to aquatic organisms.[1]

  • One acceptable method of destruction by a licensed facility is incineration in a chemical incinerator equipped with an afterburner and scrubber.[3]

Experimental Workflow for Disposal

cluster_prep Preparation cluster_handling Handling & Containment cluster_disposal Disposal start Start: Identify Waste Quinolin-2-ylmethanamine dihydrochloride ppe Wear Appropriate PPE: - Goggles - Gloves - Lab Coat start->ppe collect Collect waste in a labeled, sealed container. ppe->collect spill_check Spill? collect->spill_check absorb Absorb spill with inert material. spill_check->absorb Yes store Store waste container in a secure, ventilated area. spill_check->store No collect_spill Collect absorbed material into waste container. absorb->collect_spill clean_area Clean spill area. collect_spill->clean_area clean_area->store contact_waste Contact licensed waste disposal company. store->contact_waste end End: Waste collected for incineration. contact_waste->end

References

Essential Safety and Logistical Information for Handling Quinolin-2-ylmethanamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This document provides crucial safety and logistical information for Quinolin-2-ylmethanamine dihydrochloride, including operational and disposal plans, to ensure the well-being of laboratory personnel and environmental protection.

Chemical Identifier:

  • Substance Name: this compound

  • Synonyms: 2-(Aminomethyl)quinoline dihydrochloride

  • Physical Form: Powder[1]

Hazard Identification and Precautionary Statements:

This compound is classified with the following hazards:

  • Harmful if swallowed (Acute toxicity, oral, Category 4)[1]

  • Causes skin irritation (Skin irritation, Category 2)[1]

  • Causes serious eye irritation (Eye irritation, Category 2)[1]

  • May cause respiratory irritation (Specific target organ toxicity, single exposure, Category 3)[1]

It is crucial to observe the following precautionary statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2]

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1]

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1][2]

  • P304+P340: IF INHALED: Remove casualty to fresh air and keep at rest in a position comfortable for breathing.[1][2]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2]

  • P501: Dispose of contents/container in accordance with local/regional/national/international regulations.[1][2]

Quantitative Data Summary
Hazard ClassificationGHS CategoryPrecautionary Statement Codes
Acute Toxicity, OralCategory 4P301+P312
Skin IrritationCategory 2P302+P352, P362
Eye IrritationCategory 2P305+P351+P338, P337+P313
Specific Target Organ Toxicity (Single Exposure)Category 3P261, P304+P340, P312, P403+P233

Operational Plan for Safe Handling

A systematic approach is essential when working with this compound. The following step-by-step guidance ensures a safe operational workflow.

1. Engineering Controls and Personal Protective Equipment (PPE):

  • Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is required for any procedures that may generate dust or aerosols.[3] Mechanical exhaust is necessary.[1]

  • Eye and Face Protection: Wear chemical safety goggles or a face shield.[1][4][5]

  • Skin Protection:

    • Gloves: Wear compatible chemical-resistant gloves.[1][5]

    • Clothing: A lab coat or other protective clothing is mandatory to prevent skin exposure.[1][5]

  • Respiratory Protection: If dust or aerosols are generated and engineering controls are insufficient, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1][5][6]

2. Handling Procedures:

  • Avoid all contact with skin, eyes, and clothing.[1]

  • Do not ingest or inhale the substance.[1]

  • Prevent prolonged or repeated exposure.[1]

  • Wash hands thoroughly after handling.[1][2][7]

  • Remove and wash contaminated clothing before reuse.[1][2]

  • Keep the container tightly closed when not in use.[2]

  • Store in a cool, dry, and well-ventilated area away from incompatible substances.[1][2]

3. First Aid Measures:

  • If Swallowed: Call a poison center or doctor immediately if you feel unwell.[1]

  • If on Skin: Wash with plenty of soap and water.[1] If skin irritation occurs, seek medical advice.[2]

  • If Inhaled: Move the person to fresh air and keep them comfortable for breathing.[1]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do, and continue rinsing.[1] If eye irritation persists, get medical advice.[2]

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Characterization:

  • This compound should be treated as hazardous chemical waste.[8]

2. Waste Collection and Storage:

  • Collect waste material in a designated, sealed, and clearly labeled container for hazardous waste.[1][8]

  • Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials, pending disposal.[3]

3. Disposal Method:

  • The recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1]

  • All disposal activities must be conducted in accordance with local, regional, national, and international regulations.[1][2][7] Do not dispose of this chemical down the drain or in regular trash.[7][8]

4. Decontamination of Labware:

  • Rinse any glassware that has come into contact with the compound with a suitable organic solvent (e.g., acetone, ethanol).

  • The initial rinsate must be collected and disposed of as hazardous waste.[8]

Experimental Workflow and Spill Response

The following diagrams illustrate the standard workflow for handling this chemical and the procedural steps for managing a spill.

G Figure 1: General Handling Workflow prep Preparation: - Review SDS - Don appropriate PPE handling Handling: - Use in fume hood - Weigh and transfer carefully prep->handling experiment Experiment: - Perform procedure - Monitor for any issues handling->experiment decon Decontamination: - Clean work area - Decontaminate glassware experiment->decon disposal Waste Disposal: - Collect waste in labeled container - Store for pickup decon->disposal

Caption: General workflow for handling this compound.

G Figure 2: Chemical Spill Response Workflow spill Spill Occurs evacuate Evacuate & Alert - Alert personnel - Evacuate immediate area spill->evacuate control Control & Contain - Prevent spread with absorbent material evacuate->control cleanup Cleanup - Use inert absorbent for small spills - Place in sealed, labeled container control->cleanup decontaminate Decontaminate Area - Clean with suitable solvent, then soap and water cleanup->decontaminate report Report - Inform lab supervisor and EHS office decontaminate->report

Caption: Workflow for responding to a chemical spill.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.